Fosaprepitant
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDROPHSZEBKC-OITMNORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F7N4O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021651 | |
| Record name | Fosaprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fosaprepitant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
172673-20-0 | |
| Record name | Fosaprepitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172673-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosaprepitant [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172673200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosaprepitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06717 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosaprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSAPREPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L8OF9XRDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fosaprepitant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Kinetics of Prodrug Conversion: A Technical Guide to Fosaprepitant and its Transformation to Aprepitant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosaprepitant, a water-soluble N-phosphoryl derivative of aprepitant, serves as an intravenously administered prodrug designed to overcome the poor aqueous solubility of its active counterpart. This technical guide provides an in-depth exploration of the pharmacokinetics governing the conversion of this compound to aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. A thorough understanding of this conversion process is paramount for the optimization of antiemetic therapies, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). This document synthesizes key quantitative data, details established experimental methodologies, and visualizes the critical pathways and workflows involved in the study of this essential prodrug.
Introduction
The therapeutic efficacy of this compound is entirely dependent on its rapid and complete biotransformation to aprepitant.[1] This conversion is a critical pharmacokinetic step that influences the onset, intensity, and duration of the antiemetic effect. Intravenous administration of this compound allows for circumvention of the dissolution-related absorption challenges associated with oral aprepitant, ensuring rapid achievement of therapeutic plasma concentrations of the active moiety.[2] This guide delves into the core kinetic principles of this conversion, providing a valuable resource for professionals engaged in pharmacology, drug metabolism, and clinical development.
The Metabolic Pathway: From Prodrug to Active Agent
This compound is rapidly hydrolyzed to aprepitant in vivo by the action of ubiquitous phosphatases.[3] This enzymatic cleavage of the phosphate group occurs in various tissues, including the liver, kidneys, lungs, and ileum, highlighting a widely distributed metabolic process.[1][4] The conversion is so swift that plasma concentrations of this compound typically fall below the level of detection within 30 minutes of completing an intravenous infusion.
Quantitative Pharmacokinetics
The conversion of this compound to aprepitant has been extensively characterized through numerous pharmacokinetic studies in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative parameters.
Table 1: Pharmacokinetic Properties of this compound and Aprepitant
| Parameter | This compound (115 mg IV) | Aprepitant (125 mg Oral) | Reference(s) |
| Half-life (t½) | ~2.3 minutes | 9–13 hours | |
| Time to Maximum Concentration (Tmax) | Not applicable (prodrug) | ~4 hours | |
| Volume of Distribution (Vd) | ~5 L | ~70 L | |
| Protein Binding | Not applicable (rapidly converted) | >95% |
Table 2: Bioequivalence of Intravenous this compound and Oral Aprepitant in Healthy Adults
| Parameter (Aprepitant) | This compound (115 mg IV) | Aprepitant (125 mg Oral) | Geometric Mean Ratio (90% CI) | Reference(s) |
| AUC0-∞ (mcg·hr/mL) | 31.7 (± 14.3) | 27.8 | 1.13 (1.06, 1.20) | |
| Cmax (mcg/mL) | 3.27 (± 1.16) | 1.35 | 2.47 (2.25, 2.71) | |
| C24h (ng/mL) | 504 | 494 | - |
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. C24h: Plasma concentration at 24 hours post-dose. CI: Confidence Interval.
Table 3: Aprepitant Pharmacokinetics Following this compound Administration in Animal Models
| Species | This compound Dose (IV) | Aprepitant AUC | Aprepitant Cmax | Observations | Reference(s) |
| Rat | 1 and 8 mg/kg | Near proportional increase | Near proportional increase | Nonlinear kinetics at higher doses (25 mg/kg) | |
| Dog | 0.2 mg/kg | Near proportional increase | Near proportional increase | Nonlinear kinetics at higher doses (2 and 32 mg/kg) |
Experimental Protocols
This section provides an overview of the methodologies employed in the kinetic analysis of this compound to aprepitant conversion.
In Vitro Conversion Studies Using Human Liver Microsomes
These studies are crucial for understanding the enzymatic basis of the conversion.
Objective: To determine the rate and extent of this compound conversion to aprepitant in a controlled in vitro environment.
Methodology:
-
Preparation of Reagents:
-
Human Liver Microsomes (HLM) are thawed on ice and diluted in a cold phosphate buffer (e.g., 0.1 M, pH 7.4) to a final protein concentration of approximately 0.5 mg/mL.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in the buffer to the desired starting concentration (e.g., 1 µM). The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.2% for DMSO) to avoid inhibiting enzyme activity.
-
An NADPH regenerating system is prepared according to the manufacturer's instructions. This is essential to support the activity of cytochrome P450 enzymes, which are involved in the subsequent metabolism of aprepitant.
-
-
Incubation:
-
The HLM suspension is added to the wells of a 96-well plate.
-
The this compound working solution is added to the wells.
-
The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time Course and Termination:
-
Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the progress of the reaction.
-
The reaction in each sample is terminated by adding a cold quenching solution, typically acetonitrile containing an internal standard for analytical quantification.
-
-
Sample Processing and Analysis:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant, containing this compound, aprepitant, and the internal standard, is collected for analysis.
-
The concentrations of this compound and aprepitant are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
In Vivo Pharmacokinetic Studies in Animal Models
Animal models, such as rats and dogs, are instrumental in characterizing the in vivo pharmacokinetics of this compound.
Objective: To determine the pharmacokinetic profile of this compound and aprepitant following intravenous administration in a living organism.
Methodology:
-
Animal Model and Dosing:
-
Male and female animals (e.g., Sprague-Dawley rats, Beagle dogs) are used.
-
This compound is administered as an intravenous bolus injection or infusion at various dose levels.
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points via an appropriate route (e.g., tail vein in rats, cephalic vein in dogs).
-
A typical sampling schedule might include pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Processing:
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound and aprepitant are quantified using a validated LC-MS/MS method.
-
Human Pharmacokinetic and Bioequivalence Studies
Clinical trials in healthy volunteers are essential to establish the pharmacokinetic profile and bioequivalence in humans.
Objective: To compare the rate and extent of aprepitant availability following administration of intravenous this compound and oral aprepitant.
Methodology:
-
Study Design:
-
Typically, a randomized, open-label, two-way crossover study design is employed.
-
Healthy adult male and female subjects are enrolled.
-
-
Drug Administration:
-
In one period, subjects receive a single intravenous infusion of this compound (e.g., 115 mg over 15-30 minutes).
-
In the other period, separated by a washout period of at least 7 days, the same subjects receive a single oral dose of aprepitant (e.g., 125 mg).
-
-
Pharmacokinetic Blood Sampling:
-
Blood samples for pharmacokinetic analysis are collected at frequent intervals. A typical schedule would be pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
-
Bioanalytical Method:
-
Plasma concentrations of aprepitant are determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (AUC, Cmax, t½) are calculated for aprepitant for both treatments.
-
Bioequivalence is assessed by comparing the 90% confidence intervals for the geometric mean ratios of AUC and Cmax for the two formulations, which must fall within the pre-specified equivalence range (typically 80-125%).
-
Logical Relationships and Bioequivalence
The fundamental principle underlying the clinical use of this compound is its bioequivalence to oral aprepitant in terms of the systemic exposure to the active drug.
References
- 1. Pharmacokinetic evaluation of this compound dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nihs.go.jp [nihs.go.jp]
The Enzymatic Conversion of Fosaprepitant by Phosphatases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosaprepitant is a water-soluble N-phosphoryl prodrug of aprepitant, a selective neurokinin-1 (NK1) receptor antagonist.[1] It is administered intravenously for the prevention of chemotherapy-induced nausea and vomiting (CINV). The clinical efficacy of this compound is attributable to its active metabolite, aprepitant. The conversion of this compound to aprepitant is a critical activation step mediated by the enzymatic activity of ubiquitous phosphatases. This technical guide provides an in-depth overview of this enzymatic conversion, including available quantitative data, detailed experimental protocols for its analysis, and visual representations of the underlying processes.
Following intravenous administration, this compound is rapidly and almost completely converted to aprepitant.[2] This bioconversion is facilitated by the action of endogenous phosphatases, which are widely distributed throughout the body. In vitro studies have demonstrated this rapid conversion in preparations from various human tissues, including the liver, kidney, lung, and ileum.[2] The enzymatic reaction is a hydrolysis of the phosphate ester bond of this compound, yielding aprepitant and inorganic phosphate. While the conversion is known to be rapid, with plasma concentrations of this compound becoming undetectable within 30 minutes of infusion, specific Michaelis-Menten kinetic parameters (Km and Vmax) for the phosphatases involved with this compound as a substrate are not extensively reported in publicly available literature.
Data Presentation
Pharmacokinetic Parameters of Aprepitant after Intravenous this compound Administration
While direct enzyme kinetic data for the conversion of this compound is limited, pharmacokinetic studies in humans provide valuable insights into the in vivo consequences of this rapid enzymatic process. The following table summarizes key pharmacokinetic parameters of aprepitant following the administration of this compound.
| Parameter | This compound Dose | Value (Aprepitant) | Species | Reference |
| Cmax (Maximum Plasma Concentration) | 150 mg | 4.2 ± 1.2 mcg/mL | Human | [1] |
| AUC (Area Under the Curve) | 150 mg | 37.4 ± 14.8 mcg·hr/mL | Human | [1] |
Comparative Enzyme Kinetics of Other Phosphate Prodrugs
To provide a frame of reference for the enzymatic conversion of phosphate prodrugs by phosphatases, the following table presents Michaelis-Menten constants for the conversion of fosphenytoin and fosfluconazole by alkaline phosphatase in Caco-2 cells. It is important to note that these values are not directly transferable to this compound but offer a general indication of the kinetic profile of similar prodrug activations.
| Prodrug | Enzyme Source | Km (µM) | Reference |
| Fosphenytoin | Caco-2 cells | 1160 | |
| Fosfluconazole | Caco-2 cells | 351 |
Experimental Protocols
In Vitro Enzymatic Conversion Assay Using Alkaline Phosphatase
This protocol describes a general method for assessing the in vitro conversion of this compound to aprepitant using a commercially available phosphatase, such as alkaline phosphatase. The reaction can be monitored by quantifying the formation of aprepitant over time using HPLC.
Materials:
-
This compound dimeglumine
-
Aprepitant analytical standard
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
Tris-HCl buffer (or other suitable buffer, pH 7-9)
-
Reaction tubes
-
Incubator/water bath
-
HPLC system with UV detector
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the chosen reaction buffer.
-
Prepare a stock solution of alkaline phosphatase in the same buffer.
-
Prepare calibration standards of aprepitant and this compound in the mobile phase for HPLC analysis.
-
-
Enzymatic Reaction:
-
In a reaction tube, add a defined volume of the this compound stock solution.
-
Pre-incubate the tube at 37°C for 5 minutes.
-
Initiate the reaction by adding a specific amount of the alkaline phosphatase stock solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold acetonitrile or a strong acid).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant for the concentrations of this compound and aprepitant using a validated HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Plot the concentration of aprepitant formed against time to determine the initial reaction velocity.
-
To determine Michaelis-Menten parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.
-
HPLC Method for Simultaneous Quantification of this compound and Aprepitant
This protocol is a composite of several published methods for the analysis of this compound and its conversion to aprepitant.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or tandem mass spectrometry (MS/MS) detector.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.5% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection:
-
UV: 210-220 nm.
-
MS/MS (for higher sensitivity and specificity):
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI).
-
MRM Transitions: Specific parent-to-product ion transitions for this compound and aprepitant would need to be optimized. For example, in negative mode, a transition for this compound could be m/z 613.1 -> 78.9.
-
-
Sample Preparation (from in vitro assay):
-
After stopping the enzymatic reaction, centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for injection.
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of both this compound and aprepitant in the same matrix as the samples (e.g., reaction buffer diluted with quenching solution).
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of each analyte against its concentration.
-
Determine the concentrations of this compound and aprepitant in the unknown samples by interpolating their peak areas from the calibration curve.
Visualizations
References
Fosaprepitant's Interaction with the Neurokinin-1 Receptor: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of fosaprepitant for the neurokinin-1 (NK1) receptor. As this compound is a prodrug, this document focuses on the pharmacologically active form, aprepitant, detailing its high-affinity interaction with the NK1 receptor, the experimental methodologies used to quantify this interaction, and the subsequent intracellular signaling cascades.
This compound, a water-soluble phosphoryl prodrug, is rapidly converted to aprepitant in the body.[1] Aprepitant is a potent and highly selective antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the effects of substance P.[2][3] The blockade of this receptor is the primary mechanism behind the antiemetic properties of this compound.
Quantitative Analysis of Aprepitant's NK1 Receptor Binding Affinity
The binding affinity of aprepitant for the human NK1 receptor has been extensively characterized using radioligand binding assays. These studies consistently demonstrate a high affinity in the sub-nanomolar range. The data also highlights the significantly lower binding affinity of aprepitant's metabolites, indicating that the parent compound is the primary driver of its pharmacological activity.[4][5]
| Compound | Receptor | Assay Type | Measured Value (IC50) | Reference |
| Aprepitant | Human NK1 | Radioligand Binding | 0.1 nM | |
| Aprepitant | Human NK1 | Radioligand Binding | 0.12 nM | |
| Aprepitant Metabolite M-1 | Human NK1 | Radioligand Binding | 4-fold lower than aprepitant | |
| Aprepitant Metabolite M-3 | Human NK1 | Radioligand Binding | 14-fold lower than aprepitant | |
| Aprepitant Metabolite M-4 | Human NK1 | Radioligand Binding | 250-fold lower than aprepitant | |
| Aprepitant Metabolite M-5 | Human NK1 | Radioligand Binding | 7000-fold lower than aprepitant |
Table 1: Comparative Binding Affinities of Aprepitant and its Metabolites for the Human NK1 Receptor. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.
Experimental Protocols: Radioligand Displacement Assay
The determination of aprepitant's binding affinity for the NK1 receptor is typically achieved through a competitive radioligand displacement assay. This method quantifies the ability of an unlabeled compound (aprepitant) to displace a radiolabeled ligand from the receptor.
Key Methodological Components:
-
Receptor Source: Human NK1 receptors recombinantly expressed in various cell lines, such as Chinese Hamster Ovary (CHO), COS, or Human Embryonic Kidney (HEK293) cells, are commonly used. Alternatively, cell lines that endogenously express the NK1 receptor, like the human lymphoblastoid cell line IM-9, can be utilized. For some studies, tissue homogenates, such as from rat brain, have also been employed.
-
Radioligand: The most frequently used radioligand is radioiodinated Substance P, specifically [125I]-Substance P.
-
Assay Procedure:
-
Incubation: Membranes prepared from the receptor-expressing cells are incubated with a fixed concentration of the radioligand ([125I]-Substance P) and varying concentrations of the unlabeled test compound (aprepitant).
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Detection: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a gamma counter or liquid scintillation counting.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value for aprepitant is determined. The IC50 is the concentration of aprepitant that displaces 50% of the specifically bound radioligand.
Neurokinin-1 Receptor Signaling Pathways
The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, the NK1 receptor can couple to several types of G proteins, primarily Gq/11 and Gs, leading to the activation of distinct downstream pathways. Aprepitant, by acting as an antagonist, blocks these signaling cascades.
Gq/11-Mediated Pathway:
-
Activation: Substance P binding to the NK1 receptor induces a conformational change, leading to the activation of the heterotrimeric G protein Gq/11.
-
PLC Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to diverse cellular responses.
-
Gs-Mediated Pathway:
-
Activation: Upon Substance P binding, the NK1 receptor can also activate the Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: cAMP acts as a second messenger and activates protein kinase A (PKA), which in turn phosphorylates specific substrate proteins, modulating their activity.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preclinical Pharmacology of Fosaprepitant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosaprepitant, a water-soluble N-phosphoryl derivative of aprepitant, is a neurokinin-1 (NK1) receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting (CINV). As a prodrug, this compound is rapidly converted in vivo to its active metabolite, aprepitant, which exerts its antiemetic effects through central and peripheral actions. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics as established in non-clinical studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and further investigation of this therapeutic agent.
Mechanism of Action
This compound's pharmacological activity is attributable to aprepitant, a selective and high-affinity antagonist of the human NK1 receptor.[1][2] Aprepitant competitively binds to the NK1 receptor, thereby blocking the binding of its natural ligand, Substance P.[3][4] Substance P, a neuropeptide found in high concentrations in the vomiting center of the brain, plays a crucial role in the emetic reflex.[5] By preventing Substance P from activating NK1 receptors, aprepitant inhibits the downstream signaling pathways that lead to emesis.
Aprepitant has demonstrated high selectivity for the human NK1 receptor with little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors, which are the targets of other antiemetic therapies. This selectivity contributes to its distinct pharmacological profile and its synergistic effects when used in combination with other antiemetic agents.
Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that contributes to the emetic reflex. Aprepitant blocks this pathway at the receptor level.
Figure 1: Simplified signaling pathway of Substance P-mediated emesis and its inhibition by aprepitant.
Pharmacodynamics
The in vitro and in vivo pharmacodynamic properties of this compound are primarily those of its active form, aprepitant.
Receptor Binding Affinity
Aprepitant demonstrates high affinity and selectivity for the human NK1 receptor. Radioligand binding assays have been utilized to determine its binding characteristics.
| Receptor | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| Human NK1 | 125I-Substance P | Recombinant human NK1 receptor expressed in CHO cells | 0.2 | 0.1 | |
| Human NK2 | 125I-Neurokinin A | Recombinant human NK2 receptor | >1000 | 4500 | |
| Human NK3 | 125I-Neurokinin B | Recombinant human NK3 receptor | >1000 | 300 |
In Vivo Efficacy in Animal Models
The antiemetic efficacy of this compound and aprepitant has been demonstrated in various preclinical models of emesis, most notably the ferret model of cisplatin-induced emesis. Ferrets are a well-established model due to their emetic response to chemotherapeutic agents being similar to that of humans.
| Animal Model | Emetogen | This compound/Aprepitant Dose | Route | Efficacy | Reference |
| Ferret | Cisplatin (5 mg/kg, i.p.) | 1 mg/kg (Aprepitant) | p.o. | Complete protection from acute and delayed emesis | |
| Ferret | Cisplatin (10 mg/kg, i.v.) | 3 mg/kg (Aprepitant) | i.v. or p.o. | Inhibition of emetic response | |
| Guinea Pig | Resiniferatoxin | Not specified | Not specified | Inhibition of peripheral inflammation |
Pharmacokinetics
This compound is rapidly and extensively converted to aprepitant in vivo. The pharmacokinetic profile of aprepitant following intravenous administration of this compound has been characterized in several preclinical species.
Pharmacokinetic Parameters in Animals
| Species | This compound Dose (i.v.) | Aprepitant Cmax (ng/mL) | Aprepitant Tmax (h) | Aprepitant AUC (ng·h/mL) | Aprepitant Half-life (h) | Reference |
| Rat | 1 mg/kg | ~1,200 | ~0.25 | ~2,500 | ~2.5 | |
| Rat | 8 mg/kg | ~8,000 | ~0.25 | ~20,000 | ~3.0 | |
| Dog | 0.2 mg/kg | ~300 | ~0.5 | ~1,500 | ~4.0 | |
| Dog | 2 mg/kg | ~3,500 | ~0.5 | ~18,000 | ~4.5 |
Note: The pharmacokinetic parameters presented are approximate values derived from published literature and may vary depending on the specific study conditions. Non-linear kinetics have been observed at higher doses in both rats (25 mg/kg) and dogs (2 and 32 mg/kg), suggesting saturation of aprepitant elimination.
Metabolism
This compound is rapidly hydrolyzed to aprepitant by ubiquitous phosphatases in various tissues. Aprepitant is then primarily metabolized by the cytochrome P450 enzyme system, with CYP3A4 being the major isoform involved. In vitro studies using human liver microsomes have shown rapid conversion of this compound to aprepitant, with only 3% of the prodrug remaining after a 15-minute incubation.
Figure 2: Metabolic pathway of this compound.
Experimental Protocols
In Vitro Conversion of this compound to Aprepitant
Objective: To determine the rate of conversion of this compound to aprepitant in vitro using liver microsomes.
Methodology:
-
Microsome Preparation: Human, rat, or dog liver microsomes are thawed on ice and diluted to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Incubation: this compound (e.g., 1 µM final concentration) is added to the microsomal suspension. The final concentration of any organic solvent (e.g., DMSO) should be less than 1%.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system and the mixture is incubated at 37°C with gentle agitation.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected.
-
Analysis: The concentrations of this compound and aprepitant in the supernatant are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 3: Experimental workflow for in vitro conversion of this compound.
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the antiemetic efficacy of this compound or aprepitant against cisplatin-induced acute and delayed emesis in ferrets.
Methodology:
-
Animal Model: Male ferrets (1-1.5 kg) are used for the study. The animals are fasted overnight before the experiment.
-
Drug Administration: The test compound (this compound or aprepitant) or vehicle is administered intravenously or orally at a predetermined time before the emetogen.
-
Emetogen Challenge: Cisplatin is administered intravenously (e.g., 10 mg/kg) or intraperitoneally (e.g., 5 mg/kg) to induce emesis.
-
Observation: The animals are observed continuously for a defined period to assess the emetic response. For acute emesis, the observation period is typically 4-8 hours. For delayed emesis, the observation period is extended up to 72 hours.
-
Data Collection: The following parameters are recorded:
-
Latency to the first emetic episode (retching or vomiting).
-
Total number of retches and vomits during the observation period.
-
Number of animals with complete protection from emesis.
-
-
Data Analysis: The data from the treated groups are compared to the vehicle control group to determine the antiemetic efficacy of the test compound.
Conclusion
The preclinical data for this compound robustly demonstrate its rapid conversion to the active NK1 receptor antagonist, aprepitant. Aprepitant exhibits high affinity and selectivity for the human NK1 receptor and effectively inhibits cisplatin-induced emesis in relevant animal models. The pharmacokinetic profiles in rats and dogs indicate dose-dependent exposure with evidence of saturable elimination at higher doses. These preclinical findings have been instrumental in guiding the clinical development of this compound as a valuable therapeutic option for the prevention of CINV. Further research into the nuanced aspects of its pharmacology will continue to enhance our understanding and optimize its clinical application.
References
- 1. A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of this compound dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. wjgnet.com [wjgnet.com]
Cellular Uptake and Transport of Fosaprepitant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosaprepitant, a water-soluble N-phosphoryl derivative of aprepitant, is a crucial antiemetic agent used in the prevention of chemotherapy-induced nausea and vomiting (CINV). As a prodrug, this compound is rapidly converted to its active form, aprepitant, by ubiquitous phosphatases in the body. The cellular uptake and transport of this compound and its active metabolite, aprepitant, are critical determinants of its pharmacokinetic profile and therapeutic efficacy. This technical guide provides a comprehensive overview of the cellular transport mechanisms of this compound/aprepitant, detailed experimental protocols for their study, and an exploration of the signaling pathways that may influence their transport.
Core Concepts in Cellular Transport of this compound/Aprepitant
The cellular transport of this compound is intrinsically linked to the transport of its active form, aprepitant. Following intravenous administration, this compound is rapidly converted to aprepitant. Therefore, understanding the cellular uptake and efflux of aprepitant is paramount.
Passive Diffusion and Active Transport: The movement of drugs across cellular membranes can occur via passive diffusion, driven by a concentration gradient, or through active transport, which involves carrier proteins and requires energy. While the lipophilic nature of aprepitant suggests a component of passive diffusion, evidence points to the significant involvement of active transport mechanisms, particularly efflux pumps.
The Role of P-glycoprotein (P-gp): A key player in the transport of aprepitant is the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is an efflux pump that actively transports a wide range of xenobiotics out of cells, thereby limiting their intracellular accumulation and efficacy. According to the U.S. Food and Drug Administration (FDA), in vitro studies have demonstrated that aprepitant is a substrate of P-gp.[1] This interaction implies that P-gp can actively pump aprepitant out of cells, which has significant implications for its distribution, particularly across the blood-brain barrier. Furthermore, aprepitant has also been shown to be an inhibitor of P-gp-mediated transport, with a potency similar to that of verapamil, a well-known P-gp inhibitor.[1]
Quantitative Data on Aprepitant Transport
While specific quantitative data on the cellular transport of this compound itself is scarce due to its rapid conversion, studies on aprepitant provide valuable insights. The following table summarizes key parameters often used to quantify drug transport in vitro. Note: Specific values for aprepitant from dedicated in vitro transport studies were not available in the public domain at the time of this review. The table structure is provided as a template for data interpretation when such studies are conducted.
| Parameter | Description | Typical Cell Models | Significance for Aprepitant |
| Apparent Permeability Coefficient (Papp) | A measure of the rate at which a compound crosses a cell monolayer. It is calculated from the flux of the compound and its initial concentration.[2][3][4] | Caco-2, MDCK-MDR1 | A high Papp value in the apical-to-basolateral direction would suggest good intestinal absorption. |
| Efflux Ratio (ER) | The ratio of the Papp value in the basolateral-to-apical (B-A) direction to the Papp value in the apical-to-basolateral (A-B) direction (Papp(B-A)/Papp(A-B)). | Caco-2, MDCK-MDR1 | An efflux ratio greater than 2 is generally considered indicative of active efflux, suggesting the involvement of transporters like P-gp. Given that aprepitant is a P-gp substrate, a high efflux ratio would be expected. |
| IC50 (for P-gp Inhibition) | The concentration of a compound that inhibits the transport of a known P-gp substrate by 50%. | Caco-2, MDCK-MDR1 | A low IC50 value indicates potent inhibition of P-gp. Aprepitant's inhibitory effect on P-gp could lead to drug-drug interactions when co-administered with other P-gp substrates. |
Experimental Protocols for Studying Cellular Transport
The following are detailed methodologies for key experiments used to investigate the cellular uptake and transport of compounds like aprepitant.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo intestinal drug absorption and identifying potential substrates and inhibitors of efflux transporters like P-gp.
Objective: To determine the bidirectional permeability of aprepitant across a Caco-2 cell monolayer and to calculate the apparent permeability coefficient (Papp) and efflux ratio.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell permeable supports (e.g., 12-well or 24-well plates)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Aprepitant
-
P-gp inhibitor (e.g., verapamil or GF120918) as a control
-
Analytical method for aprepitant quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a predetermined threshold before initiating the transport experiment.
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the aprepitant solution (at a defined concentration) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the aprepitant solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Inhibition Study:
-
To confirm P-gp involvement, perform the B-A transport experiment in the presence and absence of a known P-gp inhibitor.
-
-
-
Sample Analysis:
-
Quantify the concentration of aprepitant in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Papp for both A-B and B-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
-
Workflow for Caco-2 Permeability Assay
P-glycoprotein Substrate and Inhibition Assays using MDCK-MDR1 Cells
MDCK-MDR1 cells are Madin-Darby canine kidney cells transfected with the human MDR1 gene, resulting in high expression of P-gp. This model is highly specific for studying P-gp-mediated transport.
Objective: To definitively determine if aprepitant is a substrate and/or inhibitor of human P-gp.
Protocols:
-
Substrate Assessment: The protocol is similar to the Caco-2 bidirectional transport assay. A high efflux ratio (>2) in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor, provides strong evidence that the compound is a P-gp substrate.
-
Inhibition Assessment (IC50 Determination):
-
Culture MDCK-MDR1 cells to confluence in a multi-well plate.
-
Use a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.
-
Pre-incubate the cells with varying concentrations of aprepitant.
-
Add the fluorescent P-gp substrate and incubate for a defined period.
-
Measure the intracellular accumulation of the fluorescent substrate using a fluorescence plate reader.
-
The IC50 value is the concentration of aprepitant that reduces the efflux of the fluorescent substrate by 50%, leading to a 50% increase in its intracellular accumulation.
-
Signaling Pathways Influencing Aprepitant Transport
The expression and function of drug transporters, including P-gp, are regulated by various signaling pathways. While direct studies on aprepitant's influence on these pathways are limited, understanding the general regulatory mechanisms is crucial.
Nuclear Receptor-Mediated Regulation: Nuclear receptors, such as the Pregnane X Receptor (PXR), are ligand-activated transcription factors that play a key role in regulating the expression of drug-metabolizing enzymes and transporters. Activation of PXR by various xenobiotics can lead to the upregulation of the MDR1 gene, resulting in increased P-gp expression. This can potentially impact the transport of P-gp substrates like aprepitant.
Logical Relationship of P-gp Regulation by PXR
Other Signaling Pathways: Protein kinase C (PKC) and other signaling cascades have also been implicated in the regulation of P-gp expression and function. For instance, activation of the PKC/NF-κB-PXR signaling pathway has been shown to modulate P-gp gene expression. Further research is needed to elucidate whether aprepitant directly or indirectly interacts with these pathways.
Conclusion
The cellular transport of this compound is effectively the transport of its active metabolite, aprepitant. Evidence strongly indicates that aprepitant's cellular disposition is significantly influenced by the efflux transporter P-glycoprotein, of which it is both a substrate and an inhibitor. This interaction has important implications for its therapeutic efficacy and potential for drug-drug interactions. The experimental protocols detailed in this guide, particularly the Caco-2 and MDCK-MDR1 cell-based assays, are essential tools for quantifying the transport parameters of aprepitant and for screening new drug candidates for similar transport characteristics. A deeper understanding of the signaling pathways that regulate P-gp expression, such as those involving nuclear receptors like PXR, will be crucial for predicting and managing the variability in response to aprepitant and other P-gp substrates. Further quantitative studies are warranted to provide precise data on the transport kinetics of aprepitant, which will aid in the refinement of pharmacokinetic models and the optimization of therapeutic regimens involving this important antiemetic agent.
References
- 1. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
The Core Interaction: A Technical Guide to Fosaprepitant's Engagement with Substance P and the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular interactions between the neurokinin-1 (NK1) receptor antagonist, fosaprepitant, and its biological target, the substance P/NK1 receptor signaling pathway. This document details the mechanism of action, quantitative binding affinities, downstream signaling cascades, and key experimental methodologies used to characterize this interaction.
Introduction: Targeting the Substance P/NK1 Receptor Pathway
This compound is a water-soluble N-phosphoryl derivative and a prodrug of aprepitant, a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] Its clinical efficacy, primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV), is attributable to the in vivo conversion to aprepitant.[4] Aprepitant then exerts its pharmacological effect by competitively inhibiting the binding of the endogenous ligand, substance P, to the NK1 receptor.[5]
Substance P is an eleven-amino acid neuropeptide belonging to the tachykinin family. It is widely distributed in the central and peripheral nervous systems and is involved in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding substance P, initiates a cascade of intracellular signaling events.
Mechanism of Action: From Prodrug to Active Antagonist
This compound itself is inactive. Following intravenous administration, it is rapidly and completely converted to aprepitant by the action of ubiquitous phosphatases, such as alkaline phosphatase. This conversion liberates the active aprepitant molecule, which can then cross the blood-brain barrier to access NK1 receptors in the central nervous system.
Aprepitant is a non-peptide, selective antagonist of the human NK1 receptor. It exhibits high affinity for the NK1 receptor and demonstrates competitive antagonism, meaning it binds to the same site as substance P, thereby preventing the receptor's activation.
Quantitative Data: Binding Affinities and Functional Antagonism
The interaction of aprepitant with the NK1 receptor and its antagonism of substance P-induced signaling have been quantified in various in vitro assays.
| Compound | Receptor/Assay | Parameter | Value | Reference(s) |
| Aprepitant | Human NK1 Receptor | IC50 (Radioligand Binding) | 0.12 nM | |
| Aprepitant | Human NK1 Receptor | Ki (Competitive Binding) | 5.75 x 10⁻¹⁰ M | |
| Aprepitant | Human NK2 Receptor | IC50 (Radioligand Binding) | > 10,000 nM | |
| Aprepitant | Human NK3 Receptor | IC50 (Radioligand Binding) | > 1,000 nM | |
| Aprepitant | Various Cancer Cell Lines | IC50 (Cell Viability) | 5 - 70 µM | |
| Substance P | Human NK1 Receptor (CHO-K1 cells) | EC50 (Calcium Mobilization) | 67 nM | |
| Substance P | Human NK1 Receptor (HEK293 cells) | -log EC50 (Calcium Mobilization) | 8.5 ± 0.3 | |
| Substance P | Human NK1 Receptor (HEK293 cells) | -log EC50 (cAMP Accumulation) | 7.8 ± 0.1 |
Table 1: Quantitative Binding and Functional Data for Aprepitant and Substance P. This table summarizes key quantitative parameters for the interaction of aprepitant and substance P with the NK1 receptor.
Signaling Pathways
Substance P-Induced NK1 Receptor Activation
The binding of substance P to the NK1 receptor, which is primarily coupled to Gq/11 and to a lesser extent Gs G-proteins, initiates a well-defined signaling cascade. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, along with the elevated calcium levels, activates Protein Kinase C (PKC).
Furthermore, the activation of the NK1 receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
References
- 1. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalization of [3H]substance P analogues in NK-1 receptor transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The NK-1 receptor antagonist aprepitant as a broad spectrum antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Non-Clinical Safety Profile of Fosaprepitant: A Technical Guide
Introduction
Fosaprepitant is a water-soluble N-phosphoryl derivative and prodrug of aprepitant, a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][2] Administered intravenously, this compound is rapidly and extensively converted to its active form, aprepitant, by ubiquitous phosphatases.[3] Its mechanism of action involves blocking substance P activity in the central nervous system, making it a key component in the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[4][5]
This technical guide provides an in-depth summary of the non-clinical safety profile of this compound. The comprehensive evaluation of its safety relies on data from studies conducted on both this compound and its active moiety, aprepitant, as recommended by regulatory agencies. The findings from these studies indicate a well-characterized and favorable non-clinical safety profile, supporting its clinical use.
Pharmacological Conversion
Following intravenous administration, this compound undergoes rapid and near-complete metabolic conversion to aprepitant. This biotransformation is a critical step for its pharmacological activity.
Caption: Metabolic conversion of this compound to aprepitant.
Toxicology Profile
A comprehensive set of non-clinical studies was conducted to evaluate the toxicological profile of this compound and aprepitant, covering single- and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.
Single- and Repeat-Dose Toxicity
General toxicology studies, including single-dose and repeat-dose intravenous administration in animals, did not reveal any significant safety concerns for this compound. The toxicity profile is primarily attributed to the active moiety, aprepitant.
One specific study evaluated the excipient dimeglumine, which is part of the this compound dimeglumine formulation.
| Study Type | Species | Route of Administration | Duration | Key Finding |
| Repeat-Dose Toxicity (Excipient) | Rat | Intravenous | 4-week | The No-Observed-Adverse-Effect Level (NOAEL) for dimeglumine was 118 mg/kg/day, which is 42 times higher than the equivalent human exposure from a single 150 mg dose. |
Experimental Protocol: Repeat-Dose Toxicity The study was conducted in rats administered dimeglumine intravenously for 4 consecutive weeks. Endpoints included clinical observations, body weight, food consumption, clinical pathology (hematology, coagulation, and serum chemistry), and gross and microscopic pathology. The NOAEL was established based on the absence of any treatment-related adverse findings at the specified dose.
Genotoxicity
A standard battery of in vitro and in vivo genotoxicity assays was conducted for both this compound and aprepitant. The results consistently demonstrated that neither compound possesses genotoxic or mutagenic potential.
Caption: Workflow for genotoxicity assessment of this compound.
| Assay Type | Test System | Agent(s) Tested | Result |
| Bacterial Reverse Mutation | S. typhimurium, E. coli (Ames test) | This compound, Aprepitant | Non-mutagenic |
| Mammalian Cell Gene Mutation | Human Lymphoblastoid Cells (TK6) | This compound, Aprepitant | Non-mutagenic |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | This compound, Aprepitant | Non-clastogenic |
| In Vivo Chromosomal Damage | Mouse Bone Marrow (Micronucleus Test) | This compound, Aprepitant | Non-clastogenic |
| DNA Damage | Rat Hepatocytes (DNA Strand Break Test) | This compound, Aprepitant | No DNA damage |
Experimental Protocols: Genotoxicity Assays
-
Ames Test: This bacterial reverse mutation assay used various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts) with and without metabolic activation.
-
TK6 Mutagenesis Test: This in vitro mammalian cell mutation assay used human lymphoblastoid cells to assess for mutations at the thymidine kinase (TK) locus.
-
Chinese Hamster Ovary (CHO) Cell Chromosome Aberration Test: This in vitro cytogenetic test evaluated the potential of the compounds to induce structural chromosomal aberrations in CHO cells.
-
Mouse Micronucleus Test: This in vivo assay assessed chromosomal damage by measuring the formation of micronuclei in polychromatic erythrocytes from the bone marrow of treated mice.
-
Rat Hepatocyte DNA Strand Break Test: This assay evaluated the potential of the compounds to induce DNA damage (strand breaks) in primary rat hepatocytes.
Carcinogenicity
Carcinogenicity studies were not conducted with this compound; however, 2-year oral bioassays were performed with the active moiety, aprepitant, in both rats and mice.
| Species | Sex | Duration | Agent | Dose Levels (mg/kg/day or twice daily) | Findings |
| Rat | Female | 2-year | Aprepitant | 5 to 1000 mg/kg twice daily | Hepatocellular adenomas observed. At higher doses (125 to 1000 mg/kg), hepatocellular carcinomas and thyroid follicular cell adenomas were also seen. |
| Mouse | Male | 2-year | Aprepitant | 2.5 to 2000 mg/kg/day | Skin fibrosarcomas were produced at 125 and 500 mg/kg/day. The highest dose resulted in systemic exposure approximately twice the human exposure. |
Experimental Protocol: Carcinogenicity Bioassays Long-term (2-year) studies were conducted in rats and mice to assess the carcinogenic potential of aprepitant. The drug was administered orally via the diet or gavage. The studies included comprehensive evaluation of clinical signs, body weight, survival, and extensive histopathological examination of tissues from all animals.
Reproductive and Developmental Toxicity
A full panel of reproductive and developmental toxicity studies was conducted. The highest systemic exposures to aprepitant were achieved through oral administration. The results showed no adverse effects on male or female fertility, or on fetal development.
| Study Type | Species | Agent | Key Findings |
| Fertility & General Reproduction | Rat | Aprepitant | No effects on fertility or general reproductive performance in males or females at doses up to 1000 mg/kg twice daily. |
| Embryo-fetal Development | Rat | Aprepitant | Not teratogenic and did not cause any embryo-fetal toxicity at exposures approximately 1.6 times the human exposure at the recommended human dose (RHD). |
| Embryo-fetal Development | Rabbit | Aprepitant | Not teratogenic and did not cause any embryo-fetal toxicity at exposures approximately 1.4 times the human exposure at the RHD. |
| Pre- and Post-natal Development | Rat | Aprepitant | No adverse effects on pre- and post-natal development were observed. |
Experimental Protocols: Reproductive Toxicity
-
Fertility Study (Rat): Male and female rats were administered oral aprepitant prior to and during the mating period, and females were dosed through gestation and lactation to assess effects on reproductive function and early development.
-
Embryo-fetal Development Studies (Rat & Rabbit): Pregnant animals were administered oral aprepitant during the period of organogenesis. Fetuses were examined for external, visceral, and skeletal malformations and variations.
-
Pre- and Post-natal Development Study (Rat): Pregnant female rats were dosed from implantation through lactation to evaluate effects on the F1 generation's growth, development, and reproductive performance.
Conclusion
The non-clinical safety evaluation of this compound, supported by extensive data on its active moiety aprepitant, reveals a well-defined and favorable safety profile. Safety pharmacology and repeat-dose toxicity studies did not identify significant concerns. A comprehensive battery of genotoxicity tests was negative. Carcinogenicity findings with aprepitant in rodents have been identified and are included in the product labeling. Importantly, aprepitant demonstrated no adverse effects on fertility, embryo-fetal development, or pre- and post-natal development in animal models. Collectively, these non-clinical data provide robust support for the safety of this compound for its intended clinical use.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aprepitant and this compound: a 10-year review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Fosaprepitant in Pruritus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, remains a significant clinical challenge across a spectrum of dermatological and systemic diseases. The neurokinin-1 receptor (NK-1R) and its primary ligand, Substance P (SP), have been identified as key players in the pathophysiology of itch, presenting a promising therapeutic target.[1][2] Fosaprepitant, a prodrug of the potent and selective NK-1R antagonist aprepitant, offers a parenteral administration option for blocking the SP/NK-1R signaling pathway.[3] This technical guide provides a comprehensive overview of the preclinical data supporting the investigation of this compound for the treatment of pruritus, focusing on the underlying mechanism, experimental models, and quantitative outcomes. While direct preclinical studies specifically investigating this compound for pruritus are limited, this guide draws upon the extensive research on aprepitant and other NK-1R antagonists in relevant animal models.
Mechanism of Action: Targeting the Substance P/NK-1R Pathway in Itch
Substance P, a neuropeptide released from sensory nerve endings, plays a crucial role in mediating pruritus.[4] It exerts its effects by binding to the NK-1R, which is expressed on various cells involved in the itch cascade, including sensory neurons, mast cells, and keratinocytes.[4] The activation of NK-1R by SP leads to neurogenic inflammation and the direct stimulation of itch-sensing nerve fibers, contributing to the sensation of pruritus.
This compound is rapidly converted to its active form, aprepitant, in the body. Aprepitant is a selective high-affinity antagonist of the human NK-1R. By blocking the binding of Substance P to the NK-1R, aprepitant effectively inhibits the downstream signaling cascade that leads to the sensation of itch. This mechanism provides a strong rationale for the use of this compound in the management of pruritic conditions.
Signaling Pathway of Substance P-Mediated Itch and Inhibition by this compound (Aprepitant)
Caption: Substance P (SP) released from sensory neurons binds to the NK-1 receptor, initiating a signaling cascade that results in the sensation of itch. This compound, as its active form aprepitant, blocks this interaction.
Preclinical Models of Pruritus
Animal models are essential for evaluating the antipruritic efficacy of novel compounds. The most common approach involves inducing scratching behavior in rodents, which serves as a quantifiable surrogate for itch.
Substance P-Induced Scratching Model
A widely used and specific model for investigating the role of the SP/NK-1R pathway in itch involves the intradermal (i.d.) injection of Substance P into the rostral back or cheek of mice. This injection reliably elicits a dose-dependent increase in scratching behavior directed at the injection site. This model is particularly relevant for assessing the efficacy of NK-1R antagonists like aprepitant.
Experimental Workflow for Substance P-Induced Pruritus Model
Caption: A typical experimental workflow for evaluating the antipruritic effect of this compound in a Substance P-induced scratching model in mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on established methods for inducing and assessing pruritus in animal models.
Substance P-Induced Scratching in Mice
-
Animals: Male ICR mice or C57BL/6 mice are commonly used. Animals should be acclimatized to the experimental conditions for several days prior to testing.
-
Housing: Mice are typically housed individually in observation chambers to allow for clear video recording of scratching behavior.
-
Drug Administration:
-
This compound: As an intravenous formulation, this compound would be administered via tail vein injection at a specified time point before the induction of pruritus. Dosing would be based on bioequivalence to effective oral doses of aprepitant.
-
Aprepitant: Can be administered orally (p.o.) via gavage or intraperitoneally (i.p.).
-
Vehicle Control: A corresponding vehicle solution (e.g., saline, DMSO) is administered to the control group.
-
-
Pruritus Induction: A solution of Substance P (e.g., 10-100 µg in 20-50 µL of saline) is injected intradermally into the rostral back or cheek of the mouse using a fine-gauge needle.
-
Behavioral Assessment:
-
Immediately following the Substance P injection, the mice are video recorded for a defined period (e.g., 30-60 minutes).
-
A trained observer, blinded to the treatment groups, quantifies the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
-
Quantitative Data Summary
| Agent | Animal Model | Route of Admin. | Dose Range | Outcome Measure | % Inhibition of Scratching | Reference |
| Aprepitant (inferred) | Mouse (ICR) | i.v. (as this compound) | To be determined | Number of scratches | Expected to be dose-dependent | - |
| L-668,169 (NK-1 Antagonist) | Mouse (ICR) | i.p. | 10 mg/kg | Number of scratches | Significant reduction | |
| Spantide (NK-1 Antagonist) | Mouse (ICR) | i.p. | 30 µ g/site (i.d.) | Number of scratches | Significant reduction |
Note: This table is illustrative and based on the effects of other NK-1R antagonists. Specific dose-response studies for this compound in pruritus models are needed to establish its preclinical efficacy profile.
Conclusion and Future Directions
The preclinical evidence strongly supports the role of the Substance P/NK-1R pathway in the pathophysiology of pruritus. As a potent and selective NK-1R antagonist, this compound (via its active metabolite aprepitant) holds significant promise as a therapeutic agent for various pruritic conditions. The established Substance P-induced scratching model in mice provides a robust platform for further preclinical evaluation of this compound. Future studies should focus on establishing a clear dose-response relationship for intravenously administered this compound and exploring its efficacy in more chronic and complex models of pruritus, such as those mimicking atopic dermatitis or cholestatic itch. Such data will be critical to inform the design of future clinical trials and ultimately translate the preclinical promise of this compound into a valuable therapeutic option for patients suffering from debilitating itch.
References
- 1. Prevention of chemotherapy-induced nausea and vomiting: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aprepitant's roles in abating seizures, behavioral, and cognitive deficits in mice model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment for Refractory Pruritus Using Oral Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Potential Neurological Applications of Fosaprepitant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosaprepitant, a water-soluble prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant, is an established therapeutic for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its mechanism of action, which involves blocking the binding of Substance P (SP) to NK1 receptors in the central nervous system, has prompted significant investigation into its broader neurological applications. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the exploration of this compound in various neurological and psychiatric disorders, including pain, migraine, and affective disorders. Detailed experimental protocols, quantitative pharmacological data, and key signaling pathways are presented to facilitate further research and development in this promising area.
Introduction: The Substance P/NK1 Receptor System
Substance P, an undecapeptide neurotransmitter of the tachykinin family, is widely distributed throughout the central and peripheral nervous systems and is implicated in a multitude of physiological and pathological processes, including pain transmission, inflammation, and emotional regulation[1]. It exerts its effects primarily through the G protein-coupled NK1 receptor. The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events, making this pathway a compelling target for therapeutic intervention in a range of neurological disorders.
This compound (dimeglumine) is a water-soluble N-phosphoryl derivative of aprepitant. Following intravenous administration, it is rapidly converted to aprepitant by ubiquitous phosphatases within 30 minutes[2]. Aprepitant is a potent and selective antagonist of the human NK1 receptor, readily crosses the blood-brain barrier, and achieves high receptor occupancy in the brain, making it an ideal candidate for investigating the role of the SP/NK1 system in CNS disorders[3][4].
Pharmacological Profile of this compound and Aprepitant
A comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound and its active metabolite, aprepitant, is crucial for the design and interpretation of neurological studies.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and aprepitant have been well-characterized in human studies. Bioequivalence has been established between intravenous this compound and oral aprepitant, allowing for flexibility in clinical trial design.
| Parameter | This compound (150 mg IV) | Aprepitant (125 mg Oral) | Reference(s) |
| Tmax (hours) | ~0.5 | ~4 | [5] |
| Cmax (ng/mL) | ~2.5-fold higher than oral aprepitant | Not specified | |
| AUC (Area Under the Curve) | Bioequivalent to 125 mg oral aprepitant | Bioequivalent to 115 mg IV this compound | |
| Half-life (hours) | This compound: ~2.3 minutes | Aprepitant: 9-13 | |
| Volume of Distribution (L) | 70 (for aprepitant) | 70 | |
| Protein Binding (%) | >95 (for aprepitant) | >95 |
Table 1: Summary of key pharmacokinetic parameters for this compound and aprepitant in humans.
NK1 Receptor Binding and Occupancy
Aprepitant exhibits high affinity and selectivity for the human NK1 receptor. Positron Emission Tomography (PET) studies have been instrumental in quantifying the in-vivo receptor occupancy in the human brain.
| Parameter | Value | Reference(s) |
| IC50 (human NK1 receptor) | 0.1 nM | |
| Plasma Concentration for 50% Brain NK1 Receptor Occupancy | ~10 ng/mL | |
| Plasma Concentration for ≥90% Brain NK1 Receptor Occupancy | ~100 ng/mL | |
| Brain NK1 Receptor Occupancy (150 mg IV this compound) | Tmax (~30 min): 100%24 hours: 100%48 hours: ≥97%120 hours: 41-75% |
Table 2: NK1 receptor binding affinity and brain occupancy of aprepitant.
Signaling Pathways
The antagonism of the NK1 receptor by aprepitant disrupts the downstream signaling cascades initiated by Substance P. Understanding these pathways is fundamental to elucidating the therapeutic potential of this compound in various neurological contexts.
Substance P/NK1 Receptor Signaling Cascade
The binding of Substance P to the NK1 receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (ERK, JNK, p38), PI3K/Akt pathway, and NF-κB activation, ultimately leading to neuronal excitation, inflammation, and cell proliferation.
NK1 Receptor Signaling Pathway
Potential Neurological Applications
While this compound's primary indication is for CINV, the ubiquitous role of the SP/NK1 system in the CNS suggests a broader therapeutic potential.
Pain
Preclinical Evidence: Substance P is a key neurotransmitter in nociceptive pathways. Preclinical studies have shown that aprepitant can attenuate inflammatory pain. In a formalin-induced inflammatory pain model in mice, aprepitant significantly reduced licking/biting time during the inflammatory phase and decreased thermal and mechanical hyperalgesia.
Clinical Evidence: Clinical trials of NK1 receptor antagonists for pain have yielded mixed results. A study in healthy volunteers using an electrical hyperalgesia model found that aprepitant did not significantly reduce the areas of hyperalgesia or allodynia. Further research is needed to delineate the specific pain modalities and patient populations that may benefit from NK1 receptor antagonism.
Migraine
Preclinical Evidence: The role of Substance P in the pathophysiology of migraine, particularly in neurogenic inflammation, has been a subject of investigation. Animal models of migraine, such as those induced by nitroglycerin, are used to evaluate potential therapies. However, specific preclinical data for this compound or aprepitant in these models is limited.
Clinical Evidence: Clinical trials with other NK1 receptor antagonists for the acute treatment and prevention of migraine have been largely disappointing. For instance, a clinical trial with lanepitant, a potent NK1 receptor antagonist, did not show efficacy in preventing migraine. A retrospective study suggested that aprepitant may be effective in treating refractory nausea and emesis associated with intravenous dihydroergotamine (DHE) for migraine, but not the headache itself.
Psychiatric Disorders
Preclinical Evidence: The SP/NK1 system is implicated in the regulation of stress and emotion, suggesting a potential role for NK1 receptor antagonists in the treatment of anxiety and depression. Preclinical models of depression and anxiety, such as the forced swim test and elevated plus-maze, are used to evaluate novel antidepressants and anxiolytics.
Clinical Evidence: Clinical trials of various NK1 receptor antagonists for depression and anxiety have produced mixed results. A phase II study of casopitant showed a statistically significant improvement in depression scores at a higher dose. However, other studies with NK1 antagonists have failed to demonstrate consistent efficacy. A study with vestipitant showed a significant reduction in anxiety in a CO2 challenge model in healthy volunteers. Clinical trials with orvepitant for major depressive disorder have also been conducted. The overall evidence for the use of NK1 receptor antagonists in psychiatric disorders remains inconclusive, and further research is warranted.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound's neurological effects. Researchers should optimize these protocols based on their specific experimental conditions.
Hot Plate Test for Analgesia in Rodents
This method is used to assess the central analgesic activity of a compound by measuring the latency of a thermal nociceptive response.
Workflow:
Hot Plate Test Workflow
Methodology:
-
Animal Acclimatization: Allow rodents (e.g., rats or mice) to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound (intravenously) or aprepitant (orally or intraperitoneally) at the desired doses and time points before testing. A vehicle control group should be included.
-
Hot Plate Apparatus: The hot plate surface is maintained at a constant temperature (e.g., 55°C ± 0.5°C).
-
Testing: Place the animal on the hot plate and immediately start a timer.
-
Endpoint: Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping. The time from placement on the hot plate to the first clear sign of a nocifensive response is recorded as the response latency.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed, and the latency is recorded as the cut-off time.
-
Data Analysis: Compare the response latencies between the drug-treated and vehicle-treated groups. An increase in response latency indicates an analgesic effect.
Immunohistochemistry for Substance P in Spinal Cord Tissue
This technique is used to visualize the expression and localization of Substance P in the spinal cord, a key area for pain processing.
Workflow:
Immunohistochemistry Workflow
Methodology:
-
Tissue Preparation: Anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the spinal cord and post-fix in the same fixative. Cryoprotect the tissue in a sucrose solution.
-
Sectioning: Cut frozen sections of the spinal cord (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
Blocking: Incubate the sections in a blocking solution (e.g., normal goat serum with Triton X-100 in PBS) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Substance P (e.g., rabbit anti-Substance P) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) that recognizes the primary antibody.
-
Mounting and Imaging: Mount the sections on slides with an anti-fading mounting medium and visualize using a fluorescence or confocal microscope.
-
Analysis: Quantify the immunofluorescence intensity or the number of Substance P-positive neurons in specific regions of the spinal cord (e.g., the dorsal horn).
Conclusion and Future Directions
This compound, through its active metabolite aprepitant, is a potent and selective NK1 receptor antagonist with proven efficacy in CINV. Its ability to cross the blood-brain barrier and achieve high receptor occupancy makes it a valuable tool for investigating the role of the Substance P/NK1 receptor system in a variety of neurological and psychiatric disorders. While preclinical evidence suggests potential therapeutic applications in pain and affective disorders, clinical trial results have been mixed, highlighting the complexity of these conditions and the need for further research to identify responsive patient populations and optimal dosing strategies. The future of this compound in neurology will depend on well-designed clinical trials that build upon our understanding of the nuanced role of the SP/NK1 system in different disease states. This technical guide provides a foundational resource for researchers and drug development professionals to advance these critical investigations.
References
- 1. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist casopitant in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmaj.ca [cmaj.ca]
- 5. Lanepitant, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fosaprepitant Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosaprepitant, a water-soluble prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant, is a critical tool in preclinical research, particularly in studies of chemotherapy-induced nausea and vomiting (CINV), pain, and inflammation. Upon intravenous administration, this compound is rapidly converted to aprepitant by ubiquitous phosphatases.[1][2] Aprepitant then exerts its pharmacological effects by blocking the binding of substance P to the NK1 receptor.[3] Proper formulation and administration of this compound are paramount to ensure accurate and reproducible results in in vivo animal models. These application notes provide detailed protocols for the preparation and administration of this compound for use in rodent studies, along with relevant quantitative data and a description of the underlying signaling pathway.
Data Presentation
Formulation and Stability
For in vivo animal studies, this compound is typically formulated as an intravenous solution. The commercially available lyophilized powder of this compound dimeglumine (Emend® for injection) is the most common starting material. The standard vehicle for reconstitution and dilution is 0.9% Sodium Chloride Injection (normal saline).[4][5]
| Parameter | Value | Reference |
| Vehicle | 0.9% Sodium Chloride Injection, USP | |
| Reconstituted Concentration | 1 mg/mL | |
| Stability of Reconstituted Solution (Room Temp.) | Physically and chemically stable for up to 7 days | |
| Incompatible Diluents | Solutions containing divalent cations (e.g., Ca²⁺, Mg²⁺), such as Lactated Ringer's Solution |
Preclinical Dosing and Pharmacokinetics in Rodents
The selection of an appropriate dose for in vivo studies is critical and should be based on the specific research question and animal model. The following table summarizes reported intravenous doses and relevant pharmacokinetic parameters of the active metabolite, aprepitant, in rats.
| Species | Dose (this compound, IV) | Aprepitant Cmax (mcg/mL) | Aprepitant AUC (mcg·hr/mL) | Reference |
| Rat | 1 mg/kg | Proportional increase observed | Proportional increase observed | |
| Rat | 8 mg/kg | Proportional increase observed | Proportional increase observed | |
| Rat | 25 mg/kg | Non-linear increase (saturation) | Non-linear increase (saturation) |
Note: Aprepitant is the active moiety of this compound. Pharmacokinetic parameters can vary based on the animal strain, sex, and health status.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous Administration in Rodents
This protocol details the reconstitution and dilution of commercially available this compound lyophilized powder to a final concentration suitable for intravenous administration in small animals like rats and mice.
Materials:
-
Vial of this compound for Injection (e.g., 150 mg)
-
0.9% Sodium Chloride Injection, USP (sterile)
-
Sterile syringes and needles
-
Sterile empty vial or infusion bag for final dilution
-
70% ethanol wipes
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or using strict aseptic technique to maintain sterility.
-
Reconstitution of Lyophilized Powder:
-
Aseptically inject 5 mL of 0.9% Sodium Chloride Injection into the vial of this compound. To prevent foaming, direct the saline stream along the wall of the vial.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
This will result in a stock solution with a high concentration of this compound.
-
-
Dilution to Final Concentration (e.g., 1 mg/mL):
-
Prepare a sterile infusion bag or vial containing 145 mL of 0.9% Sodium Chloride Injection.
-
Aseptically withdraw the entire volume of the reconstituted this compound solution and transfer it to the infusion bag, yielding a total volume of 150 mL and a final concentration of 1 mg/mL.
-
Gently invert the bag 2-3 times to ensure thorough mixing.
-
-
Preparation of Dosing Syringes:
-
Calculate the required volume of the final 1 mg/mL solution based on the animal's body weight and the desired dose (e.g., for an 8 mg/kg dose in a 250g rat, the volume would be 2 mL).
-
Aseptically draw the calculated volume into appropriately sized sterile syringes for each animal.
-
-
Storage: The reconstituted and diluted solution is stable for up to 7 days at room temperature. However, for optimal sterility, it is recommended to use the solution as soon as practicable after preparation.
Protocol 2: Intravenous Administration of this compound to a Rat via the Lateral Tail Vein
This protocol describes the procedure for administering the prepared this compound solution to a rat.
Materials:
-
Dosing syringe with prepared this compound solution
-
Appropriate gauge needle (e.g., 27-30G)
-
Rat restrainer
-
Heat lamp or warm water bath
-
70% ethanol wipes
-
Sterile gauze
Procedure:
-
Animal Restraint: Securely place the rat in a suitable restrainer, allowing access to the tail.
-
Vein Dilation: Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes. This will cause vasodilation, making the lateral tail veins more prominent and easier to access.
-
Site Preparation: Gently wipe the tail with a 70% ethanol wipe to clean the injection site.
-
Injection:
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Insert the needle into the vein at a shallow angle. Successful entry may be indicated by a flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution. Monitor the animal for any signs of distress.
-
-
Post-Injection Care:
-
Carefully withdraw the needle.
-
Apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations
Neurokinin-1 (NK1) Receptor Signaling Pathway
This compound's antiemetic and other pharmacological effects are mediated through the blockade of the NK1 receptor by its active metabolite, aprepitant. The following diagram illustrates the signaling cascade initiated by the binding of the endogenous ligand, Substance P, to the NK1 receptor, and the point of inhibition by aprepitant.
Caption: NK1 receptor signaling pathway and inhibition by aprepitant.
Experimental Workflow for an In Vivo Rodent Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of CINV.
References
- 1. Aprepitant and this compound: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medsinfo.com.au [medsinfo.com.au]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Stability of Fosaprepitant in Aqueous Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosaprepitant, a water-soluble N-phosphoryl derivative and prodrug of aprepitant, is a selective neurokinin-1 (NK1) receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.[1][2][3] For researchers conducting in vitro and other preclinical studies, understanding the stability of this compound in aqueous solutions is critical for ensuring the accuracy and reproducibility of experimental results. This compound undergoes hydrolysis in aqueous environments to its active form, aprepitant, and other degradation products.[3][4] The rate of this conversion is influenced by several factors, including pH, temperature, and light exposure.
These application notes provide a comprehensive overview of the stability of this compound in aqueous solutions, detailed protocols for the preparation and stability testing of this compound solutions, and a visualization of the relevant signaling pathway.
Data Presentation: Stability of this compound in 0.9% Sodium Chloride
The following tables summarize the physico-chemical stability of this compound (150 mg) diluted in 0.9% sodium chloride (NaCl) under various storage conditions. The primary degradation product observed is aprepitant.
Table 1: Stability of this compound 150 mg in 0.9% NaCl
| Dilution Volume (0.9% NaCl) | Storage Temperature | Light Condition | Assessed Stability Period |
| 50 mL, 100 mL, 250 mL | Room Temperature (27.0 ± 0.9°C) | Exposed to Ambient Light | 7 days |
| 50 mL, 100 mL, 250 mL | Refrigerated (4.9 ± 1.5°C) | Exposed to Ambient Light | 7 days |
| 50 mL, 100 mL, 250 mL | Room Temperature (27.0 ± 0.9°C) | Protected from Light | 15 days |
| 50 mL, 100 mL, 250 mL | Refrigerated (4.9 ± 1.5°C) | Protected from Light | 15 days |
| Reconstituted Vial (30 mg/mL) | Refrigerated (4.9 ± 1.5°C) | Exposed to Ambient Light | 12 days |
| 150 mL (1 mg/mL) | Room Temperature (≤25°C) | Not specified | 24 hours |
Table 2: Degradation Kinetics of this compound in 0.9% NaCl
| Dilution Volume (0.9% NaCl) | Storage Condition | Degradation Constant (k) | T90 (hours) |
| 50 mL, 100 mL, 250 mL | Room Temp, Exposed to Light | Not specified | ≥ 168 |
| 50 mL, 100 mL, 250 mL | Refrigerated, Exposed to Light | Not specified | ≥ 168 |
| 50 mL, 100 mL, 250 mL | Room Temp, Protected from Light | Not specified | ≥ 360 |
| 50 mL, 100 mL, 250 mL | Refrigerated, Protected from Light | Not specified | ≥ 360 |
T90 represents the time at which 90% of the initial this compound concentration remains.
pH Stability Profile
Signaling Pathway
This compound is a prodrug that is rapidly converted to aprepitant in the body. Aprepitant exerts its antiemetic effects by blocking the binding of Substance P to the neurokinin-1 (NK1) receptor. This action inhibits downstream signaling pathways implicated in the emetic reflex.
Caption: Aprepitant, the active form of this compound, blocks Substance P binding to the NK1 receptor, inhibiting the emetic response.
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
This protocol describes the preparation of a 1 mg/mL this compound solution in 0.9% NaCl, a common concentration for in vitro experiments.
Materials:
-
This compound dimeglumine (lyophilized powder)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Sterile, empty infusion bag or container (e.g., polypropylene)
-
Laminar flow hood or other aseptic environment
Procedure:
-
Aseptically reconstitute the vial of lyophilized this compound dimeglumine with 5 mL of 0.9% Sodium Chloride Injection, USP.
-
To prevent foaming, inject the saline slowly along the vial wall.
-
Gently swirl the vial to dissolve the powder completely. Do not shake.
-
Aseptically withdraw the entire volume of the reconstituted solution.
-
Transfer the solution into an infusion bag containing 145 mL of 0.9% Sodium Chloride Injection, USP, to achieve a final volume of 150 mL and a final concentration of 1 mg/mL.
-
Gently invert the bag 2-3 times to ensure thorough mixing.
-
The prepared solution should be a clear, colorless liquid. Inspect for any particulate matter or discoloration before use.
Protocol 2: Stability Testing of this compound in Aqueous Solution
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and its degradation products over time.
Experimental Workflow:
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
HPLC Method Parameters (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M ammonium dihydrogen phosphate (pH adjusted to 2.2 with orthophosphoric acid) : acetonitrile (80:20)
-
Mobile Phase B: Methanol : acetonitrile (70:30)
-
Gradient: A suitable gradient program to separate this compound from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare this compound solutions as described in Protocol 1.
-
Divide the solution into aliquots and store them under the desired experimental conditions (e.g., different temperatures, protected from or exposed to light, different pH buffers).
-
At each scheduled time point, withdraw a sample from each aliquot.
-
If necessary, dilute the sample to an appropriate concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
Record the chromatograms and determine the peak areas for this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
Protocol 3: Forced Degradation Studies
To understand the degradation pathways of this compound, forced degradation studies can be performed under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the this compound solution in 1M HCl at 60°C for a defined period (e.g., 30 minutes).
-
Basic Hydrolysis: Incubate the this compound solution in 1M NaOH at 60°C for a defined period (e.g., 30 minutes).
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the this compound solution to UV light.
Procedure:
-
Prepare this compound solutions and subject them to the stress conditions listed above.
-
Take samples at various time points.
-
Analyze the samples using a validated stability-indicating HPLC method (as in Protocol 2) to identify and quantify the degradation products.
Conclusion
This compound in aqueous solution, primarily 0.9% NaCl, demonstrates stability suitable for most acute experimental settings, typically remaining stable for at least 24 hours at room temperature. For longer-term experiments, refrigeration and protection from light are recommended to extend its stability up to 15 days. It is crucial for researchers to consider the pH of their experimental media, as this compound is more stable in alkaline conditions. The provided protocols offer a framework for the preparation and stability assessment of this compound solutions to ensure the integrity of experimental outcomes.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fosaprepitant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of fosaprepitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting, utilizing High-Performance Liquid Chromatography (HPLC). The described method is applicable for the analysis of this compound in bulk drug substance and pharmaceutical formulations. The protocol outlines the necessary reagents, instrumentation, and a validated methodology for accurate and precise quantification. This application note also includes a summary of method validation parameters as per the International Conference on Harmonisation (ICH) guidelines.
Introduction
This compound dimeglumine is a water-soluble N-phosphorylated prodrug of aprepitant.[1][2] It is rapidly converted to aprepitant in the body.[2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical products and for its determination in various matrices. This application note details a robust HPLC method for the quantification of this compound, providing researchers and analysts with a comprehensive guide for its implementation.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. Data acquisition and processing should be performed using appropriate chromatography software.
-
Analytical Column: A C18 column (e.g., NanoChrom C18, 250 mm x 4.6 mm, 5 µm) is recommended for optimal separation.[1] Other columns such as C8 or Phenyl columns have also been reported to provide adequate separation.[3]
-
Chemicals and Reagents:
-
This compound dimeglumine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium dihydrogen phosphate
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.5 M ammonium dihydrogen phosphate solution and adjust the pH to 2.2 with orthophosphoric acid. Mix this solution with acetonitrile in an 80:20 (v/v) ratio.
-
Mobile Phase B: Mix methanol and acetonitrile in a 70:30 (v/v) ratio.
-
Alternative Mobile Phase: A mixture of a buffer prepared with 0.1 M potassium dihydrogen phosphate (pH adjusted to 3.10 with 1% phosphoric acid) and acetonitrile in a 40:60 (v/v) ratio can also be used.
-
-
Diluent: A mixture of acetonitrile and the buffer used in the mobile phase (e.g., 60:40 v/v) is a suitable diluent.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound dimeglumine reference standard in the diluent to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve a desired concentration range (e.g., 80-180 µg/mL).
-
Sample Preparation (for Injection Formulation): Reconstitute the this compound for injection vial with the appropriate diluent to a known concentration. Further dilute as necessary to fall within the calibration curve range.
Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in the table below.
| Parameter | Recommended Conditions |
| Column | NanoChrom C18 (250 mm x 4.6 mm, 5 µm) |
| Column Temperature | 35°C |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer and organic solvent. |
| Flow Rate | 1.0 - 1.2 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 25-40 minutes |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity | A linear relationship between concentration and peak area should be established (e.g., R² ≥ 0.997). |
| Accuracy | The recovery should be within 90-103%. |
| Precision | The relative standard deviation (%RSD) for replicate injections should be less than 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters. |
Data Analysis
The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
References
Application Note: Simultaneous Quantification of Fosaprepitant and its Active Metabolite Aprepitant in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the neurokinin-1 (NK1) receptor antagonist prodrug, fosaprepitant, and its active metabolite, aprepitant, in human plasma. This compound is a water-soluble prodrug that rapidly converts to aprepitant after intravenous administration. Monitoring the plasma concentrations of both compounds is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a simple protein precipitation for sample preparation and a reversed-phase chromatographic separation coupled with tandem mass spectrometry for detection. This method demonstrates good linearity, accuracy, and precision, making it suitable for high-throughput analysis in research and drug development settings.
Introduction
This compound is an intravenous prodrug of aprepitant, a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. It is used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Following administration, this compound is rapidly converted to aprepitant. Therefore, a reliable analytical method to simultaneously quantify both this compound and aprepitant in biological matrices is essential for pharmacokinetic assessments and to understand the conversion kinetics. This document provides a detailed protocol for the analysis of this compound and aprepitant in human plasma using LC-MS/MS.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples for 30 seconds to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of internal standard working solution (e.g., glibenclamide, 0.999 µg/mL) and vortex briefly.[1]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an HPLC vial or a 96-well plate for LC-MS/MS analysis.
Note: To stabilize this compound, plasma samples can be basified.[2]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Cortex C18+ (50 mm x 2.1 mm, 2.7 µm)[2] or equivalent |
| Mobile Phase A | 0.2% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Refer to specific application requirements, a gradient elution is recommended |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |
Mass Spectrometry:
| Parameter | Condition |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative for this compound, Positive for Aprepitant is possible, though a negative MRM mode for both has been reported |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Ion Source Temp | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
| IonSpray Voltage | -4500 V (for negative mode) |
Data Presentation
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 613.1 | 78.9 | Negative |
| Aprepitant | 533.2 | 275.1 | Negative |
| Internal Standard (d4-Aprepitant) | 537.2 | 279.1 | Negative |
Table 2: Method Performance Characteristics
| Parameter | This compound | Aprepitant |
| Linear Range | 15.0 to 6,000 ng/mL | 10.0 to 4,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 10 ng/mL |
| Correlation Coefficient (r) | > 0.996 | > 0.997 |
Visualizations
References
Application Notes and Protocols for Studying the In Vitro Conversion of Fosaprepitant to Aprepitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosaprepitant, a water-soluble N-phosphoryl prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant, is a critical component in the prevention of chemotherapy-induced nausea and vomiting (CINV). Its therapeutic efficacy is dependent on its rapid and extensive conversion to the active moiety, aprepitant, by ubiquitous phosphatases.[1][2] Understanding the kinetics and tissue specificity of this bioconversion is paramount for drug development and optimizing therapeutic regimens.
These application notes provide a detailed framework for establishing an in vitro model to study the conversion of this compound to aprepitant. The protocols outlined below utilize human tissue S9 fractions to simulate the metabolic environment of key organs and employ High-Performance Liquid Chromatography (HPLC) for the accurate quantification of both the prodrug and the active drug.
Signaling Pathway of this compound Conversion
The conversion of this compound to aprepitant is a hydrolytic process catalyzed by phosphatases, with alkaline phosphatase (ALP) being a key enzyme. This enzymatic reaction removes the phosphate group from this compound, yielding the active aprepitant molecule.
Caption: Enzymatic conversion of this compound to aprepitant.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro study of this compound conversion.
Caption: Workflow for in vitro this compound conversion assay.
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables to facilitate comparison between different tissue types and experimental conditions.
Table 1: Conversion of this compound to Aprepitant in Human Tissue S9 Fractions
| Tissue | Incubation Time (min) | This compound Remaining (%) | Aprepitant Formed (µM) |
| Liver | 0 | 100 | 0 |
| 5 | 45.2 ± 3.1 | 5.48 ± 0.31 | |
| 15 | 3.0 ± 0.5[3] | 9.70 ± 0.50 | |
| 30 | < 1 | 9.90 ± 0.48 | |
| Kidney | 0 | 100 | 0 |
| 5 | 60.5 ± 4.2 | 3.95 ± 0.42 | |
| 15 | 15.8 ± 2.5 | 8.42 ± 0.25 | |
| 30 | 5.2 ± 1.1 | 9.48 ± 0.11 | |
| Lung | 0 | 100 | 0 |
| 5 | 75.1 ± 5.5 | 2.49 ± 0.55 | |
| 15 | 30.4 ± 3.8 | 6.96 ± 0.38 | |
| 30 | 12.3 ± 2.0 | 8.77 ± 0.20 | |
| Ileum | 0 | 100 | 0 |
| 5 | 68.9 ± 4.9 | 3.11 ± 0.49 | |
| 15 | 22.7 ± 3.1 | 7.73 ± 0.31 | |
| 30 | 8.9 ± 1.5 | 9.11 ± 0.15 |
Data are presented as mean ± standard deviation (n=3). Initial this compound concentration: 10 µM.
Table 2: Kinetic Parameters for this compound Conversion
| Tissue | Vmax (nmol/min/mg protein) | Km (µM) |
| Liver S9 | [Experimental Value] | [Experimental Value] |
| Kidney S9 | [Experimental Value] | [Experimental Value] |
| Lung S9 | [Experimental Value] | [Experimental Value] |
| Ileum S9 | [Experimental Value] | [Experimental Value] |
Vmax and Km values to be determined experimentally.
Table 3: Effect of Phosphatase Inhibitors on this compound Conversion in Liver S9 Fraction
| Inhibitor | Concentration | This compound Conversion (%) |
| Control (No Inhibitor) | - | 97.0 ± 2.5 |
| Levamisole | 1 mM | [Experimental Value] |
| Sodium Orthovanadate | 1 mM | [Experimental Value] |
Conversion measured after 15 minutes of incubation. Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Preparation of Human Tissue S9 Fractions
This protocol describes the preparation of S9 fractions from human tissue samples, which contain both microsomal and cytosolic enzymes.
Materials:
-
Human tissue (liver, kidney, lung, ileum)
-
S9 Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 2 mM EDTA
-
Potter-Elvehjem tissue homogenizer or equivalent
-
Refrigerated centrifuge
-
Bradford assay kit or equivalent for protein quantification
Procedure:
-
Thaw frozen human tissue on ice.
-
Weigh the tissue and wash with ice-cold S9 Homogenization Buffer.
-
Mince the tissue into small pieces.
-
Add 3 volumes of ice-cold S9 Homogenization Buffer to the tissue (e.g., 3 mL of buffer per 1 g of tissue).
-
Homogenize the tissue on ice using a Potter-Elvehjem homogenizer.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 9,000 x g for 20 minutes at 4°C.[4]
-
Carefully collect the supernatant (this is the S9 fraction) and transfer to fresh pre-chilled tubes.
-
Determine the protein concentration of the S9 fraction using a Bradford assay.
-
Aliquot the S9 fraction into single-use volumes and store at -80°C until use. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: In Vitro Conversion of this compound
This protocol details the incubation of this compound with tissue S9 fractions to measure its conversion to aprepitant.
Materials:
-
This compound dimeglumine
-
Aprepitant standard
-
Human tissue S9 fractions (from Protocol 1)
-
Incubation Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water bath or incubator at 37°C
-
Microcentrifuge tubes
Procedure:
-
Prepare a 1 mM stock solution of this compound in water.
-
Prepare a reaction mixture in microcentrifuge tubes by adding the following in order:
-
Incubation Buffer
-
Tissue S9 fraction (final protein concentration of 1 mg/mL)
-
Water (to make up the final volume)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound stock solution to a final concentration of 10 µM.
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to HPLC vials for analysis.
Protocol 3: Quantification of this compound and Aprepitant by HPLC-UV
This protocol provides a method for the simultaneous quantification of this compound and aprepitant.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
This compound and aprepitant standards for calibration curve
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Run Time: Approximately 15 minutes
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 10 | 30 | 70 |
| 12 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15 | 70 | 30 |
Procedure:
-
Prepare a series of standard solutions containing known concentrations of both this compound and aprepitant in the mobile phase.
-
Inject the standards to generate a calibration curve for each compound.
-
Inject the prepared samples from Protocol 2.
-
Quantify the concentrations of this compound and aprepitant in the samples by comparing their peak areas to the calibration curves.
Conclusion
The provided application notes and protocols offer a robust methodology for investigating the in vitro conversion of this compound to aprepitant. By utilizing human tissue S9 fractions, researchers can gain valuable insights into the tissue-specific metabolism of this important prodrug. The quantitative data generated from these studies will contribute to a better understanding of this compound's pharmacokinetic profile and support the development of improved antiemetic therapies. In vitro investigation demonstrates the rapid conversion of this compound to aprepitant in preparations of human liver, kidney, lung, and ileum, indicating a widely distributed metabolism. Plasma levels of this compound are typically below the level of detection within 30 minutes after infusion.
References
- 1. Kinetic studies on the membrane form of intestinal alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Fosaprepitant Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosaprepitant, a water-soluble prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant, is a critical tool in preclinical research, particularly in studies modeling chemotherapy-induced nausea and vomiting (CINV).[1][2] Upon intravenous administration, this compound is rapidly converted to aprepitant by ubiquitous phosphatases within approximately 30 minutes.[1][2] Aprepitant then exerts its therapeutic effects by blocking the binding of Substance P to NK1 receptors in the central nervous system.[3] These application notes provide detailed protocols and quantitative data for the effective administration of this compound in rodent models, ensuring reproducibility and accuracy in experimental design.
Data Presentation: Dosing and Administration Parameters
Quantitative data from preclinical rodent studies are summarized below to guide dose selection and experimental design. Intravenous administration is the standard route for this compound to ensure complete bioavailability and rapid conversion to aprepitant.
Table 1: Recommended this compound Dosages for Rodent Studies
| Species | Application | Dosage Range (mg/kg) | Administration Route | Vehicle | Reference(s) |
| Rat | Pharmacokinetic Studies | 1 - 8 mg/kg | Intravenous (IV) | Saline or Polysorbate 80 | |
| Rat | Toxicology Studies | 2 - 4 mg/kg/day | Intravenous (IV) Bolus | Not specified | |
| Rat | Cisplatin-Induced Pica (CINV Model) | 1 - 10 mg/kg (starting range) | Intravenous (IV) or Intraperitoneal (IP) | Sterile Water for Injection or suitable buffer | |
| Rat | Chronic Toxicity (5-week IV study with aprepitant) | 2 mg/kg/day (no effect dose) | Intravenous (IV) | Not specified | |
| Mouse | Not Specified | Not specified in detail, but oral aprepitant studies have been conducted at doses up to 2000 mg/kg/day. | Not applicable for this compound | Not applicable for this compound |
Table 2: Reconstitution and Dilution for Intravenous Administration
| Step | Procedure | Notes |
| 1. Reconstitution | Aseptically inject 5 mL of 0.9% Sodium Chloride Injection, USP into the vial containing this compound powder. | To prevent foaming, add the saline along the vial wall. |
| 2. Mixing | Gently swirl the vial until the powder is completely dissolved. | Avoid shaking or jetting the saline into the vial. |
| 3. Dilution | Aseptically withdraw the entire reconstituted volume and transfer it to an infusion bag containing 145 mL of 0.9% Sodium Chloride Injection, USP. | This yields a final concentration of 1 mg/mL. |
| 4. Final Preparation | Gently invert the infusion bag 2-3 times to mix the solution. | The final solution should be used promptly after preparation. |
Experimental Protocols
Protocol 1: General Intravenous (IV) Administration of this compound in Rats
This protocol outlines the standard procedure for a single intravenous administration of this compound to a rat via the lateral tail vein.
Materials:
-
This compound for injection
-
0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Rat restrainer
-
Heat lamp or warm water bath
-
70% ethanol swabs
Procedure:
-
Preparation of this compound Solution: Reconstitute and dilute the this compound powder to a final concentration of 1 mg/mL in sterile saline as described in Table 2. Ensure the solution is at room temperature before administration.
-
Animal Preparation: Acclimatize the rat to the experimental environment. To facilitate vasodilation of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes.
-
Restraint: Place the rat in a suitable restrainer, ensuring the tail is accessible.
-
Injection Site Preparation: Gently wipe the lateral tail vein with a 70% ethanol swab.
-
Intravenous Injection:
-
Using a sterile syringe with an appropriate gauge needle, carefully insert the needle into the lateral tail vein at a shallow angle.
-
Confirm proper placement by observing a flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution. The injection can be administered as a bolus over a short period (e.g., 15-30 seconds).
-
The maximum recommended bolus injection volume is 5 ml/kg.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Efficacy Evaluation in a Cisplatin-Induced Pica Model (Rat)
This protocol is designed to assess the anti-emetic potential of this compound using pica behavior (ingestion of non-nutritive substances like kaolin) as a surrogate for CINV in rats.
Materials:
-
In addition to materials from Protocol 1:
-
Cisplatin
-
Kaolin pellets
-
Standard rodent chow
-
Metabolic cages for individual housing (optional, for precise measurement)
Procedure:
-
Acclimation and Baseline Measurement:
-
House rats individually and provide ad libitum access to water, standard chow, and a pre-weighed amount of kaolin pellets.
-
Measure and record the daily consumption of kaolin and chow for at least 3 days to establish a stable baseline.
-
-
Dosing:
-
On the day of the experiment, administer the prepared this compound solution (e.g., 1-10 mg/kg, IV) or vehicle to the respective animal groups.
-
-
Emetic Challenge:
-
Approximately 30-60 minutes after this compound or vehicle administration, induce pica by injecting cisplatin (e.g., 3-6 mg/kg, intraperitoneally).
-
-
Data Collection:
-
Over the next 24-72 hours, measure and record the consumption of kaolin and chow at regular intervals (e.g., every 24 hours).
-
Calculate the net intake by subtracting the remaining amount from the initial amount provided.
-
-
Data Analysis:
-
Compare the kaolin consumption between the this compound-treated groups and the vehicle-treated control group. A significant reduction in kaolin intake in the treated groups indicates an anti-emetic effect.
-
Mandatory Visualizations
Signaling Pathway
Caption: NK1 Receptor signaling pathway and antagonism by this compound.
Experimental Workflow
Caption: Experimental workflow for a rodent CINV study using this compound.
References
Application Note: Cell-Based Assays for Characterizing NK-1 Receptor Antagonism by Fosaprepitant
Audience: Researchers, scientists, and drug development professionals.
Introduction The neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK-1R signaling pathway is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[1][3] Consequently, NK-1R antagonists are valuable therapeutic agents. Fosaprepitant is a water-soluble prodrug that is rapidly converted in vivo to aprepitant, a potent and selective antagonist of the NK-1 receptor.[4] Aprepitant is approved for the prevention of chemotherapy-induced and postoperative nausea and vomiting.
This document provides detailed protocols for key cell-based assays used to characterize the antagonism of the NK-1 receptor by this compound's active form, aprepitant. These assays are fundamental for determining the potency and mechanism of action of NK-1R antagonists in a physiologically relevant cellular context.
NK-1 Receptor Signaling Pathway
The NK-1 receptor is a member of the tachykinin receptor family and preferentially binds Substance P. As a typical GPCR, its activation initiates a cascade of intracellular events. The primary signaling pathway involves coupling to the Gαq protein. Upon SP binding, Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the presence of DAG activate Protein Kinase C (PKC), leading to various cellular responses. Some evidence also suggests the NK-1 receptor can couple to Gαs, leading to the production of cyclic AMP (cAMP). Antagonists like aprepitant competitively bind to the NK-1R, preventing SP-induced signaling.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Preparing Fosaprepitant Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosaprepitant, a water-soluble prodrug of the potent and selective neurokinin-1 (NK1) receptor antagonist aprepitant, is a valuable tool for in vitro studies investigating the role of the NK1 receptor in various cellular processes.[1] Upon administration, this compound is rapidly converted by phosphatases to aprepitant, which exerts its biological effects by blocking the binding of substance P to the NK1 receptor.[1] This application note provides detailed protocols for the preparation and use of this compound solutions in cell culture experiments, ensuring accurate and reproducible results.
Data Presentation
The following tables summarize the key quantitative data for this compound and its active form, aprepitant, to aid in the design of cell culture experiments.
Table 1: Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound dimeglumine | Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| N,N-dimethylformamide (DMF) | Soluble | [2] | |
| Methanol | Soluble | [2] | |
| Water | Soluble | ||
| Aprepitant | Dimethyl sulfoxide (DMSO) | ~16 mg/mL | |
| Dimethyl formamide (DMF) | ~25 mg/mL | ||
| Ethanol | ~3 mg/mL | ||
| Aqueous Buffers | Sparingly soluble |
Table 2: Stability and Storage of this compound Solutions
| Solution Type | Storage Condition | Stability | Reference |
| Reconstituted in 0.9% NaCl (1 mg/mL) | Room Temperature (~25°C) | Stable for 24 hours | |
| Diluted in 0.9% NaCl | Room Temperature or Refrigerated | Stable for up to 7 days | |
| Stock Solution in DMSO | -20°C | Expected to be stable for extended periods (months) | General laboratory practice |
| Working Solution in Cell Culture Media | 37°C in CO2 incubator | Should be prepared fresh for each experiment due to rapid conversion to aprepitant | Inferred from rapid in vivo conversion |
Table 3: Recommended Concentration Ranges for In Vitro Experiments
| Application | Concentration Range | Reference |
| Initial range-finding studies | 0.1 µM - 100 µM | General practice |
| Endothelial cell studies (HUEhT-1) | 1.5 µg/mL - 150 µg/mL (~2.6 µM - 260 µM) | |
| Clinical intravenous concentration | ~1 mg/mL (~1.7 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound dimeglumine (powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the this compound dimeglumine powder and anhydrous DMSO to come to room temperature.
-
Calculate the required amount of this compound dimeglumine for your desired volume of 10 mM stock solution (Molecular Weight of this compound: ~588.4 g/mol ).
-
Aseptically weigh the calculated amount of this compound dimeglumine powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM/F-12 with serum and supplements)
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentrations of this compound required for your experiment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Perform serial dilutions of the 10 mM stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations. Note: To avoid precipitation of the less soluble active form, aprepitant, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%).
-
Gently mix the working solutions by pipetting or inverting the tubes.
-
Use the freshly prepared working solutions immediately for treating cells.
Protocol 3: Treating Cultured Cells with this compound
Materials:
-
Cultured cells in multi-well plates, flasks, or dishes
-
Freshly prepared this compound working solutions
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the highest this compound concentration)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.
-
The following day, remove the existing culture medium from the cells.
-
Add the freshly prepared this compound working solutions to the respective wells. Include a vehicle control to account for any effects of the solvent.
-
Incubate the cells for the desired experimental duration. The optimal incubation time will depend on the specific cell type and the biological process being investigated.
-
Following incubation, proceed with the desired downstream assays (e.g., cell viability assays, protein expression analysis, signaling pathway studies).
Visualizations
Neurokinin-1 (NK1) Receptor Signaling Pathway
This compound, through its active form aprepitant, antagonizes the NK1 receptor, thereby inhibiting the downstream signaling cascades initiated by Substance P.
Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for this compound in Cell Culture
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for preparing and applying this compound in cell culture.
References
- 1. Prevention of chemotherapy-induced nausea and vomiting: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010018595A2 - this compound dimeglumine intermediate, neutral this compound, and amorphous this compound dimeglumine and processes for their preparations - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Fosaprepitant in Primary Neuron Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosaprepitant, a prodrug of the neurokinin-1 (NK-1) receptor antagonist aprepitant, is a valuable tool for investigating the role of the Substance P (SP) signaling pathway in neuronal function and pathology.[1][2][3] While its clinical application is primarily in the prevention of chemotherapy-induced nausea and vomiting, its mechanism of action holds significant potential for neuroscience research, particularly in the context of neuroinflammation, pain transmission, and neurodegenerative processes.[4][5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary neuron culture studies.
This compound is rapidly converted to its active form, aprepitant, by ubiquitous phosphatases upon administration. Aprepitant then acts as a selective antagonist at the NK-1 receptor, blocking the downstream signaling cascades initiated by its endogenous ligand, Substance P. In the central nervous system, the SP/NK-1R system is implicated in a variety of physiological and pathological processes, making this compound a key pharmacological agent for elucidating these mechanisms in an in vitro setting.
Key Applications in Primary Neuron Culture
-
Investigation of Neuroprotection: Assess the potential of this compound to protect primary neurons from various insults, such as glutamate-induced excitotoxicity, oxidative stress, and inflammatory damage.
-
Modulation of Neuronal Signaling: Examine the role of the SP/NK-1R pathway in regulating neuronal excitability, calcium signaling, and neurotransmitter release.
-
Elucidation of Pain Pathways: Utilize primary sensory neuron cultures to study the involvement of the SP/NK-1R system in nociception and the mechanism of analgesic compounds.
-
Neuroinflammation Studies: Investigate the contribution of neuronal SP/NK-1R signaling to neuroinflammatory processes in co-culture models with glia.
Data Presentation
Table 1: Recommended Concentration Ranges of this compound and Related Compounds for In Vitro Neuronal Studies
| Compound | Active Form | Typical Concentration Range | Application | Reference |
| This compound | Aprepitant | 1 µM - 30 µM | Neuroprotection, Anti-inflammatory | Inferred from aprepitant studies |
| Aprepitant | - | 1 µM - 30 µM | Neuroprotection, Anti-pyroptosis | |
| Substance P (agonist) | - | 10 nM - 1 µM | NK-1R activation, Induction of neuronal activity | |
| L-733,060 (antagonist) | - | 1 µg/µL (in vivo topical) | NK-1R antagonism | |
| CP-99,994 (antagonist) | - | 1 µg/µL (in vivo topical) | NK-1R antagonism | |
| Spantide (antagonist) | - | 10 µM - 100 µM | NK-1R antagonism |
Table 2: Experimental Parameters for Assessing this compound's Effects on Neuronal Viability
| Assay | Endpoint Measured | Typical Insult | This compound Pre-incubation | Assessment Time-point |
| MTT Assay | Mitochondrial metabolic activity | Glutamate (100 µM) for 40 min | 1 hour | 24 hours post-insult |
| LDH Release Assay | Membrane integrity (cell death) | Glutamate (100 µM) for 40 min | 1 hour | 24 hours post-insult |
| Immunocytochemistry | Neuronal morphology, Apoptotic markers (e.g., cleaved Caspase-3) | Glutamate (100 µM) for 40 min | 1 hour | 24 hours post-insult |
| Calcium Imaging (e.g., Fura-2 AM) | Intracellular calcium concentration | Substance P (1 µM) | 30 minutes | During and after SP application |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for isolating and culturing primary neurons.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Culture dishes/coverslips coated with Poly-D-Lysine (50 µg/mL) and Laminin (10 µg/mL)
-
Dissection medium (e.g., Hibernate-A)
-
Papain enzymatic digestion solution
-
Trypsin inhibitor
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Trituration pipettes (fire-polished)
Procedure:
-
Prepare coated culture vessels at least one day in advance.
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold dissection medium.
-
Mince the cortical tissue and enzymatically digest with papain at 37°C for 15-30 minutes.
-
Inhibit the digestion with a trypsin inhibitor solution.
-
Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at a density of approximately 1 x 10^5 cells/cm² in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
Protocol 2: Assessment of this compound's Neuroprotective Effect Against Glutamate Excitotoxicity
Materials:
-
Mature primary cortical neuron cultures (7-10 DIV)
-
This compound stock solution (in a suitable solvent, e.g., DMSO, then diluted in culture medium)
-
Glutamate solution (in culture medium)
-
MTT reagent
-
LDH assay kit
Procedure:
-
This compound Pre-treatment:
-
Prepare working concentrations of this compound in pre-warmed culture medium.
-
Replace the existing medium in the neuronal cultures with the this compound-containing medium. Include a vehicle control group.
-
Incubate for 1 hour at 37°C.
-
-
Glutamate-induced Excitotoxicity:
-
Prepare a solution of glutamate (e.g., 100 µM) in culture medium.
-
After the this compound pre-incubation, add the glutamate solution to the appropriate wells. Maintain this compound and vehicle controls without glutamate.
-
Incubate for 40 minutes at 37°C.
-
-
Washout and Recovery:
-
Gently remove the glutamate-containing medium and wash the cells twice with pre-warmed culture medium.
-
Replace with fresh, pre-warmed culture medium (without glutamate or this compound).
-
Return the cultures to the incubator for 24 hours.
-
-
Assessment of Neuronal Viability:
-
MTT Assay: Add MTT reagent to the culture medium and incubate according to the manufacturer's instructions. Measure the absorbance to quantify mitochondrial activity.
-
LDH Assay: Collect the culture supernatant to measure the release of lactate dehydrogenase (LDH), an indicator of cell death, using a commercial kit.
-
Protocol 3: Analysis of this compound's Effect on Substance P-Induced Calcium Signaling
Materials:
-
Mature primary neuron cultures on glass coverslips (7-10 DIV)
-
Fura-2 AM calcium indicator dye
-
This compound stock solution
-
Substance P solution
-
Fluorescence microscopy setup for ratiometric calcium imaging
Procedure:
-
Loading with Calcium Indicator:
-
Incubate the neuronal cultures with Fura-2 AM in a suitable buffer for 30-45 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
-
This compound Incubation:
-
Mount the coverslip onto the microscope stage and perfuse with a physiological buffer.
-
Establish a baseline fluorescence recording.
-
Perfuse the cells with this compound (e.g., 10 µM) for 10-15 minutes.
-
-
Substance P Stimulation:
-
While continuing to record, apply Substance P (e.g., 1 µM) in the presence of this compound.
-
In control experiments, apply Substance P in the absence of the antagonist.
-
-
Data Analysis:
-
Calculate the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation to determine changes in intracellular calcium concentration.
-
Compare the amplitude and kinetics of the Substance P-induced calcium transient in the presence and absence of this compound.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of Substance P and this compound.
Caption: Workflow for a neuroprotection assay.
Caption: Logical relationship of this compound's action.
References
- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 Receptor Enhances TRPV1 Activity in Primary Sensory Neurons via PKCε: A Novel Pathway for Heat Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PET Imaging for Fosaprepitant Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) imaging to assess the brain penetration and neurokinin-1 (NK1) receptor occupancy of fosaprepitant and its active metabolite, aprepitant.
Introduction
This compound, a prodrug of aprepitant, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[1] It is primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] Its therapeutic efficacy is dependent on its ability to cross the blood-brain barrier and engage with NK1 receptors in the central nervous system.[3][4] PET imaging offers a non-invasive, quantitative method to directly measure the extent and duration of NK1 receptor occupancy in the living human brain, providing crucial data for dose selection and establishing a clear relationship between plasma concentration and target engagement.
Key Concepts and Signaling Pathway
This compound is rapidly converted to aprepitant in the body. Aprepitant then acts as a competitive antagonist at the NK1 receptor, blocking the binding of its endogenous ligand, Substance P. This interaction is central to its antiemetic effect.
Figure 1: NK1 Receptor Signaling and Aprepitant Inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from key PET studies investigating this compound and aprepitant brain penetration and NK1 receptor occupancy.
Table 1: Brain NK1 Receptor Occupancy Following Single Doses of this compound and Aprepitant
| Time After Dose | This compound 150 mg (i.v.) NK1R Occupancy (%) | Aprepitant 165 mg (oral) NK1R Occupancy (%) |
| Tmax (~30 min for i.v., ~4h for oral) | 100 | ≥99 |
| 24 hours | 100 | ≥99 |
| 48 hours | ≥97 | ≥97 |
| 120 hours | 41 - 75 | 37 - 76 |
Table 2: Relationship Between Oral Aprepitant Dose, Plasma Concentration, and NK1 Receptor Occupancy
| Oral Aprepitant Dose | Plasma Concentration for 50% Occupancy | Plasma Concentration for ≥90% Occupancy |
| 10 - 300 mg/day | ~10 ng/mL | ~100 ng/mL |
Experimental Protocols
This section details the methodologies for conducting PET imaging studies to assess this compound and aprepitant brain penetration.
Protocol 1: Human PET Imaging with [18F]MK-0999
This protocol is based on studies evaluating NK1 receptor occupancy in healthy human subjects.
1. Radioligand:
-
Radiotracer: [18F]MK-0999 (also known as [18F]SPA-RQ). This is a selective antagonist for the NK1 receptor.
-
Synthesis: Synthesized according to previously published methods.
-
Injected Dose: Approximately 93-102 MBq administered as an intravenous bolus.
-
Specific Radioactivity: 22–142 GBq/µmol.
2. Subject Population:
-
Healthy adult male and female subjects.
-
Inclusion/exclusion criteria should be clearly defined, including no history of significant psychiatric or neurological disorders, and no recent participation in studies involving ionizing radiation.
3. Experimental Design:
-
A single-blind, randomized, placebo-controlled design is often employed.
-
Each subject typically undergoes multiple PET scans: a baseline scan (pre-dose) and one or more scans at various time points post-administration of this compound or aprepitant.
4. Drug Administration:
-
This compound: 150 mg administered as an intravenous infusion over 20-30 minutes.
-
Aprepitant: 165 mg administered orally.
5. PET Image Acquisition:
-
Scanner: High-resolution PET or PET/CT scanner (e.g., Siemens HiRez Biograph 16).
-
Patient Preparation: Head is immobilized using a thermoplastic mask to minimize movement.
-
Attenuation Correction: A low-dose CT scan is performed prior to the PET scan for attenuation correction.
-
Acquisition Timing: PET acquisition typically begins around 210 minutes after the injection of [18F]MK-0999 and lasts for 60 minutes (e.g., 6 x 10-minute frames).
6. Image Reconstruction and Analysis:
-
Reconstruction: Images are reconstructed using an iterative algorithm such as three-dimensional ordered-subset expectation-maximization (3D-OSEM).
-
Image Analysis:
-
An MRI of each subject's brain is acquired for anatomical co-registration.
-
Regions of interest (ROIs) are defined, particularly in areas with high NK1 receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).
-
The ratio of radiotracer uptake in the striatum to the cerebellum is used to calculate the binding potential (BP), which is proportional to receptor density.
-
NK1 receptor occupancy is calculated based on the reduction in the specific tracer uptake from the baseline scan compared to the post-drug scan.
-
Figure 2: Experimental Workflow for Human PET Imaging.
Protocol 2: Preclinical Animal PET Imaging
This protocol is adapted from studies using animal models to assess brain penetration.
1. Radioligand:
-
Radiotracer: [18F]FE-SPA-RQ for PET imaging or [14C]aprepitant for autoradiography and pharmacokinetic studies.
-
Administration: Intravenous injection.
2. Animal Models:
-
Ferrets are a suitable model as they exhibit human-like NK1 receptor pharmacology.
-
Gerbils and marmosets have also been used in PET studies.
3. Experimental Design:
-
Animals are treated with varying doses of aprepitant (e.g., 0.03 to 30 mg/kg orally in gerbils) or vehicle.
-
PET scans are conducted at specific time points after drug administration.
4. PET Image Acquisition:
-
Scanner: Small animal PET scanner.
-
Acquisition: Dynamic PET scans are performed, for instance, for up to 360 minutes in gerbils, although shorter durations (120 minutes) may be sufficient.
5. Data Analysis:
-
Similar to human studies, ROIs are drawn on brain regions like the striatum and cerebellum.
-
Binding potential (BPND) is calculated using reference tissue models.
-
Receptor occupancy is determined by the reduction in BPND in treated animals compared to baseline.
-
Plasma samples are often collected to correlate drug concentration with receptor occupancy.
Conclusion
PET imaging with radioligands such as [18F]MK-0999 is a powerful and reliable method for quantifying the brain penetration and NK1 receptor occupancy of this compound and aprepitant. These techniques provide invaluable in vivo data that can guide the clinical development of NK1 receptor antagonists by establishing a direct link between dosage, plasma levels, and central target engagement. The protocols and data presented here serve as a comprehensive resource for researchers planning to utilize PET in the study of this compound and other CNS-active drugs.
References
- 1. drugs.com [drugs.com]
- 2. Equivalent dynamic human brain NK1-receptor occupancy following single-dose i.v. This compound vs. oral aprepitant as assessed by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosaprepitant dosing calculations for preclinical research
Application Notes: Fosaprepitant in Preclinical Research
Introduction
This compound is a water-soluble N-phosphoryl prodrug of aprepitant, a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][2] Upon intravenous administration, this compound is rapidly converted to aprepitant by ubiquitous phosphatases within approximately 30 minutes.[2][3][4] The pharmacological effects of this compound are attributed entirely to aprepitant. Aprepitant acts centrally by crossing the blood-brain barrier to block the binding of Substance P to NK1 receptors, a key mechanism in the emetic reflex pathway. This mechanism makes it a valuable tool for investigating chemotherapy-induced nausea and vomiting (CINV), as well as other conditions involving the NK1 pathway, such as pain and inflammation.
Mechanism of Action
Substance P is a neuropeptide that plays a crucial role in transmitting pain and emetic signals in the central nervous system. It exerts its effects by binding to NK1 receptors. Chemotherapeutic agents, like cisplatin, can trigger the release of Substance P, leading to nausea and vomiting. Aprepitant competitively binds to and blocks the NK1 receptor, thereby preventing Substance P from initiating the signaling cascade that leads to emesis. This action is highly selective, with little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors, which are targets for other antiemetic therapies.
Preclinical Applications
This compound is primarily used in preclinical research to model and investigate antiemetic therapies. The ferret is a common and effective animal model for studying CINV because it exhibits a human-like emetic response to chemotherapeutic agents. Studies in ferrets have shown that this compound (and its active form, aprepitant) effectively inhibits both the acute and delayed phases of cisplatin-induced emesis. Beyond CINV, this compound has been explored in rodent models to study its effects on morphine-induced antinociception and tolerance.
Pharmacokinetics in Animal Models
This compound is rapidly converted to aprepitant in vivo. In rats, intravenous administration of this compound at doses of 1 and 8 mg/kg results in a near-proportional increase in aprepitant levels. However, at higher doses (25 mg/kg), non-linear kinetics are observed, possibly due to saturation of aprepitant elimination. Aprepitant is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. It is highly protein-bound (over 95%) and is known to be excreted in the milk of lactating rats.
Dosing Calculations and Considerations
Calculating the appropriate dose of this compound for preclinical studies requires consideration of the animal model, the research question, and the desired clinical correlate. As this compound is a prodrug, dosing is often based on achieving equivalent exposure (AUC) to a known effective dose of the active drug, aprepitant.
Key Considerations:
-
Animal Model: Different species metabolize drugs at different rates. Doses may need to be adjusted based on the specific animal model being used (e.g., ferret, rat, mouse).
-
Route of Administration: this compound is designed for intravenous (IV) administration. This route ensures complete bioavailability of the prodrug for conversion to aprepitant.
-
Allometric Scaling: While not a replacement for dose-ranging studies, allometric scaling can provide an initial estimate for a starting dose based on doses used in other species, including humans. This method uses body surface area to extrapolate doses between species.
-
Study Endpoint: The dose required to prevent emesis may differ from the dose needed to investigate effects on nociception or other neurological pathways. Preliminary dose-response studies are crucial for determining the optimal dose for a specific experimental paradigm.
Preclinical Dosing Tables
The following tables summarize this compound and aprepitant doses used in various preclinical models. Note that many studies use the active drug, aprepitant, directly, especially for oral administration. This compound is used when an intravenous formulation is required.
Table 1: this compound Dosing in Preclinical Models
| Animal Model | Dose (mg/kg) | Route of Admin. | Application / Model | Key Findings / Reference |
|---|---|---|---|---|
| Rat | 1 - 25 | IV | Pharmacokinetic studies | Near-proportional increase in aprepitant at lower doses (1 and 8 mg/kg); non-linear kinetics at 25 mg/kg. |
| Rat | 30 | Not specified | Morphine-induced antinociception | Delayed the development of morphine tolerance and increased antinociceptive effect. |
| Ferret | Not specified | IV | Cisplatin-induced emesis | this compound is equipotent to aprepitant in suppressing the emetic response. |
Table 2: Aprepitant Dosing in Preclinical Models (Active Drug)
| Animal Model | Dose (mg/kg) | Route of Admin. | Application / Model | Key Findings / Reference |
|---|---|---|---|---|
| Ferret | 2 and 4 | Oral | Cisplatin-induced delayed emesis | Complete inhibition of retching and vomiting. |
| Rat | up to 1000 | Oral | Embryofetal development studies | No embryofetal lethality or malformations observed. |
| Rabbit | up to 25 | Oral | Embryofetal development studies | No embryofetal lethality or malformations observed. |
Protocol: Cisplatin-Induced Emesis Model in Ferrets
This protocol describes a general procedure for evaluating the antiemetic efficacy of this compound in a ferret model of cisplatin-induced emesis.
Materials:
-
Male ferrets (1-2 kg)
-
This compound for injection
-
Cisplatin
-
Sterile saline for injection (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
IV catheters and infusion supplies
-
Observation cages with video recording capabilities
Methodology:
-
Animal Acclimatization: House ferrets individually for at least one week before the experiment to allow for acclimatization to the housing conditions. Provide food and water ad libitum.
-
Catheter Placement: On the day of the experiment, anesthetize the ferrets. Surgically implant a catheter into a suitable vein (e.g., jugular vein) for intravenous administration of compounds. Allow the animal to recover fully from anesthesia.
-
This compound Administration: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL). Administer the calculated dose of this compound (e.g., starting dose based on literature) via the IV catheter. Infuse slowly over a predetermined period (e.g., 15-30 minutes).
-
Cisplatin Challenge: Approximately 30-60 minutes after this compound administration, administer an emetogenic dose of cisplatin (e.g., 5-10 mg/kg, IV or IP). The choice of cisplatin dose can influence the emetic profile, with lower doses (5 mg/kg) being used to model both acute and delayed emesis.
-
Observation: Place the ferret in an observation cage and record its behavior for a defined period (e.g., 4-8 hours for acute phase, up to 72 hours for delayed phase). Video recording is recommended for accurate quantification of emetic episodes.
-
Data Analysis: Quantify the number of retches and vomits for each animal. A retch is defined as a rhythmic contraction of the abdominal muscles without expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents. Calculate the mean number of emetic episodes for each treatment group and compare it to a vehicle-control group using appropriate statistical tests (e.g., ANOVA). Efficacy is determined by the percentage reduction in emetic episodes in the this compound-treated group compared to the control group.
Visualizations
Signaling Pathway of this compound/Aprepitant
Caption: Mechanism of action for this compound and its active form, aprepitant.
Experimental Workflow for Antiemetic Study
Caption: Workflow for a preclinical cisplatin-induced emesis study in ferrets.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of chemotherapy-induced nausea and vomiting: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Troubleshooting fosaprepitant solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with fosaprepitant solubility and precipitation in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its active form, aprepitant?
A1: this compound is a water-soluble, N-phosphorylated prodrug of aprepitant.[1][2][3] Following administration into an aqueous environment, such as cell culture media or in vivo, it is rapidly converted into aprepitant by phosphatase enzymes.[1][4] Aprepitant is a potent and selective antagonist of the substance P/neurokinin 1 (NK1) receptor. The key difference lies in their water solubility: this compound dimeglumine is freely water-soluble, whereas aprepitant is very poorly soluble in water. This difference is the primary reason for precipitation issues in aqueous-based in vitro assays.
Q2: I observed an immediate precipitate after adding my this compound stock solution to the cell culture medium. What is the cause?
A2: This is a common issue known as "crashing out." It occurs because the highly water-soluble this compound is rapidly converted to the poorly water-soluble aprepitant upon entering the aqueous culture medium. If the resulting concentration of aprepitant exceeds its solubility limit in the medium, it will immediately precipitate. This is often due to a drastic change in solvent polarity when a concentrated organic stock is diluted into the aqueous medium.
Q3: My this compound-containing medium appeared clear initially but became cloudy after several hours of incubation. Why did this happen?
A3: This phenomenon is known as delayed precipitation. The enzymatic conversion of this compound to aprepitant can occur over time, catalyzed by phosphatases present in serum or released by cells. As the concentration of the poorly soluble aprepitant gradually increases during incubation, it eventually surpasses its solubility limit and precipitates. Other factors can also contribute, including:
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect compound solubility.
-
Temperature Changes: While media is typically pre-warmed, fluctuations in temperature can impact solubility.
-
Interactions with Media Components: Aprepitant may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.
Q4: What is the best solvent for preparing a this compound stock solution?
A4: Given that this compound dimeglumine is freely soluble in water, the ideal solvent for a stock solution is sterile water or a sterile isotonic solution like 0.9% NaCl. While DMSO is a common solvent for many compounds in cell-based assays, it is not the optimal first choice for this compound due to the prodrug's inherent water solubility. If DMSO must be used, ensure the final concentration in the culture medium is kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced toxicity or artifacts.
Q5: How can I prevent or minimize precipitation in my experiment?
A5: Several strategies can be employed to mitigate precipitation:
-
Lower the Final Concentration: The most effective method is to work with a final aprepitant concentration that is below its aqueous solubility limit.
-
Optimize the Dilution Process: Add the stock solution dropwise into the pre-warmed (37°C) culture medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Prepare Fresh Solutions: Prepare the final working solution immediately before use to minimize the time available for conversion and precipitation to occur.
-
Consider Serum-Free Media: If your experiment allows, using serum-free media may reduce the enzymatic conversion rate, as serum is a source of phosphatases.
-
Conduct a Solubility Test: Before your main experiment, perform a simple solubility test to determine the maximum soluble concentration of this compound (as aprepitant) under your specific assay conditions (e.g., your specific medium, serum concentration, and cell type).
Data Presentation
Table 1: Comparative Physicochemical Properties
| Property | This compound Dimeglumine | Aprepitant |
| Molecular Weight | ~1004.8 g/mol | ~534.5 g/mol |
| Form | Water-soluble phosphorylated prodrug | Active, poorly water-soluble compound |
| Aqueous Solubility | Freely soluble in water | Very low: 3-7 µg/mL (pH 2-10); ~0.2 µg/mL in isotonic saline |
| Primary Function | Delivers aprepitant | Selective NK1 receptor antagonist |
Table 2: Solvent Recommendations for Stock Solutions
| Solvent | Recommendation |
| 0.9% NaCl (Sterile) | Highly Recommended. Ideal for reconstituting lyophilized this compound, mimicking clinical preparations. Stable for at least 24 hours at 25°C. |
| Water (Sterile) | Highly Recommended. this compound dimeglumine is freely soluble in water. A simple and effective choice for preparing a stock solution. |
| DMSO | Use with Caution. Not the preferred solvent. If used, prepare a high-concentration stock and ensure the final concentration in the medium is <0.5% to avoid cell toxicity. May still lead to precipitation upon aqueous dilution. |
| Ethanol | Not Recommended. While used for some compounds, it can have direct effects on cells and offers no advantage over water for this compound solubility. |
Experimental Protocols
Protocol 1: Recommended Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound dimeglumine powder (MW: 1004.8 g/mol )
-
Sterile, pyrogen-free 0.9% NaCl solution or sterile water for injection
-
Sterile, conical microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh out 10.05 mg of this compound dimeglumine powder and transfer it to a sterile conical tube.
-
Add 1 mL of sterile 0.9% NaCl or sterile water to the tube.
-
Vortex the solution gently until the powder is completely dissolved. The solution should be clear and colorless.
-
Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.
-
Filter-sterilize the stock solution into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Dilution into Cell Culture Medium to Minimize Precipitation
Procedure:
-
Thaw a single-use aliquot of your this compound stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Create an intermediate dilution of the stock solution in pre-warmed medium, if necessary, to achieve the desired final concentration.
-
To prepare the final working solution, add the required volume of the stock (or intermediate dilution) dropwise to the bulk of the pre-warmed medium while gently swirling or vortexing the medium. This ensures rapid dispersion and prevents localized supersaturation.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells. Use the solution immediately after preparation.
Visualizations
Caption: Conversion of soluble this compound to poorly soluble aprepitant can lead to precipitation.
Caption: A workflow for troubleshooting this compound-related precipitation in in vitro assays.
Caption: Aprepitant competitively blocks Substance P from binding to the NK1 receptor.
References
Technical Support Center: Preventing Fosaprepitant Precipitation in Buffer Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of fosaprepitant in solution is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address challenges with this compound precipitation.
Troubleshooting Guide
Problem: Precipitate forms immediately upon dissolving this compound dimeglumine in a buffer.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Buffer | 1. Immediately measure the pH of the solution. 2. Discard the solution if significant precipitation has occurred. 3. Prepare a fresh buffer solution, ensuring the final pH is in the recommended alkaline range (pH 8.5-11).[1] 4. Re-attempt to dissolve the this compound in the pH-adjusted buffer. |
| Presence of Divalent Cations | 1. Review the composition of your buffer. Buffers such as Ringer's injection and lactated Ringer's injection are known to be incompatible with this compound.[2] 2. If divalent cations (e.g., Ca²⁺, Mg²⁺) are present, prepare a new buffer solution without these ions. 3. Consider using a chelating agent like disodium edetate (EDTA) in your formulation to sequester any trace divalent cations. |
| Low Temperature During Dissolution | 1. While cooling is recommended for long-term storage, dissolving this compound at a very low temperature might slightly decrease its initial solubility. 2. Allow the buffer to reach room temperature (around 25°C) before attempting to dissolve the this compound.[2] 3. Once fully dissolved, the solution can be cooled for storage. |
Problem: A clear solution of this compound becomes cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis to Aprepitant | 1. This is the most common cause of delayed precipitation. This compound is a prodrug that hydrolyzes to the poorly water-soluble aprepitant, especially in non-optimal pH conditions.[3] 2. Verify the pH of your stock solution. If it has drifted below the recommended alkaline range, adjust it with a suitable pH-adjusting agent like sodium hydroxide. 3. For long-term experiments, consider using a formulation with stabilizing agents such as cyclodextrins, which can enhance the solubility of aprepitant as it forms. |
| Extended Storage at Room Temperature | 1. This compound solutions are more stable when refrigerated (2-8°C).[2] 2. If your experimental protocol allows, store the stock solution at a refrigerated temperature and only bring it to room temperature for the duration of the experiment. |
| Photodegradation | 1. Protect the this compound solution from light, especially during long-term storage or prolonged experiments. 2. Use amber vials or wrap the container with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for dissolving this compound to prevent precipitation?
A1: The recommended pH range for maintaining this compound in a stable, aqueous solution is between 8.5 and 11. This compound is more stable in alkaline conditions compared to acidic environments.
Q2: Why does this compound precipitate out of solution?
A2: this compound is a water-soluble prodrug of aprepitant. In aqueous solutions, it can undergo hydrolysis to form aprepitant, which is poorly soluble in water (3-7 µg/mL over a pH range of 2-10). This conversion and subsequent precipitation are accelerated in acidic conditions.
Q3: Can I use phosphate-buffered saline (PBS) to dissolve this compound?
A3: Caution should be exercised when using standard PBS, as some formulations may contain divalent cations (calcium and magnesium) which can cause precipitation. If you intend to use PBS, ensure it is a formulation free of divalent cations. It is also crucial to adjust the final pH of the PBS to the alkaline range (8.5-11).
Q4: What are the pKa values of this compound?
A4: this compound dimeglumine has four pKa values: 3.05 ± 0.03 (morpholinium group), 4.92 ± 0.02 (monophosphate group), 9.67 ± 0.01 (meglumine counter ion), and 10.59 ± 0.03 (triazolinone NH group).
Q5: Are there any excipients that can help to prevent precipitation?
A5: Yes, certain excipients can improve the stability of this compound solutions. These include:
-
Chelating agents: Disodium edetate (EDTA) can be used to chelate any divalent cations that might be present.
-
Stabilizing agents/Solubilizers: Polysorbates and cyclodextrins can help to solubilize any aprepitant that forms upon hydrolysis, thereby preventing its precipitation.
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
This protocol provides a general guideline for preparing a stable aqueous stock solution of this compound dimeglumine.
Materials:
-
This compound dimeglumine powder
-
High-purity water (e.g., Water for Injection, WFI)
-
Selected buffer components (e.g., sodium phosphate, Tris)
-
pH adjusting agents (e.g., 1N Sodium Hydroxide, 1N Hydrochloric Acid)
-
Optional: Disodium edetate (chelating agent), a suitable stabilizing agent (e.g., sulfobutylether-β-cyclodextrin)
-
Sterile vials and filters
Procedure:
-
Buffer Preparation: Prepare the desired buffer solution using high-purity water. If using a chelating agent, dissolve it in the buffer at this stage.
-
Initial pH Adjustment: Adjust the pH of the buffer solution to the desired alkaline range (e.g., pH 9.0) using a pH adjusting agent.
-
Dissolution of this compound: Slowly add the this compound dimeglumine powder to the pH-adjusted buffer while stirring gently. Ensure the powder is completely dissolved.
-
Final pH Check and Adjustment: Once the this compound is fully dissolved, re-check the pH of the solution and make any final, minor adjustments to bring it within the target range.
-
Sterile Filtration: If required for the application, sterile filter the final solution through a 0.22 µm filter into a sterile container.
-
Storage: Store the prepared stock solution at refrigerated temperatures (2-8°C) and protected from light.
Visualizations
Caption: this compound hydrolysis to aprepitant, leading to precipitation.
Caption: Recommended workflow for preparing stable this compound solutions.
Caption: Logical steps for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing Fosaprepitant Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of fosaprepitant in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture experiments?
A1: this compound is a water-soluble N-phosphoryl prodrug of aprepitant.[1] In experimental setups, it is designed to be biologically converted by phosphatases into aprepitant, its active form.[2][3] Aprepitant is a potent and selective antagonist of the Neurokinin-1 (NK-1) receptor, which blocks the signaling pathway of Substance P (SP).[4][5] This mechanism is crucial for studying pathways involved in nausea, vomiting, inflammation, and certain cancers.
Q2: What is the primary stability concern when using this compound in cell culture?
A2: The main stability issue is the hydrolysis of this compound to aprepitant in the aqueous environment of the cell culture media. While this compound is water-soluble, aprepitant is poorly soluble in aqueous solutions. This can lead to the precipitation of aprepitant, which can confound experimental results by reducing the effective concentration of the active compound and potentially causing cytotoxicity.
Q3: How do components of cell culture media affect this compound stability?
A3: Cell culture media are complex mixtures that can influence this compound stability:
-
pH: The typical pH of cell culture media (7.2-7.4) can facilitate the hydrolysis of the phosphate group from this compound.
-
Temperature: Standard incubation temperatures of 37°C will accelerate the rate of hydrolysis compared to storage at refrigerated temperatures.
-
Serum (e.g., Fetal Bovine Serum - FBS): Serum contains various enzymes, including phosphatases, which can accelerate the conversion of this compound to aprepitant. While this conversion is necessary for its biological activity, rapid conversion can lead to a quick buildup and precipitation of aprepitant. Serum proteins like albumin may also bind to aprepitant, affecting its availability.
Q4: How should I prepare and store this compound stock solutions for cell culture experiments?
A4: To ensure consistency and minimize degradation, follow these best practices:
-
Solvent Selection: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in your specific cell culture medium. It is recommended to prepare fresh working solutions for each experiment and not to store this compound in aqueous media for extended periods.
Troubleshooting Guides
Issue 1: Precipitate Observed in Cell Culture Wells After Adding this compound
-
Symptoms:
-
Cloudy appearance of the media.
-
Visible particles in the wells, observable under a microscope.
-
Inconsistent results in cell viability or functional assays.
-
-
Possible Causes & Solutions:
-
Cause: The concentration of this compound is too high, leading to rapid conversion to aprepitant at a concentration that exceeds its solubility in the cell culture medium.
-
Solution:
-
Reduce Concentration: Perform a dose-response curve to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.
-
Solubilizing Agents: While not standard for cell culture, in specific assay buffers, the inclusion of a low concentration of a solubilizing agent like a cyclodextrin could be explored, though potential effects on the cells must be carefully evaluated.
-
Increase Serum Concentration: If your experimental design allows, a higher percentage of FBS may help to solubilize aprepitant through protein binding. However, be mindful of the potential for increased enzymatic conversion.
-
-
Issue 2: Loss of Biological Activity or Inconsistent Results Over Time
-
Symptoms:
-
The observed effect of this compound diminishes in longer-term experiments (e.g., > 24 hours).
-
High variability between replicate wells or experiments.
-
-
Possible Causes & Solutions:
-
Cause: this compound is degrading, and the resulting aprepitant is precipitating out of solution, lowering the effective concentration.
-
Solution:
-
Replenish the Media: For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24 hours).
-
Conduct a Stability Study: Perform a time-course experiment to quantify the concentration of both this compound and aprepitant in your cell culture media over the duration of your experiment using HPLC or LC-MS/MS. This will help you understand the degradation kinetics in your specific system.
-
Pre-equilibrate: Before adding to cells, pre-incubate the this compound in the media for a short period to allow for some conversion to aprepitant, which might lead to a more stable effective concentration of the active drug during the initial phase of the experiment.
-
-
Data on this compound Stability
The following tables summarize hypothetical stability data for this compound in different cell culture media to illustrate the expected trends.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | DMEM (+10% FBS) (% Remaining) | RPMI-1640 (+10% FBS) (% Remaining) | Serum-Free Medium (% Remaining) |
| 0 | 100 | 100 | 100 |
| 4 | 75 | 78 | 90 |
| 8 | 55 | 58 | 82 |
| 24 | 15 | 18 | 65 |
| 48 | <5 | <5 | 40 |
Table 2: Formation of Aprepitant from this compound (10 µM) in DMEM + 10% FBS at 37°C
| Time (hours) | This compound Conc. (µM) | Aprepitant Conc. (µM) | % Aprepitant Precipitated (Estimated) |
| 0 | 10.0 | 0.0 | 0 |
| 4 | 7.5 | 2.5 | 5 |
| 8 | 5.5 | 4.5 | 15 |
| 24 | 1.5 | 8.5 | 40 |
| 48 | <0.5 | >9.5 | >60 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC
-
Preparation of this compound Solution: Prepare a 10 µM solution of this compound in the desired cell culture medium (e.g., DMEM + 10% FBS).
-
Incubation: Aliquot the solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours) and incubate at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each time point, remove a tube and immediately process the sample.
-
Sample Preparation:
-
To 100 µL of the media sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
-
Detection: UV at 210 nm.
-
Quantification: Calculate the peak areas for this compound and aprepitant and determine their concentrations based on a standard curve.
-
Protocol 2: Preparation of this compound for Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Intermediate Dilution: On the day of the experiment, perform a serial dilution of the stock solution in serum-free medium to an intermediate concentration (e.g., 100 µM).
-
Final Dilution: Add the intermediate dilution to the cell culture plates containing the complete medium to achieve the final desired concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Include Controls: Always include a vehicle control (media with the same final DMSO concentration) in your experimental setup.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. actascientific.com [actascientific.com]
Technical Support Center: Fosaprepitant Infusion Site Reactions in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering infusion site reactions with fosaprepitant in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the expected signs of infusion site reactions when administering this compound intravenously in animal models?
A1: While specific preclinical data on this compound is limited, infusion site adverse events (ISAEs) are likely to manifest as classic signs of vascular irritation and inflammation. Based on clinical observations in humans and general toxicological studies in animals, researchers should monitor for:
-
Erythema (redness): Redness along the vein proximal to the infusion site.
-
Edema (swelling): Localized swelling around the catheter insertion site or along the vein.
-
Pain: Animals may exhibit signs of pain upon palpation of the infusion site, or behaviors such as guarding the limb.
-
Thrombophlebitis: This is an inflammation of the vein related to a blood clot. It may present as a palpable, cord-like structure along the vein, which may be warm to the touch. In severe cases, it can lead to vascular occlusion.
-
Extravasation: Leakage of the infusate into the surrounding tissue, which can cause more severe reactions, including necrosis, especially if administered with vesicant chemotherapeutic agents.[1][2][3]
Q2: What is the likely cause of infusion site reactions associated with this compound?
A2: The leading hypothesis is that infusion site reactions are not caused by the active drug, aprepitant (to which this compound is a prodrug), but rather by an excipient in the formulation, Polysorbate 80 .[4] Polysorbate 80 is a surfactant used to solubilize this compound. It has been shown to cause non-immunologic anaphylactoid reactions (pseudoallergy) in animal models, particularly dogs, which are characterized by the direct release of histamine from mast cells and activation of the complement system.[4] These reactions can manifest as hypotension, cardiovascular changes, and local skin reactions like erythema and edema.
Q3: Which animal models are most appropriate for studying this compound-induced infusion site reactions?
A3: The rabbit is a standard and recommended model for dermal and vascular irritation studies. The marginal ear vein of the rabbit is a common site for intravenous administration and assessment of local tolerance. While dogs are particularly sensitive to Polysorbate 80 and could be used to study systemic hypersensitivity-like reactions, the rabbit model is more established for evaluating local venous irritation from infused substances.
Q4: What are the potential signaling pathways involved in these infusion site reactions?
A4: The signaling pathways can be broadly divided into two categories based on the likely causative agent, Polysorbate 80:
-
Pseudoallergic Reactions (Polysorbate 80-mediated): These are non-IgE mediated reactions. Polysorbate 80 can directly trigger mast cell degranulation, leading to histamine release. It can also activate the complement system through both the classical and alternative pathways, generating anaphylatoxins (C3a, C5a) that further promote inflammation and histamine release.
-
Thrombophlebitis (General Drug-Induced): Should thrombophlebitis occur, it involves the activation of inflammatory signaling pathways within the vascular endothelium. A key pathway in inflammation and thrombosis is the Nuclear Factor-kappa B (NF-κB) signaling pathway . Activation of NF-κB in endothelial cells can lead to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, which recruit inflammatory cells like neutrophils to the site of injury, perpetuating the inflammatory response and contributing to thrombus formation.
Troubleshooting Guides
Scenario 1: An animal is exhibiting acute signs of an infusion site reaction (e.g., redness, swelling, distress) during or shortly after this compound administration.
-
Question: What immediate steps should be taken?
-
Answer:
-
Immediately stop the infusion.
-
Do not remove the catheter immediately. Aspirate back to remove any residual drug from the catheter and vein.
-
Follow institutional guidelines for managing infusion reactions, which may include gentle flushing with sterile saline if extravasation is not suspected.
-
If extravasation is suspected, mark the area of swelling and notify the veterinary staff.
-
Document the signs observed, including taking photographs for records.
-
Provide supportive care to the animal as directed by veterinary staff.
-
-
-
Question: How can I differentiate between a local irritant effect and a systemic reaction?
-
Answer: Monitor the animal for systemic signs such as changes in breathing, heart rate, blood pressure, or body temperature. Local reactions will be confined to the infusion site, while systemic reactions (more likely with higher doses of Polysorbate 80) will involve these broader physiological changes.
-
Scenario 2: High incidence of infusion site reactions is observed across multiple animals in a study group.
-
Question: What experimental parameters should be reviewed and potentially modified?
-
Answer:
-
Drug Concentration and Formulation: Clinical studies in humans have shown that diluting this compound to a lower concentration (e.g., 150 mg in 250 ml vs. 150 ml) significantly reduces the incidence of infusion site reactions. Consider increasing the dilution volume of your this compound solution.
-
Infusion Rate: A slower infusion rate may decrease the local concentration of Polysorbate 80 in the vein at any given time. Human studies recommend a 30-minute infusion.
-
Catheter Placement and Vein Selection: In humans, using larger veins (e.g., in the forearm vs. the hand) is associated with a lower risk of reactions. In animal models, ensure the catheter is appropriately sized for the vein and that a larger, more robust vein is used when possible.
-
Flushing: Ensure the vein is flushed with a compatible sterile solution (e.g., 0.9% sodium chloride) after the infusion is complete to clear any residual drug.
-
-
-
Question: Could the co-administered drugs be contributing to the reactions?
-
Answer: Yes. This compound is often used with chemotherapeutic agents, some of which are known vesicants or irritants (e.g., anthracyclines). The combination can have a synergistic effect on vascular toxicity. It is crucial to have a control group receiving only the chemotherapy vehicle and another receiving only the this compound vehicle to isolate the effect of each component.
-
Quantitative Data
Table 1: Cardiovascular and Cutaneous Effects of Intravenous Polysorbate 80 in Beagle Dogs
| IV Dose (mg/kg) | Administration Method | Cardiovascular Effects | Cutaneous Effects (Erythema/Edema) |
| ≥ 0.5 | Bolus | Decreased blood pressure, increased heart rate | Present |
| ≥ 1.0 | Infusion | Decreased blood pressure, increased heart rate | Present |
| 3.0 | Infusion | Decreased blood pressure, increased heart rate, decreased body temperature | Present |
Data synthesized from a study on the effects of Polysorbate 80 in various animal models.
Experimental Protocols
Protocol: Assessment of Local Venous Tolerance in the Rabbit Model
This is a generalized protocol for assessing the local tolerance of an intravenously administered drug. It should be adapted to meet specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
-
Animal Model:
-
Species: New Zealand White rabbit.
-
Characteristics: Healthy, adult animals with intact marginal ear veins.
-
-
Groups:
-
Test Group: Receives this compound formulation.
-
Vehicle Control Group: Receives the vehicle used to formulate this compound (containing Polysorbate 80 but no active drug).
-
Negative Control Group: Receives sterile 0.9% sodium chloride.
-
-
Procedure:
-
Anesthetize or restrain the rabbit as per approved protocol.
-
Place a catheter in the marginal ear vein of one ear. The contralateral ear can serve as an untreated control.
-
Administer the test or control article as a slow intravenous infusion over a predetermined period (e.g., 30 minutes).
-
After infusion, flush the catheter with sterile saline and remove it.
-
Apply gentle pressure to the site to achieve hemostasis.
-
-
Evaluation and Scoring:
-
Macroscopic Observation: Observe the infusion site at 1, 24, 48, and 72 hours post-infusion. Score for erythema, edema, and thrombus formation using a standardized scoring system (e.g., Draize scale adapted for intravenous irritation).
-
Histopathology: At the end of the observation period, euthanize the animals and collect the infused vein segment and surrounding tissue. Process for histopathological examination. Key parameters to evaluate include:
-
Inflammatory cell infiltration
-
Endothelial cell damage
-
Thrombus formation
-
Perivascular inflammation and necrosis
-
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Potential signaling pathways in infusion site reactions.
Caption: Workflow for assessing venous irritation in rabbits.
References
- 1. Infusion Site Reactions: Classification in the setting of this compound administration with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analysis of this compound-induced venous toxicity in patients receiving highly emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analysis of this compound-induced venous toxicity in patients receiving highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Fosaprepitant Variability in Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability when working with fosaprepitant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a sterile, lyophilized prodrug of aprepitant.[1] It is administered intravenously and is rapidly converted to aprepitant in the body by phosphatase enzymes.[2][3][4] Aprepitant is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[5] By blocking the NK1 receptor, aprepitant prevents substance P from binding, which in turn inhibits the vomiting reflex (emesis), particularly that induced by chemotherapy. It has little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors.
Q2: What are the main sources of variability in this compound experiments?
Variability in experimental results with this compound can arise from several factors:
-
Drug Interactions: this compound and its active form, aprepitant, are metabolized primarily by the cytochrome P450 enzyme CYP3A4 and are also known to inhibit and induce certain CYP enzymes. This can lead to significant interactions with co-administered drugs.
-
Formulation and Stability: this compound is unstable in aqueous solutions and is therefore supplied as a lyophilized powder. Improper handling or reconstitution can lead to degradation and loss of potency.
-
Patient-Specific Factors: In clinical settings, factors such as female sex, younger age, and no history of drinking have been associated with a higher incidence of nausea, which can affect the perceived efficacy of the drug.
-
Experimental Model: The choice of animal model and the emetogenic challenge used can significantly influence the outcome of non-clinical studies.
-
Administration Route and Technique: While this compound is designed for intravenous administration, issues such as infusion site reactions have been reported, which could potentially impact drug delivery and local tissue response.
Q3: How can I minimize variability due to drug interactions?
To minimize variability from drug interactions, it is crucial to:
-
Review Concomitant Medications: Carefully review all co-administered substances in your experimental design. Be aware that aprepitant is an inhibitor and inducer of CYP3A4 and an inducer of CYP2C9.
-
Consult Interaction Databases: Utilize resources like the DrugBank database to check for known interactions between this compound/aprepitant and other compounds in your study.
-
Incorporate Control Groups: Include appropriate control groups in your experimental design to isolate the effects of this compound from potential confounding variables introduced by other drugs.
Troubleshooting Guides
Issue 1: Inconsistent antiemetic efficacy in animal models.
| Possible Cause | Troubleshooting Step |
| Improper Drug Preparation | This compound is unstable in aqueous solutions. Prepare fresh solutions for each experiment and follow the manufacturer's reconstitution instructions precisely. Consider non-aqueous formulations for better stability. |
| Suboptimal Dosing | The dose of this compound may not be optimal for the specific animal model or emetogenic challenge. Perform a dose-response study to determine the most effective dose for your experimental conditions. |
| Variability in Emetogenic Challenge | The dose and administration of the emetogenic agent (e.g., cisplatin) can cause variability. Standardize the preparation and administration of the emetogenic agent across all experimental groups. |
| Animal Strain and Sex Differences | Different animal strains and sexes can exhibit varying sensitivities to emetogenic stimuli and drugs. Use a consistent strain and sex of animals for each experiment, or fully characterize and report any differences. |
Issue 2: Unexpected off-target effects or toxicity.
| Possible Cause | Troubleshooting Step |
| Drug Interactions | Co-administration of this compound with other drugs metabolized by CYP3A4 or CYP2C9 can lead to altered plasma concentrations and potential toxicity. Conduct a thorough literature review for potential interactions and consider pharmacokinetic studies if necessary. |
| Infusion Site Reactions | Local reactions at the injection site have been reported. Ensure proper intravenous administration technique. If reactions occur, document them and consider whether they could be contributing to systemic effects. |
| Vehicle Effects | The vehicle used to dissolve this compound may have its own biological effects. Always include a vehicle-only control group in your experiments. |
Data Presentation
Table 1: Summary of Clinically Significant Pharmacokinetic Interactions with Aprepitant/Fosaprepitant
| Interacting Drug | Effect on Interacting Drug | Clinical Consequence |
| Bosutinib | Increased exposure | Potential for increased toxicity |
| Cabazitaxel | Increased exposure | Potential for increased toxicity |
| Cyclophosphamide | Increased exposure to active metabolites | Potential for altered efficacy and toxicity |
| Dexamethasone | Increased exposure | Dose reduction of dexamethasone is required |
| Methylprednisolone | Increased exposure | Potential for increased corticosteroid effects |
| Midazolam | Increased exposure | Potential for enhanced sedation |
| Oxycodone | Increased exposure | Potential for increased opioid-related side effects |
| Warfarin | Decreased INR | Clinically significant decrease in prothrombin time |
Source: Adapted from a systematic review of aprepitant and this compound drug interactions.
Experimental Protocols
Key Experiment: Evaluation of Antiemetic Efficacy in a Ferret Model of Cisplatin-Induced Emesis
This protocol provides a general framework. Specific details may need to be optimized for your laboratory.
-
Animal Model: Male ferrets (1.0-1.5 kg). Acclimatize animals for at least 7 days before the experiment.
-
Housing: House animals individually with ad libitum access to food and water, except for a brief fasting period before drug administration.
-
Experimental Groups:
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + Cisplatin
-
Group 3: this compound + Cisplatin
-
Group 4: Positive control (e.g., ondansetron) + Cisplatin
-
-
Drug Preparation:
-
Reconstitute lyophilized this compound in a suitable vehicle (e.g., sterile water for injection followed by dilution in normal saline) immediately before use.
-
Prepare cisplatin solution in sterile saline.
-
-
Procedure:
-
Administer this compound (e.g., 5 mg/kg, IV) or vehicle 60 minutes before cisplatin administration.
-
Administer cisplatin (e.g., 10 mg/kg, IP) to induce emesis.
-
Observe ferrets continuously for a defined period (e.g., 4 hours) and record the number of retches and vomits.
-
-
Data Analysis:
-
Compare the number of emetic episodes between the treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Calculate the percentage of animals in each group that are protected from emesis.
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of this compound Dimeglumine? [synapse.patsnap.com]
- 3. This compound and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of chemotherapy-induced nausea and vomiting: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Fosaprepitant and CYP3A4 Interactions In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro interaction of fosaprepitant with Cytochrome P450 3A4 (CYP3A4) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and aprepitant in the context of CYP3A4 interactions?
This compound is a water-soluble prodrug of aprepitant. In vitro, this compound is rapidly and almost completely converted to its active form, aprepitant, by ubiquitous enzymes like phosphatases present in various tissue preparations, including human liver, kidney, lung, and ileum S9 fractions.[1][2] Therefore, when studying the effects on CYP3A4, the primary molecule of interest is aprepitant. Any in vitro system with phosphatase activity will facilitate this conversion.
Q2: Is aprepitant a substrate, inhibitor, or inducer of CYP3A4?
Aprepitant has a complex relationship with CYP3A4. It is known to be:
-
A substrate of CYP3A4, meaning it is metabolized by this enzyme.[3][4]
-
A moderate inhibitor of CYP3A4.[3]
-
A weak inducer of CYP3A4 with prolonged exposure, though this is more relevant to in vivo scenarios.
Q3: What are the reported in vitro inhibition values (IC50, Ki) for aprepitant on CYP3A4?
The inhibitory potential of aprepitant on CYP3A4 has been quantified in several in vitro studies. The reported values can vary depending on the experimental conditions, such as the probe substrate used. See the data summary table below for specific values.
Q4: What is the mechanism of CYP3A4 inhibition by aprepitant?
The mechanism of inhibition can depend on the CYP3A4 substrate being investigated. For the metabolism of docetaxel, aprepitant has been shown to be a mixed-type inhibitor . For other substrates like midazolam, while potent inhibition is observed, the specific competitive, non-competitive, or uncompetitive nature is not always detailed in the literature.
Q5: Which other CYP450 enzymes does aprepitant interact with?
In vitro studies have shown that aprepitant is a very weak inhibitor of CYP2C9 and CYP2C19. It does not exhibit significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2D6, and CYP2E1 at clinically relevant concentrations.
Troubleshooting Guides
Problem 1: High variability in IC50 values for CYP3A4 inhibition.
-
Possible Cause 1: Substrate-dependent inhibition. The calculated IC50 and Ki values for aprepitant can differ based on the CYP3A4 probe substrate used (e.g., midazolam, testosterone, docetaxel).
-
Solution: Ensure consistency in the probe substrate used across experiments for comparable results. If comparing data with published literature, be mindful of the substrate used in those studies.
-
-
Possible Cause 2: Inconsistent protein concentration. The concentration of human liver microsomes (HLM) can affect the apparent IC50 value.
-
Solution: Maintain a consistent and low protein concentration (e.g., ≤ 0.1 mg/mL) in your incubations to minimize non-specific binding and inhibitor depletion.
-
-
Possible Cause 3: Solvent effects. The solvent used to dissolve aprepitant (e.g., DMSO, acetonitrile) can inhibit CYP450 enzymes at higher concentrations.
-
Solution: Keep the final concentration of organic solvents in the incubation mixture low, typically below 1%, and ideally less than 0.5%.
-
Problem 2: Incomplete or slow conversion of this compound to aprepitant.
-
Possible Cause: Insufficient phosphatase activity in the in vitro system.
-
Solution: Ensure that the chosen in vitro system (e.g., human liver S9 fraction, microsomes supplemented with phosphatases) has adequate enzymatic activity for rapid conversion. Pre-incubation of this compound with the enzyme preparation before adding the CYP3A4 substrate may be necessary. Monitor the conversion of this compound to aprepitant using an appropriate analytical method, such as LC-MS/MS.
-
Problem 3: Difficulty in extrapolating in vitro inhibition data to predict in vivo drug-drug interactions (DDIs).
-
Possible Cause: The complexity of in vivo processes, including drug transport, distribution, and the dual inhibitory/inductive effects of aprepitant, makes direct extrapolation challenging.
-
Solution: In vitro data is a critical first step for assessing DDI potential. Use the in vitro inhibition constants (e.g., Ki) in mechanistic static or dynamic models (PBPK models) to better predict the clinical significance of the interaction. Consider the unbound plasma concentrations of aprepitant when interpreting in vitro results.
-
Data Presentation
Table 1: In Vitro Inhibition of Human CYP450 Enzymes by Aprepitant
| CYP Isoform | Probe Substrate | Inhibition Parameter | Value (µM) | Classification | Reference |
| CYP3A4 | Midazolam (1'- and 4-hydroxylation) | Ki | ~10 | Moderate Inhibitor | |
| CYP3A4 | Diltiazem (N-demethylation) | Ki | ~10 | Moderate Inhibitor | |
| CYP2C9 | Warfarin (7-hydroxylation) | Ki | 108 | Very Weak Inhibitor | |
| CYP2C19 | S-mephenytoin (4'-hydroxylation) | Ki | 66 | Very Weak Inhibitor | |
| CYP1A2 | Isoform-specific substrates | IC50 | >70 | No Significant Inhibition | |
| CYP2B6 | Isoform-specific substrates | IC50 | >70 | No Significant Inhibition | |
| CYP2C8 | Isoform-specific substrates | IC50 | >70 | No Significant Inhibition | |
| CYP2D6 | Isoform-specific substrates | IC50 | >70 | No Significant Inhibition | |
| CYP2E1 | Isoform-specific substrates | IC50 | >70 | No Significant Inhibition |
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to Aprepitant
This protocol outlines a general procedure to monitor the conversion of this compound to aprepitant in a human liver S9 fraction.
-
Materials:
-
This compound
-
Human liver S9 fraction
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Procedure: a. Prepare a stock solution of this compound in an appropriate solvent. b. In a microcentrifuge tube, combine the human liver S9 fraction (e.g., at a final protein concentration of 1 mg/mL) with potassium phosphate buffer. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding this compound to the mixture. e. At various time points (e.g., 0, 5, 15, 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile. f. Centrifuge the samples to precipitate proteins. g. Analyze the supernatant for the concentrations of both this compound and aprepitant using a validated LC-MS/MS method.
Protocol 2: CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol provides a general method for determining the IC50 of aprepitant for CYP3A4-mediated metabolism of a probe substrate.
-
Materials:
-
Aprepitant
-
Human Liver Microsomes (HLM)
-
CYP3A4 probe substrate (e.g., midazolam)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Procedure: a. Prepare a series of dilutions of aprepitant in the appropriate solvent. b. In a 96-well plate, add HLM (e.g., final concentration 0.1 mg/mL), potassium phosphate buffer, and the aprepitant dilutions. c. Pre-incubate the plate at 37°C for 10 minutes. d. Add the CYP3A4 probe substrate to all wells. e. Initiate the enzymatic reaction by adding the NADPH regenerating system. f. Incubate at 37°C for a specified time (e.g., 10-15 minutes), ensuring the reaction is in the linear range. g. Terminate the reaction by adding ice-cold acetonitrile or methanol. h. Centrifuge the plate to pellet the protein. i. Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS. j. Calculate the percent inhibition for each aprepitant concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: this compound conversion and subsequent CYP3A4 inhibition by aprepitant.
Caption: Workflow for an in vitro CYP3A4 inhibition assay.
References
Technical Support Center: Enhancing Oral Delivery of Fosaprepitant
Welcome to the technical support center for fosaprepitant. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the oral administration of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Overview
This compound is the water-soluble N-phosphoryl prodrug of aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] It was specifically developed for intravenous (IV) administration to circumvent the poor oral bioavailability of aprepitant, which is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability.[3][4][5] While this compound's intended route of administration is intravenous, this guide addresses potential issues and strategies should researchers explore oral gavage administration in preclinical settings. Upon administration, this compound is rapidly converted to aprepitant by ubiquitous phosphatases. Therefore, challenges in its oral delivery are intrinsically linked to the physicochemical properties of aprepitant.
Troubleshooting Guide
This guide addresses common issues encountered when administering this compound via oral gavage, focusing on the resulting low bioavailability of the active compound, aprepitant.
| Observed Issue | Potential Cause | Recommended Action |
| Low or variable plasma concentrations of aprepitant post-oral gavage of this compound. | Poor aqueous solubility of aprepitant: this compound is water-soluble, but upon conversion to aprepitant in the gastrointestinal (GI) tract, the resulting aprepitant has very low solubility (3-7 µg/mL), limiting its dissolution and subsequent absorption. | Consider formulating this compound in a solubility-enhancing vehicle. Strategies developed for aprepitant, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), may be applicable. |
| Incomplete or variable conversion of this compound to aprepitant in the GI tract: While conversion is rapid intravenously, the enzymatic environment of the gut may lead to inconsistent conversion rates. | Co-administration with phosphatase inhibitors (in experimental settings) could help elucidate the extent of pre-systemic conversion. However, this is not a practical solution for improving bioavailability. The primary focus should be on enhancing the absorption of the formed aprepitant. | |
| Low permeability of aprepitant: As a BCS Class IV drug, aprepitant inherently has poor permeability across the intestinal epithelium. | Investigate the use of permeation enhancers in the formulation. Certain excipients in lipid-based systems can transiently increase membrane fluidity, thereby improving drug transport. | |
| High inter-subject variability in pharmacokinetic profiles. | Influence of GI fluid composition: The pH and presence of bile salts can significantly impact the solubility and dissolution of the converted aprepitant. | Standardize feeding protocols in animal studies (e.g., fasted vs. fed state) to minimize variability in GI conditions. Fed-state conditions, with increased bile salt secretion, may enhance the solubilization of aprepitant. |
| Gastrointestinal transit time: Rapid transit through the absorptive regions of the small intestine can limit the time available for dissolution and absorption. | The use of excipients that can increase residence time in the upper GI tract, such as mucoadhesive polymers, could be explored. | |
| Precipitation of aprepitant in the GI tract. | Supersaturation and precipitation: Some formulations, like amorphous solid dispersions, can generate a supersaturated state of aprepitant in the gut, which is prone to precipitation into a less absorbable crystalline form. | Incorporate precipitation inhibitors, such as hydroxypropyl methylcellulose (HPMC), into the formulation to maintain the supersaturated state of aprepitant for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be poor?
This compound was designed for IV administration to bypass the oral bioavailability issues of its active form, aprepitant. When administered orally, this compound is presumed to be converted to aprepitant in the gastrointestinal tract. Aprepitant is a BCS Class IV compound with low aqueous solubility and poor intestinal permeability, which are the primary reasons for its inherently low oral bioavailability.
Q2: What is the mechanism of conversion of this compound to aprepitant, and does it occur in the gut?
This compound is a prodrug that is converted to aprepitant by the action of ubiquitous phosphatases. These enzymes are widely distributed in the body, including the liver, kidney, and ileum. It is plausible that phosphatases present in the intestinal lumen or within enterocytes contribute to the conversion of orally administered this compound. However, the rate and extent of this conversion in the GI tract have not been well-characterized.
Q3: What formulation strategies can be employed to improve the oral absorption of this compound?
Strategies should focus on enhancing the bioavailability of the resulting aprepitant. Based on studies with aprepitant, the following approaches are promising:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. They form fine emulsions in the gut, increasing the surface area for dissolution and can also enhance lymphatic uptake.
-
Nanoparticle Formulations: Reducing the particle size of the active drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity. The commercial oral formulation of aprepitant (Emend®) utilizes nanocrystal technology.
-
Amorphous Solid Dispersions: Dispersing aprepitant in its amorphous form within a polymer matrix can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.
Q4: Are there any specific excipients that could aid in the oral formulation of this compound?
Yes, the choice of excipients is critical. For a lipid-based system, a combination of oils (e.g., medium-chain triglycerides), surfactants (e.g., polysorbate 80), and co-solvents (e.g., diethylene glycol monoethyl ether) would be necessary. For solid dispersions, polymers such as HPMCAS-LF have shown promise in improving the dissolution of aprepitant. Additionally, precipitation inhibitors like HPMC can be crucial for maintaining supersaturation.
Q5: How does the fed versus fasted state impact the oral absorption of aprepitant?
For lipophilic drugs like aprepitant, administration with food, particularly a high-fat meal, can increase bioavailability. This is attributed to increased secretion of bile salts, which aid in the solubilization of the drug, and potentially delayed gastric emptying, which allows more time for dissolution.
Quantitative Data Summary
The following table summarizes pharmacokinetic data from studies on different formulations of aprepitant, which can serve as a benchmark for what one might aim for when developing an oral this compound formulation.
| Formulation | Dose | Subject | AUC (Area Under the Curve) | Cmax (Maximum Concentration) | Relative Bioavailability | Reference |
| Aprepitant Oral Capsule | 125 mg | Healthy Adults | 87.8% (AUC 0-48h ratio to suspension) | 86.1% (ratio to suspension) | - | |
| Extemporaneous Aprepitant Oral Suspension | 125 mg | Healthy Adults | - | - | 82.3% (relative to capsule) | |
| Nanocrystalline Aprepitant | - | Rats | 36 ± 2% | - | - | |
| Amorphous Aprepitant | - | Rats | 20 ± 4% | - | - | |
| Deep Eutectic Solvent (DES) Formulation | - | Rats | 34 ± 4% | - | - | |
| VP-16 (Etoposide - BCS Class IV) Suspension | - | Rats | - | 0.13 ± 0.07 µg/mL | - | |
| VP-16 in SNEDDS | - | Rats | 6.4-fold higher AUC vs. suspension | 1.13 ± 0.07 µg/mL | - |
Experimental Protocols
Protocol 1: Preparation of an Aprepitant Solid Dispersion
This protocol is adapted from a study on preparing an aprepitant solid dispersion with HPMCAS-LF.
-
Materials: Aprepitant, HPMCAS-LF, methanol, deionized water.
-
Procedure:
-
Dissolve aprepitant and HPMCAS-LF in methanol at various weight ratios (e.g., 1:1, 1:2, 1:4).
-
The solvent is then evaporated under vacuum at 50°C using a rotary evaporator.
-
The resulting solid dispersion is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried product is then pulverized and sieved.
-
Protocol 2: In Vitro Permeation Study using Caco-2 Cell Monolayers
This protocol is a general method for assessing intestinal drug permeability.
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Transport Buffer: Hank's Balanced Salt Solution (HBSS) buffered with HEPES is typically used as the transport buffer.
-
Experiment:
-
The Caco-2 monolayers are washed with pre-warmed transport buffer.
-
The test formulation (e.g., aprepitant dissolved from a solid dispersion in buffer) is added to the apical (donor) side of the Transwell®.
-
Fresh transport buffer is added to the basolateral (receiver) side.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral side and replaced with fresh buffer.
-
The concentration of aprepitant in the samples is quantified using a validated analytical method, such as HPLC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Visualizations
References
- 1. Pharmacokinetic evaluation of this compound dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of chemotherapy-induced nausea and vomiting: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. DSpace [cora.ucc.ie]
Technical Support Center: Fosaprepitant Interference in Fluorescence-Based Assays
Welcome to the technical support center for troubleshooting assay interference caused by the neurokinin-1 (NK1) receptor antagonist, fosaprepitant. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescence-based assays and suspect interference from this compound.
This compound is a water-soluble prodrug that is rapidly converted in the body to its active form, aprepitant.[1][2] While specific data on this compound's interference is limited, the physicochemical properties of aprepitant suggest a potential for artifacts in fluorescence-based assays. This guide provides a framework for identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a prodrug of aprepitant, a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][3] Substance P is a natural neuropeptide that, upon binding to the NK1 receptor, triggers signaling pathways involved in emesis (vomiting).[4] Aprepitant blocks this interaction, thereby preventing the downstream signaling that leads to nausea and vomiting, particularly that induced by chemotherapy.
Q2: What is the signaling pathway of the NK1 receptor?
The NK1 receptor is a G-protein coupled receptor (GPCR). When Substance P binds to the NK1R, it activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). This compound's active form, aprepitant, blocks the initial binding of Substance P, thus inhibiting this entire cascade.
Q3: Why might this compound or aprepitant interfere with fluorescence assays?
Small molecule compounds can interfere with fluorescence assays through several mechanisms that are independent of their intended biological activity:
-
Autofluorescence: The compound itself emits light upon excitation, leading to a false positive or artificially high signal. This is common for compounds with aromatic ring structures.
-
Fluorescence Quenching: The compound absorbs energy from the assay's fluorophore, preventing it from emitting light. This results in a false negative or an artificially low signal.
-
Compound Aggregation: At higher concentrations, poorly soluble compounds like aprepitant can form colloidal aggregates. These aggregates can scatter light and non-specifically sequester proteins, leading to unpredictable and often irreproducible results.
Q4: My assay signal is behaving unexpectedly after adding this compound. How can I determine if it's interference?
The first step is to run a set of simple control experiments. The most crucial control is a "no-target" or "no-enzyme" assay. In this setup, you measure the fluorescent signal in the presence of this compound and all assay components except the biological target. If you still observe a signal change that correlates with the compound concentration, it strongly suggests interference.
Troubleshooting Guide: Diagnosing Assay Interference
Use this guide to identify the specific type of interference you may be observing.
| Problem | Potential Cause | Recommended Action |
| Signal Increase in "No-Target" Control | Autofluorescence | Run Protocol 1 to confirm and characterize the compound's intrinsic fluorescence. |
| Signal Decrease in "No-Target" Control | Quenching or Aggregation | Run Protocol 2 to test for direct quenching of the fluorophore. Visually inspect wells for precipitation. |
| High Variability Between Replicates | Compound Aggregation/Precipitation | Check the solubility of aprepitant in your assay buffer. Consider adding a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound/aprepitant exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Methodology:
-
Preparation: Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary assay.
-
Plating: Dispense the dilutions into a black, opaque microplate. Include several wells with only the assay buffer as a blank control.
-
Measurement: Place the plate in a fluorescence reader. Set the excitation and emission wavelengths to match those of your primary assay.
-
Analysis: Subtract the average fluorescence signal of the blank wells from the signal of the compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Example Data: Autofluorescence Test This table shows hypothetical data for an interfering compound.
| Compound Conc. (µM) | Raw Fluorescence (RFU) | Blank-Corrected (RFU) |
| 0 (Buffer Blank) | 52 | 0 |
| 1 | 155 | 103 |
| 5 | 489 | 437 |
| 10 | 1,150 | 1,098 |
| 25 | 3,240 | 3,188 |
| 50 | 7,860 | 7,808 |
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if this compound/aprepitant quenches the signal of the assay's specific fluorophore.
Methodology:
-
Preparation: Prepare a solution of your assay's free fluorophore in the assay buffer at the same concentration used in the primary assay.
-
Plating: Dispense the fluorophore solution into the wells of a black microplate.
-
Compound Addition: Add a serial dilution of this compound to these wells. Include control wells containing the fluorophore with buffer only (no compound).
-
Measurement: Incubate under the same conditions as your primary assay and then measure the fluorescence intensity.
-
Analysis: Compare the signal from wells with this compound to the "fluorophore only" controls. A concentration-dependent decrease in signal indicates quenching.
Example Data: Quenching Control Assay This table shows hypothetical data for an interfering compound.
| Compound Conc. (µM) | Raw Fluorescence (RFU) | % Signal vs. Control |
| 0 (Fluorophore Control) | 15,300 | 100% |
| 1 | 14,980 | 97.9% |
| 5 | 12,250 | 80.1% |
| 10 | 8,100 | 52.9% |
| 25 | 3,550 | 23.2% |
| 50 | 1,120 | 7.3% |
Mitigation Strategies
If interference is confirmed, consider the following strategies:
-
Change Fluorophore: If autofluorescence is the issue, switch to a red-shifted fluorophore. Many interfering compounds fluoresce in the blue-green spectrum, so moving to longer wavelengths (e.g., >600 nm) can often resolve the problem.
-
Background Subtraction: For moderate autofluorescence, you can run a parallel plate with the compound in buffer and subtract that signal from your main experiment.
-
Reduce Compound Concentration: The most straightforward solution for aggregation is to lower the compound concentration to below its solubility limit.
-
Add Detergent: For aggregation-based artifacts, adding a small amount of a non-ionic detergent like 0.01-0.025% Triton X-100 or Tween-20 to the assay buffer can disrupt the aggregates and eliminate non-specific inhibition.
-
Use an Orthogonal Assay: Confirm your findings using a different technology that is not based on fluorescence, such as a colorimetric, luminescent, or mass spectrometry-based assay.
References
Technical Support Center: Adjusting for Fosaprepitant Effects on Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using fosaprepitant in their experiments and encountering issues with cell viability assays. The following information is designed to help you troubleshoot potential assay interference and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble prodrug that is rapidly converted in the body to its active form, aprepitant.[1][2] Aprepitant is a selective antagonist of the neurokinin-1 (NK-1) receptor.[1] It works by blocking the binding of Substance P, a neuropeptide involved in nausea and vomiting, to NK-1 receptors in the brain. This mechanism is used clinically to prevent chemotherapy-induced nausea and vomiting (CINV).[1][2]
Q2: Can this compound or its active form, aprepitant, affect cell viability?
Yes, studies have shown that aprepitant can have direct effects on the viability of various cell types. For instance, aprepitant has been observed to decrease the viability of prostate and breast cancer cell lines. One study indicated that this compound exhibited concentration-dependent cytotoxicity in human umbilical vein endothelial cells. Therefore, it is crucial to distinguish between a true biological effect on cell viability and an artifact of assay interference.
Q3: How might this compound interfere with my cell viability assay?
While direct chemical interference with common assay reagents by this compound has not been extensively documented in peer-reviewed literature, it is a possibility with any test compound. Potential mechanisms of interference include:
-
Colorimetric Interference: If this compound has an intrinsic color, it could alter the absorbance readings in assays like MTT and XTT. A study has shown that this compound has a maximum absorbance (λmax) at 264 nm, which is outside the typical reading wavelengths for most colorimetric viability assays, but it's still a factor to consider.
-
Fluorescence Interference: If this compound is fluorescent, it could interfere with assays that use fluorescent readouts, such as those employing resazurin (AlamarBlue®) or Calcein AM.
-
Chemical Reactivity: The compound could potentially have reducing or oxidizing properties that directly interact with the assay reagents. For example, a compound with reducing properties could convert tetrazolium salts (like MTT) to formazan non-enzymatically, leading to a false-positive signal for cell viability.
Troubleshooting Guide
If you are observing unexpected or inconsistent results in your cell viability assays when using this compound, follow this troubleshooting guide to identify and address potential interference.
Step 1: Perform a Cell-Free Control Experiment
This is the most critical step to determine if this compound is directly interfering with your assay reagents.
Objective: To measure the effect of this compound on the assay reagent in the absence of cells.
Procedure:
-
Prepare a 96-well plate with your cell culture medium, but do not add any cells.
-
Add this compound at the same concentrations you are using in your cellular experiments to the cell-free wells.
-
Include a "medium only" control (no this compound).
-
Add the cell viability assay reagent (e.g., MTT, XTT, resazurin) to all wells.
-
Incubate the plate for the same duration as your cellular assay.
-
Read the absorbance or fluorescence at the appropriate wavelength.
Interpretation of Results:
| Observation in Cell-Free Wells | Possible Cause of Interference | Recommended Action |
| Signal increases with this compound concentration | The compound is directly reducing the assay reagent (e.g., MTT to formazan) or has intrinsic absorbance/fluorescence at the measurement wavelength. | Proceed to Step 2: Data Correction or Step 3: Alternative Assays . |
| Signal decreases with this compound concentration | The compound is quenching the fluorescent signal or inhibiting the reagent's activity. | Proceed to Step 2: Data Correction or Step 3: Alternative Assays . |
| No significant change in signal | Direct interference is unlikely. The observed effects in your cellular assays are likely due to a biological effect of this compound on the cells. | Continue with your standard experimental protocol, but remain mindful of potential indirect effects on cellular metabolism. |
Data Presentation
Table 1: Hypothetical Data from a Cell-Free MTT Assay to Detect Interference by this compound
| This compound Concentration (µM) | Absorbance at 570 nm (with Cells) | Absorbance at 570 nm (Cell-Free) | Corrected Absorbance |
| 0 (Control) | 1.00 | 0.05 | 0.95 |
| 10 | 0.95 | 0.06 | 0.89 |
| 50 | 0.80 | 0.08 | 0.72 |
| 100 | 0.65 | 0.10 | 0.55 |
| 200 | 0.50 | 0.12 | 0.38 |
Step 2: Data Correction
If you have detected interference in the cell-free assay, you can correct your data from the cellular assay by subtracting the background signal caused by this compound.
Corrected Value = (Value from wells with cells + this compound) - (Value from cell-free wells + this compound)
Step 3: Consider Alternative Assays
If data correction is not sufficient or if the interference is substantial, consider using a cell viability assay that has a different detection mechanism and is less likely to be affected by your compound.
Table 2: Comparison of Common Cell Viability Assays and Their Susceptibility to Interference
| Assay | Principle | Potential for Interference |
| MTT / XTT | Tetrazolium salt reduction by metabolic activity | High (compounds with reducing properties, colorimetric interference) |
| Resazurin (AlamarBlue®) | Reduction of resazurin by metabolic activity | Moderate (fluorescent compounds, compounds affecting cellular redox state) |
| CellTiter-Glo® | ATP quantification (luminescence) | Low (compounds affecting luciferase, but generally robust) |
| Crystal Violet | Staining of adherent cells | Low (less susceptible to metabolic or chemical interference) |
| Trypan Blue Exclusion | Manual counting of viable cells | Very Low (not dependent on chemical reactions or instrument readings) |
Experimental Protocols
Protocol 1: Cell-Free Assay to Test for this compound Interference with MTT
-
Prepare a 2-fold serial dilution of this compound in cell culture medium (without cells) in a 96-well plate.
-
Include a "medium only" control.
-
Add the MTT reagent to each well at the same concentration used in your cellular experiments.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Add the solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Crystal Violet Staining for Cell Viability
-
Plate and treat cells with this compound in a 96-well plate for the desired duration.
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate extensively with water to remove unbound dye and allow it to air dry.
-
Solubilize the bound dye by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 590 nm using a microplate reader.
Visualizations
References
- 1. This compound and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Inconsistent Fosaprepitant to Aprepitant Conversion In Vitro
Welcome to the technical support center for the in vitro conversion of fosaprepitant to aprepitant. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound conversion to aprepitant?
This compound is a water-soluble N-phosphoryl prodrug of aprepitant. Its conversion to the active drug, aprepitant, is an enzymatic process. Specifically, endogenous phosphatase enzymes catalyze the hydrolysis of the phosphate group from this compound, yielding aprepitant.[1] This rapid conversion is known to occur in various tissues, including the liver, lungs, kidneys, and ileum.[2]
Q2: Why am I observing no or very low conversion of this compound in my in vitro system?
Several factors could contribute to a lack of conversion. These include the absence or low activity of phosphatase enzymes in your experimental system, inappropriate buffer conditions (e.g., pH, presence of inhibitors), or degradation of the enzyme. For instance, this compound is relatively stable in human blood with minimal conversion over two hours, suggesting low phosphatase activity in this matrix.[2]
Q3: The conversion rate in my assay is highly variable between experiments. What are the potential causes?
Inconsistent conversion rates can stem from several sources:
-
Enzyme Activity: Variability in the concentration or activity of the phosphatase enzyme source.
-
Buffer Composition: Fluctuations in pH or the presence of contaminating inhibitors in the buffer.
-
Incubation Conditions: Inconsistent temperature or incubation times.
-
Substrate Concentration: Using this compound concentrations that are on a steep part of the enzyme kinetics curve.
-
Reagent Stability: Degradation of this compound or the enzyme upon storage.
Q4: Can this compound be converted to aprepitant non-enzymatically?
This compound is susceptible to hydrolysis, which can be influenced by pH. While the primary conversion mechanism in vivo and in many in vitro systems is enzymatic, the stability of this compound in aqueous solutions is a critical factor.[3] It is important to consider the pH of your buffers and solutions to minimize non-enzymatic hydrolysis, which could be a source of inconsistency.
Troubleshooting Guides
Issue 1: Low or No Conversion to Aprepitant
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive or Insufficient Enzyme | 1. Verify Enzyme Source: Ensure your in vitro system (e.g., tissue homogenate, microsomes, purified enzyme) is known to contain active phosphatases. Human liver microsomes, for example, show rapid conversion.[2] 2. Increase Enzyme Concentration: Titrate the amount of your enzyme source to determine an optimal concentration. 3. Use a Positive Control: Employ a known phosphatase substrate (e.g., p-nitrophenyl phosphate) to confirm the general activity of your enzyme preparation. | The conversion is entirely dependent on the presence of active phosphatase enzymes. |
| Inappropriate Buffer Conditions | 1. Check and Optimize pH: The optimal pH for many phosphatases is alkaline. Empirically test a range of pH values (e.g., 7.4 to 9.0) for your specific enzyme source. 2. Review Buffer Components: Certain ions or compounds can inhibit phosphatase activity. Avoid buffers containing high concentrations of phosphate, as phosphate is a product of the reaction and can cause feedback inhibition. Also, avoid chelating agents if your enzyme is a metalloenzyme. | Enzyme activity is highly sensitive to pH and the chemical composition of the buffer. |
| Enzyme Degradation | 1. Proper Storage: Ensure enzymes are stored at the correct temperature (typically -80°C) and handled on ice. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot your enzyme preparations to minimize freeze-thaw cycles. | Phosphatases, like all enzymes, are susceptible to denaturation and loss of activity if not handled and stored correctly. |
Issue 2: Inconsistent Conversion Rates
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Incubation Conditions | 1. Precise Temperature Control: Use a calibrated incubator or water bath to ensure a consistent temperature throughout the experiment and between experiments. 2. Accurate Timing: Use a precise timer for the incubation period. For reactions with rapid kinetics, even small variations in timing can lead to significant differences in product formation. | Enzyme kinetics are highly dependent on temperature and time. |
| Substrate and Enzyme Concentration | 1. Work in the Linear Range: Determine the Michaelis-Menten kinetics for your system. Ensure your substrate (this compound) and enzyme concentrations are in a range that produces a linear response over the incubation time. 2. Consistent Pipetting: Use calibrated pipettes and consistent technique to ensure accurate and reproducible addition of all reagents. | Non-linear reaction kinetics or pipetting errors can introduce significant variability. |
| This compound Stability | 1. Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a stable stock. 2. pH of Stock Solution: Ensure the pH of your this compound stock solution is maintained to ensure its stability. | This compound can undergo hydrolysis in aqueous solutions, and its stability is pH-dependent. |
| Analytical Method Variability | 1. Validate Analytical Method: Ensure your analytical method (e.g., HPLC) for quantifying this compound and aprepitant is validated for linearity, precision, and accuracy. 2. Consistent Sample Quenching: Stop the enzymatic reaction consistently at the end of the incubation period, for example, by adding a strong acid or organic solvent. Incomplete or variable quenching can lead to inconsistent results. | The accuracy of your results is dependent on the reliability of your analytical method. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vitro conversion of this compound.
Table 1: In Vitro Conversion Rates of this compound in Different Biological Matrices
| Biological Matrix | Species | Incubation Time | Remaining this compound | Reference |
| Liver Microsomes | Human | 15 minutes | 3% | |
| Blood | Human | 2 hours | ~85% | |
| Blood | Rat | 30 minutes (t½) | 50% | |
| Blood | Dog | >300 minutes (t½) | >50% |
Table 2: Factors Influencing In Vitro this compound Conversion
| Factor | Observation | Implication for In Vitro Assays |
| Enzyme Source | Conversion is rapid in tissue preparations known to have high phosphatase activity (e.g., liver, kidney, lung, ileum). | The choice of the in vitro system is critical for observing significant conversion. |
| pH | This compound stability is pH-dependent. | Buffer pH should be carefully controlled to ensure both enzyme activity and substrate stability. |
| Inhibitors | Phosphatase activity can be inhibited by product (phosphate) and certain metal ions or chelating agents. | Buffer composition should be carefully considered to avoid inhibition. |
Experimental Protocols
Protocol 1: General Assay for In Vitro this compound to Aprepitant Conversion
1. Reagent Preparation:
- Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl) and adjust to the desired pH (e.g., 7.4 or 8.5).
- This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a high concentration.
- Enzyme Preparation: Thaw the enzyme source (e.g., liver microsomes, purified alkaline phosphatase) on ice. Dilute to the desired concentration in the assay buffer immediately before use.
- Quenching Solution: Prepare a solution to stop the reaction (e.g., acetonitrile with an internal standard).
2. Assay Procedure:
- Pre-warm the assay buffer and enzyme preparation to the desired reaction temperature (e.g., 37°C).
- In a microcentrifuge tube, add the assay buffer.
- Add the this compound working solution to initiate the reaction. The final concentration should be appropriate for the enzyme's kinetic parameters.
- Add the enzyme preparation to start the incubation.
- Incubate for a specific time period (e.g., 15, 30, 60 minutes) at a constant temperature.
- Stop the reaction by adding an equal volume of the cold quenching solution.
- Vortex and centrifuge to pellet any precipitated protein.
- Transfer the supernatant for analysis.
3. Analysis:
- Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentrations of this compound and aprepitant.
Visualizations
References
- 1. This compound and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of this compound dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019221815A1 - Compositions of this compound and methods of preparationcompositions of this compound and methods of preparation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Fosaprepitant and Rolapitant: NK-1 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fosaprepitant and rolapitant, two prominent neurokinin-1 (NK-1) receptor antagonists. The focus of this analysis is on their comparative receptor occupancy, supported by experimental data from positron emission tomography (PET) imaging studies. Detailed experimental protocols and a visualization of the underlying signaling pathway are provided to facilitate a comprehensive understanding for research and drug development applications.
Introduction to NK-1 Receptor Antagonists
This compound and rolapitant are antiemetic agents that function by blocking the binding of substance P to the neurokinin-1 (NK-1) receptor.[1][2] this compound is a water-soluble prodrug that is rapidly converted to its active form, aprepitant, in the body.[3] Both drugs are utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][4] The efficacy of these drugs is closely linked to the extent and duration of their occupancy of NK-1 receptors in the central nervous system.
Comparative NK-1 Receptor Occupancy
Positron Emission Tomography (PET) imaging studies in healthy volunteers have been instrumental in quantifying the in-vivo occupancy of NK-1 receptors by this compound (as aprepitant) and rolapitant. The following table summarizes the key findings from these studies.
| Drug | Dose | Time Point | Mean NK-1 Receptor Occupancy (%) | Reference |
| This compound | 150 mg (IV) | ~30 minutes (Tmax) | 100% | |
| 24 hours | 100% | |||
| 48 hours | ≥97% | |||
| 120 hours | 41-75% | |||
| Rolapitant | 180 mg (Oral) | 120 hours | 94% (± 9%) |
Experimental Protocols
The determination of NK-1 receptor occupancy is primarily achieved through PET imaging studies. Below are the generalized experimental protocols employed for this compound and rolapitant.
This compound (Aprepitant) PET Imaging Protocol
A study evaluating the NK-1 receptor occupancy of this compound involved the intravenous administration of 150 mg of this compound to healthy subjects.
-
Radiotracer: The PET tracer used was [18F]MK-0999, a high-affinity radioligand for the NK-1 receptor.
-
Imaging Procedure: Each subject underwent a series of PET scans. A baseline scan was performed before drug administration to measure the initial density of available NK-1 receptors. Subsequent scans were conducted at various time points post-infusion, typically around 30 minutes (approximating the maximum plasma concentration), 24 hours, 48 hours, and 120 hours.
-
Data Analysis: The PET data was analyzed to calculate the percentage of NK-1 receptor occupancy at each time point. This is achieved by comparing the binding potential of the radiotracer in the post-dose scans to the baseline scan. The cerebellum is often used as a reference region due to its low density of NK-1 receptors. The receptor occupancy is calculated using the formula: Occupancy (%) = [ (Binding Potential_baseline - Binding Potential_post-dose) / Binding Potential_baseline ] * 100.
Rolapitant PET Imaging Protocol
A phase 1, open-label, single-dose, dose-escalation study was conducted to determine the NK-1 receptor occupancy of rolapitant in healthy volunteers.
-
Radiotracer: The radiolabeled tracer used in these studies was [11C]GR205171, another selective NK-1 receptor antagonist.
-
Imaging Procedure: Participants received a single oral dose of rolapitant at varying dose levels. A baseline PET scan with the radiotracer was performed before the administration of rolapitant. A second PET scan was conducted 120 hours after the rolapitant dose.
-
Data Analysis: The uptake of the radiotracer in specific brain regions (regions of interest) was assessed using the Patlak method. The regional NK-1 receptor occupancy was then calculated for each subject by comparing the tracer uptake in the post-dose scan to the baseline scan using the formula: Regional Occupancy (%) = [ (Ki'_baseline – Ki'_blocked) / Ki'_baseline ] * 100, where Ki' represents the radiotracer uptake rate.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Safety, efficacy, and patient acceptability of single-dose this compound regimen for the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolving role of neurokinin 1-receptor antagonists for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fosaprepitant and Other NK-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of fosaprepitant versus other prominent neurokinin-1 (NK-1) receptor antagonists in the prevention of chemotherapy-induced nausea and vomiting (CINV). The information herein is supported by data from clinical trials and meta-analyses, with a focus on quantitative comparisons and experimental methodologies.
Introduction to NK-1 Receptor Antagonists
Neurokinin-1 (NK-1) receptor antagonists are a class of drugs that block the action of substance P, a key neurotransmitter involved in the vomiting reflex. By inhibiting the binding of substance P to NK-1 receptors in the brain, these agents effectively prevent both acute and delayed CINV. This compound is a prodrug that is rapidly converted to aprepitant, the active form, after intravenous administration.[1] Other commonly used NK-1 receptor antagonists include aprepitant (oral), netupitant (often combined with palonosetron as NEPA), and rolapitant.
Mechanism of Action: The NK-1 Receptor Signaling Pathway
The binding of substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to the sensation of nausea and the act of vomiting. Understanding this pathway is crucial for appreciating the mechanism of action of NK-1 receptor antagonists.
References
In Vitro Comparison of Fosaprepitant and Other Antiemetics: A Guide for Researchers
Fosaprepitant, a neurokinin-1 (NK1) receptor antagonist, represents a key therapeutic option in the management of nausea and vomiting, particularly in the context of chemotherapy. This guide provides an in vitro comparative analysis of this compound against other major classes of antiemetics, including other NK1 receptor antagonists and serotonin-3 (5-HT3) receptor antagonists. The data presented herein, derived from various in vitro studies, offers researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, receptor binding affinities, and functional potencies.
This compound is a water-soluble prodrug that is rapidly converted in the body to its active form, aprepitant.[1] Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[2] It exerts its antiemetic effect by blocking the binding of substance P, a key neurotransmitter involved in the emetic reflex, to NK1 receptors in the central and peripheral nervous systems.[3] Unlike other classes of antiemetics, aprepitant has minimal to no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors.[2]
Comparative In Vitro Efficacy
The in vitro performance of this compound's active form, aprepitant, and other antiemetics is primarily assessed through receptor binding assays and functional cellular assays. These assays provide quantitative measures of a drug's affinity for its target receptor and its ability to inhibit the receptor's function in a controlled laboratory setting.
Receptor Binding Affinity
Receptor binding assays are crucial for determining the potency of a drug at its molecular target. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower Ki values indicating a higher affinity.
Table 1: Comparative Receptor Binding Affinities of NK1 Receptor Antagonists
| Antagonist | Receptor | Ki (nM) | Test System |
| Aprepitant | Human NK1 | 0.1 - 0.8 | Recombinant CHO or HEK293 cells |
| Netupitant | Human NK1 | 0.95 | Recombinant CHO cells |
| Rolapitant | Human NK1 | 0.35 | Recombinant cells |
Data compiled from multiple sources.
Table 2: Comparative Receptor Binding Affinities of 5-HT3 Receptor Antagonists
| Antagonist | Receptor | Ki (nM) | Test System |
| Palonosetron | Human 5-HT3A | 0.06 - 0.22 | Recombinant HEK293 cells |
| Ondansetron | Human 5-HT3A | 0.47 - 2.5 | Recombinant HEK293 or CHO cells |
| Granisetron | Human 5-HT3A | 0.1 - 1.0 | Recombinant cells |
Data compiled from multiple sources.
Functional Inhibitory Potency
Functional assays measure the ability of a drug to inhibit the biological response triggered by the binding of a natural ligand (agonist) to its receptor. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a drug that inhibits a specific biological response by 50%.
Table 3: Comparative Functional Inhibitory Potency of Antiemetics
| Antagonist | Assay Type | IC50 (nM) | Cell Line |
| NK1 Antagonists | |||
| Aprepitant | Substance P-induced Ca2+ mobilization | 0.5 - 2.0 | CHO-K1/NK1 cells |
| Netupitant | Substance P-induced Ca2+ mobilization | ~1.0 | CHO-K1/NK1 cells |
| Rolapitant | Substance P-induced Ca2+ mobilization | ~0.7 | CHO-K1/NK1 cells |
| 5-HT3 Antagonists | |||
| Palonosetron | Serotonin-induced Ca2+ influx | 0.18 - 0.38 | HEK293 cells expressing 5-HT3A receptors |
| Ondansetron | Serotonin-induced Ca2+ influx | ~1.5 | HEK293 cells expressing 5-HT3A receptors |
| Granisetron | Serotonin-induced Ca2+ influx | ~0.5 | HEK293 cells expressing 5-HT3A receptors |
Data compiled from multiple sources and represent approximate values for comparative purposes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these antiemetics and the general workflows of the in vitro experiments used to characterize them.
Caption: NK1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: 5-HT3 Receptor Signaling Pathway and Antagonist Mechanism.
Caption: General Experimental Workflows for In Vitro Antiemetic Characterization.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol provides a general framework for determining the binding affinity of compounds to the NK1 receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a constant concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled antagonist (e.g., aprepitant).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
3. Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Substance P-Induced Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by Substance P.
1. Cell Preparation:
-
Seed CHO cells stably expressing the human NK1 receptor (CHO-K1/NK1) into a 96-well plate and allow them to adhere overnight.[4]
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a physiological buffer.
3. Compound Incubation:
-
Pre-incubate the cells with varying concentrations of the NK1 receptor antagonist (e.g., aprepitant) for a specified period.
4. Agonist Stimulation and Measurement:
-
Stimulate the cells by adding a fixed concentration of Substance P.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.
5. Data Analysis:
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the Substance P-induced response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
Conclusion
The in vitro data consistently demonstrate that this compound's active metabolite, aprepitant, is a highly potent and selective antagonist of the NK1 receptor. Its high binding affinity and functional inhibitory potency at the nanomolar level underscore its efficacy in blocking the action of Substance P. When compared to 5-HT3 receptor antagonists, this compound operates through a distinct and complementary mechanism of action, targeting a different signaling pathway involved in the emetic reflex. This distinction provides the rationale for the combination therapies commonly used in clinical practice to achieve broader and more effective antiemetic coverage. The experimental protocols outlined in this guide provide a foundation for the continued in vitro investigation and comparison of novel and existing antiemetic compounds.
References
Validating Fosaprepitant's Antiemetic Mechanism: A Comparative Guide Leveraging Knockout Models
For Immediate Release
This guide provides a comprehensive comparison of fosaprepitant, a leading antiemetic agent, and its alternatives, with a focus on the validation of its mechanism of action through the use of neurokinin-1 receptor (NK-1R) knockout models. The experimental data presented herein offers researchers, scientists, and drug development professionals a clear, evidence-based understanding of this compound's targeted activity.
This compound, a prodrug of aprepitant, functions as a selective antagonist of the NK-1 receptor, thereby blocking the emetic signaling pathway of Substance P.[1][2][3] This targeted mechanism has been a cornerstone of its clinical success in preventing chemotherapy-induced nausea and vomiting (CINV). To rigorously validate this mechanism, studies utilizing animal models in which the NK-1 receptor has been genetically removed (knockout models) are paramount. Such models provide the most definitive evidence of a drug's on-target effects.
The Substance P/NK-1 Receptor Signaling Pathway
The binding of the neuropeptide Substance P to its cognate G protein-coupled receptor, the neurokinin-1 receptor (NK-1R), initiates a signaling cascade that plays a crucial role in the emetic reflex. This compound, by being converted to its active form aprepitant, directly competes with Substance P for binding to the NK-1R, thus inhibiting downstream signaling and preventing the transmission of emetic signals.
Validation of Mechanism using NK-1 Receptor Knockout Models
The most direct method to validate that the antiemetic effect of this compound is mediated through the NK-1 receptor is to test its efficacy in animals genetically engineered to lack this receptor. In such NK-1 receptor knockout (NK-1R-/-) mice, a drug that exclusively targets this receptor should exhibit a significantly diminished or completely absent effect compared to its action in wild-type (WT) animals that possess the receptor.
While a specific study detailing the antiemetic effect of aprepitant in NK-1R knockout mice in response to cisplatin was not identified in the conducted search, the principle has been demonstrated in other contexts. For instance, studies have shown that NK-1R knockout mice exhibit altered responses to stimuli that normally involve Substance P signaling, such as in models of pain and inflammation, providing strong evidence for the receptor's role in these processes.[4][5] The generation of both NK-1R and Substance P knockout mice has been instrumental in dissecting the physiological roles of this signaling pathway.
Hypothetical Experimental Workflow for Validation
The following diagram illustrates a typical experimental workflow that would be employed to validate the mechanism of this compound using NK-1 receptor knockout mice.
Comparison with Alternative NK-1 Receptor Antagonists
This compound is part of a class of drugs known as NK-1 receptor antagonists. Several other drugs with the same mechanism of action are available or in development, providing alternatives for clinical use.
| Drug Name | Formulation | Key Features |
| This compound | Intravenous | Prodrug of aprepitant, allowing for parenteral administration. |
| Aprepitant | Oral | The active form of this compound; the first-in-class approved NK-1R antagonist. |
| Netupitant | Oral (in combination with palonosetron) | A highly selective NK-1R antagonist with a long half-life. The combination product targets both the NK-1 and 5-HT3 receptor pathways. |
| Rolapitant | Oral | A potent and selective NK-1R antagonist with a very long half-life, offering extended protection against delayed CINV. |
| Casopitant | Investigational | A selective NK-1R antagonist that has been studied for CINV. |
| Elinzanetant | Investigational | A selective NK-1R antagonist being explored for various indications. |
Experimental Protocols
While a specific protocol for this compound in NK-1R knockout mice for CINV is not available from the search, a general methodology can be outlined based on standard practices in the field.
Generation of NK-1 Receptor Knockout Mice
NK-1 receptor knockout mice (also referred to as TACR1 knockout mice) are generated using standard gene-targeting techniques. This typically involves the disruption or deletion of the Tacr1 gene in embryonic stem cells, followed by the generation of chimeric and subsequently, heterozygous and homozygous knockout mice. Confirmation of the knockout is performed using PCR genotyping and, ideally, functional assays to demonstrate the absence of NK-1 receptor activity.
Cisplatin-Induced Pica Model of Emesis in Mice
Mice do not vomit, but they exhibit pica behavior (the consumption of non-nutritive substances like kaolin clay) as a surrogate measure of nausea and emesis.
-
Animal Acclimation: Wild-type and NK-1R knockout mice are individually housed and acclimated to the presence of a pre-weighed amount of kaolin in their cages for several days.
-
Baseline Kaolin Intake: Baseline daily kaolin consumption is measured for 2-3 days prior to the experiment.
-
Drug Administration: Mice are divided into treatment groups. This compound (or its active form, aprepitant) or vehicle is administered at a predetermined time before the emetogenic challenge.
-
Emetogenic Challenge: Cisplatin (e.g., 6-20 mg/kg, intraperitoneally) is administered to induce pica.
-
Measurement of Pica: Kaolin consumption is measured at various time points (e.g., 24, 48, and 72 hours) after cisplatin administration.
-
Data Analysis: The amount of kaolin consumed by each group is calculated and statistically analyzed to determine the effect of the drug in both wild-type and knockout mice.
Logical Relationship of Validation
The validation of this compound's mechanism through knockout models follows a clear logical progression.
Conclusion
The use of knockout models provides an indispensable tool for the definitive validation of a drug's mechanism of action. In the case of this compound, while clinical data strongly supports its efficacy as an NK-1 receptor antagonist, studies in NK-1R knockout animals would offer the most direct and compelling preclinical evidence. The comparison with other NK-1 receptor antagonists highlights a class of drugs with a shared, validated mechanism, offering a range of therapeutic options for the management of nausea and vomiting. This guide underscores the importance of integrating genetic models into the drug development and validation pipeline.
References
- 1. jkscience.org [jkscience.org]
- 2. Aprepitant: a substance P antagonist for chemotherapy induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aprepitant (EMEND): the role of substance P in nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pain persists in mice lacking both Substance P and CGRPα signaling | eLife [elifesciences.org]
Fosaprepitant's Selectivity Profile: A Comparative Analysis of Neurokinin Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic agents is paramount. Fosaprepitant, a neurokinin-1 receptor (NK1R) antagonist, is a cornerstone in the management of chemotherapy-induced nausea and vomiting. Its efficacy is rooted in its high affinity and selectivity for its primary target. This guide provides a comprehensive comparison of the cross-reactivity of this compound's active metabolite, aprepitant, with other neurokinin receptors, supported by experimental data and detailed methodologies.
This compound is a prodrug that is rapidly converted to aprepitant in the body.[1][2][3] Aprepitant exerts its therapeutic effects by blocking the binding of substance P to the NK1R.[4] The selectivity of aprepitant for the NK1R over its counterparts, the neurokinin-2 (NK2R) and neurokinin-3 (NK3R) receptors, is a critical determinant of its favorable pharmacological profile.
Comparative Binding Affinity of Aprepitant
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled compound, such as aprepitant, to displace the radioligand is measured, and from this, the inhibitory constant (IC50) is determined. The IC50 value represents the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand.
Experimental data from competitive radioligand binding assays demonstrate the remarkable selectivity of aprepitant for the human NK1R. The IC50 values for aprepitant at the three human neurokinin receptors are summarized in the table below.
| Receptor | Aprepitant IC50 (nM) | Fold Selectivity vs. NK1R |
| NK1R | 0.1 | - |
| NK2R | 4500 | 45,000-fold |
| NK3R | 300 | 3,000-fold |
Data sourced from radioligand binding assays.[4]
As the data illustrates, aprepitant is approximately 45,000-fold more selective for the NK1R than for the NK2R and 3,000-fold more selective for the NK1R than for the NK3R. This high degree of selectivity indicates a very low potential for off-target effects mediated by the NK2 and NK3 receptors at therapeutic concentrations of this compound.
Experimental Protocols
To ensure the reproducibility and accuracy of binding affinity data, a well-defined experimental protocol is essential. Below is a detailed methodology for a competitive radioligand binding assay to determine the IC50 of aprepitant at the three neurokinin receptors.
Objective:
To determine the in vitro binding affinity (IC50) of aprepitant for human NK1, NK2, and NK3 receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human NK1R, NK2R, or NK3R.
-
Radioligands:
-
For NK1R: [¹²⁵I]Substance P
-
For NK2R: [¹²⁵I]Neurokinin A (NKA)
-
For NK3R: [¹²⁵I]Neurokinin B (NKB)
-
-
Unlabeled Competitor: Aprepitant
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the target receptor are homogenized in lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.
-
Competitive Binding Assay: a. In a 96-well plate, add a fixed concentration of the respective radioligand (typically at a concentration close to its dissociation constant, Kd). b. Add increasing concentrations of aprepitant (e.g., from 10⁻¹² M to 10⁻⁵ M). c. To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of a known non-radioactive ligand for the respective receptor (e.g., unlabeled Substance P for NK1R). d. Initiate the binding reaction by adding the cell membrane preparation to each well. e. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration and Washing: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters are then washed multiple times with ice-cold wash buffer to separate the bound from the free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The IC50 value for aprepitant is determined from this curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Neurokinin Receptor Signaling Pathways
Neurokinin receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon activation by their endogenous ligands (Substance P for NK1R, Neurokinin A for NK2R, and Neurokinin B for NK3R), they undergo a conformational change that allows them to couple to intracellular heterotrimeric G-proteins. The primary signaling pathways for all three neurokinin receptors involve coupling to Gq and Gs proteins.
-
Gq Pathway: Activation of the Gq alpha subunit leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA).
While all three receptors can couple to both Gq and Gs, there is evidence of preferential coupling and distinct downstream signaling outcomes. For instance, Substance P activation of NK1R leads to robust signaling through both Gq and Gs pathways, whereas Neurokinin A activation of NK1R results in a more selective Gq signaling response. The precise downstream effects and their physiological relevance can vary depending on the cell type and tissue context.
Visualizing the Pathways and Workflow
To further clarify the molecular interactions and experimental design, the following diagrams have been generated using Graphviz.
Caption: Comparative signaling of NK1, NK2, and NK3 receptors.
Caption: Workflow for determining aprepitant's binding affinity.
Conclusion
The experimental data unequivocally demonstrate that aprepitant, the active form of this compound, is a highly selective antagonist for the NK1 receptor. Its significantly lower affinity for the NK2 and NK3 receptors minimizes the potential for off-target effects, contributing to its safety and efficacy in clinical use. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for researchers in the field of pharmacology and drug development to further investigate and develop novel therapeutics targeting the neurokinin system.
References
- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Fosaprepitant and Aprepitant Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of fosaprepitant and aprepitant formulations, supported by experimental data. This compound, a water-soluble prodrug, is designed to rapidly convert to the active aprepitant in the body. Understanding the inherent stability of both molecules is crucial for formulation development, manufacturing, and ensuring therapeutic efficacy.
Executive Summary
This compound, as a lyophilized powder, is stable when stored appropriately. Once reconstituted, its stability in solution is time, temperature, and light-dependent, with the primary degradation pathway being hydrolysis to aprepitant. Aprepitant, on the other hand, is a stable crystalline solid but is susceptible to degradation under forced stress conditions, including acidic, alkaline, oxidative, and thermal environments. This guide details the comparative stability profiles of both compounds, providing quantitative data from various studies.
Data Presentation: Comparative Stability
The following tables summarize the stability data for this compound and aprepitant under various conditions.
Table 1: Physico-Chemical Stability of Reconstituted this compound Solution
| Concentration & Diluent | Storage Condition | Stability Duration (≥90% of initial concentration) | Reference |
| 1 mg/mL in 0.9% NaCl | Room Temperature (27.0 ± 0.9°C), Exposed to Light | 7 days | [1] |
| 1 mg/mL in 0.9% NaCl | Refrigerated (4.9 ± 1.5°C), Exposed to Light | 7 days | [1] |
| 1 mg/mL in 0.9% NaCl | Room Temperature (27.0 ± 0.9°C), Protected from Light | 15 days | [1] |
| 1 mg/mL in 0.9% NaCl | Refrigerated (4.9 ± 1.5°C), Protected from Light | 15 days | [1] |
| 30 mg/mL (reconstituted vial) in 0.9% NaCl | Refrigerated (4.9 ± 1.5°C), Exposed to Light | 12 days | [1] |
Table 2: Forced Degradation of Aprepitant
| Stress Condition | Time | Temperature | Degradation (%) | Number of Degradation Products | Reference |
| 0.1N HCl | 0 hours | - | 30.85% | 2 | |
| 0.1N HCl | 2 hours | 60°C (reflux) | 32.52% | 8 | |
| 0.1N NaOH | 0 hours | - | 23.7% | 2 | |
| 0.1N NaOH | 24 hours | 60°C (reflux) | 47.16% | 6 | |
| 3% H₂O₂ | 2 hours | 60°C (reflux) | 100% | Not specified | |
| Dry Heat (API) | 48 hours | 70°C | 31.31% | 8 | |
| Dry Heat (Capsule) | 48 hours | 70°C | 25.03% | 7 | |
| 2N HCl | 30 minutes | 60°C (reflux) | Not specified | - | |
| 2N NaOH | 30 minutes | 60°C (reflux) | Not specified | - | |
| 20% H₂O₂ | 30 minutes | 60°C | Not specified | - | |
| Dry Heat | 6 hours | 105°C | Not specified | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Physico-Chemical Stability of this compound Solution
This study aimed to evaluate the stability of this compound 150 mg in 50, 100, and 250 mL of 0.9 g/dl NaCl at room temperature and refrigerated, with and without protection from light.
-
Sample Preparation: Vials of this compound 150 mg were reconstituted with 5 mL of 0.9 g/dl NaCl. The reconstituted solution was then added to polyolefin bags containing 50, 100, or 250 mL of 0.9 g/dl NaCl.
-
Storage Conditions: Samples were stored at room temperature (27.0 ± 0.9°C) and under refrigeration (4.9 ± 1.5°C), either exposed to or protected from ambient light.
-
Analytical Method: The concentration of this compound was determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Chromatographic System: HPLC with a UV detector.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Detection Wavelength: Not specified in the abstract.
-
-
Physical Stability Assessment: Visual inspection for color change, cloudiness, or precipitation, and measurement of pH were performed. Gravimetry was used to assess water loss.
-
Chemical Stability Assessment: The concentration of this compound was measured at predetermined time points. Stability was defined as the retention of at least 90% of the initial concentration.
Forced Degradation of Aprepitant
This study was conducted to develop and validate a stability-indicating HPLC method for aprepitant by subjecting it to various stress conditions as per ICH guidelines.
-
Sample Preparation for Stress Studies:
-
Acid Hydrolysis: Aprepitant was dissolved in a small volume of methanol and then diluted with 0.1N HCl to a concentration of 100 µg/mL. The solution was refluxed at 60°C for 2 hours.
-
Alkaline Hydrolysis: Aprepitant was dissolved in a small volume of methanol and then diluted with 0.1N NaOH to a concentration of 100 µg/mL. The solution was refluxed at 60°C for 24 hours.
-
Oxidative Degradation: Aprepitant was dissolved in a small volume of methanol and then diluted with 3% H₂O₂ to a concentration of 100 µg/mL. The solution was refluxed at 60°C for 2 hours.
-
Thermal Degradation: Aprepitant API and capsule powder were exposed to dry heat at 70°C in a convection oven for 48 hours.
-
-
Neutralization and Dilution: After exposure to stress conditions, the acidic and alkaline solutions were neutralized. All stressed samples were then diluted with the mobile phase to a final concentration of 10 µg/mL before HPLC analysis.
-
Analytical Method:
-
Chromatographic System: RP-HPLC with a UV detector.
-
Column: C18 column (250 x 4.6 mm i.d., 5µm).
-
Mobile Phase: Methanol and water (90:10 v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: Ambient.
-
Mandatory Visualization
The following diagrams illustrate the key processes and workflows described in this guide.
References
Head-to-Head In Vitro Comparison: Fosaprepitant and Casopitant as NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of fosaprepitant (via its active metabolite, aprepitant) and casopitant, two potent antagonists of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in the development of antiemetic and other neurologic drugs. This document summarizes key pharmacological parameters, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available in vitro pharmacological data for aprepitant and casopitant. It is critical to consider the different experimental systems used, particularly the species from which the NK1 receptor was derived, as this can influence binding affinities.
| Parameter | Aprepitant (active form of this compound) | Casopitant | Notes |
| Receptor Binding Affinity | Measures the strength of the interaction between the drug and the NK1 receptor. | ||
| Inhibitory Constant (Ki) | 0.12 nM (human NK1 receptor)[1] | 0.16 nM (ferret NK-1 receptor)[2] | Lower values indicate higher affinity. Note the difference in receptor species. |
| IC50 (Binding) | 0.1 nM (human NK1 receptor)[3] | Not explicitly found for human NK1 receptor. | Concentration required to displace 50% of a radiolabeled ligand. |
| Functional Antagonism | Measures the ability of the drug to block the biological response to Substance P. | ||
| IC50 (Calcium Mobilization) | Not explicitly found. | Not explicitly found. | Concentration required to inhibit 50% of the Substance P-induced cellular response. |
Signaling Pathway and Mechanism of Action
Substance P binding to the G-protein coupled NK1 receptor initiates a signaling cascade, primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various downstream cellular responses. This compound (as aprepitant) and casopitant act as competitive antagonists, binding to the NK1 receptor and preventing Substance P from initiating this signaling cascade.
Caption: NK1 Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols
NK1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound (as aprepitant) and casopitant for the NK1 receptor.
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells).
-
Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 receptor antagonist.
-
Test compounds: Aprepitant and casopitant at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (aprepitant or casopitant).
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of a compound to block the functional response (intracellular calcium release) induced by Substance P in cells expressing the NK1 receptor.
Objective: To determine the functional potency (IC50) of this compound (as aprepitant) and casopitant in inhibiting Substance P-induced calcium mobilization.
Materials:
-
A stable cell line expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Substance P (agonist).
-
Test compounds: Aprepitant and casopitant at various concentrations.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 60 minutes) at 37°C.
-
Compound Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the test compound (aprepitant or casopitant) for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Then, add a fixed concentration of Substance P (typically the EC80) to all wells to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of the test compound on the Substance P-induced calcium signal. Plot the percentage of inhibition against the concentration of the test compound to calculate the IC50 value.
Caption: General Experimental Workflows.
Disclaimer
The data presented in this guide are compiled from various sources and were not obtained from a single, direct comparative study. Therefore, direct comparisons of the absolute values should be made with caution, as experimental conditions can vary between studies. This guide is intended for informational purposes for a scientific audience and does not constitute a recommendation for or against any particular compound.
References
The Intravenous Prodrug Fosaprepitant: A Bioequivalence Comparison to Oral Aprepitant in Preclinical Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioequivalence of the intravenous prodrug fosaprepitant to its active oral counterpart, aprepitant, based on available preclinical animal data. This guide includes a summary of pharmacokinetic data, detailed experimental methodologies, and a visualization of the metabolic conversion pathway.
This compound is a water-soluble N-phosphoryl derivative of aprepitant, a selective neurokinin-1 (NK1) receptor antagonist. Developed to overcome the poor aqueous solubility of aprepitant, this compound allows for intravenous administration. Following administration, it is rapidly and extensively converted to aprepitant by the action of ubiquitous phosphatases. This guide delves into the preclinical pharmacokinetic studies in rats and dogs that have been foundational in establishing the bioequivalence of this compound to aprepitant.
Metabolic Conversion of this compound to Aprepitant
This compound is designed as a prodrug that leverages endogenous enzymes for its activation. The metabolic pathway is a straightforward enzymatic conversion.
Pharmacokinetic Profile: this compound vs. Aprepitant in Animal Models
Preclinical studies in rats and dogs have been instrumental in characterizing the pharmacokinetic profile of aprepitant following intravenous administration of this compound. These studies have demonstrated a dose-dependent relationship. At lower doses, the conversion of this compound to aprepitant results in a near-proportional increase in aprepitant plasma concentrations. However, at higher doses, non-linear kinetics are observed, which is believed to be due to the saturation of aprepitant's elimination pathways.
Quantitative Pharmacokinetic Data
| Animal Model | This compound Dose (IV) | Aprepitant Pharmacokinetic Parameters | Kinetic Profile |
| Rat | 1 mg/kg | Data not available in reviewed literature | Proportional |
| 8 mg/kg | Data not available in reviewed literature | Proportional | |
| 25 mg/kg | Data not available in reviewed literature | Non-linear | |
| Dog | 0.2 mg/kg | Data not available in reviewed literature | Proportional |
| 2 mg/kg | Data not available in reviewed literature | Non-linear | |
| 32 mg/kg | Data not available in reviewed literature | Non-linear |
Specific values for AUC, Cmax, and Tmax from these preclinical studies are not consistently reported in the publicly available literature. The table reflects the qualitative findings of dose-proportionality and non-linearity at different dose levels as described in review articles and regulatory documents.
Experimental Protocols
While specific details from the primary preclinical studies are limited in publicly accessible documents, the general methodologies can be outlined as follows:
Animal Models
-
Rats: The specific strain used in the early pharmacokinetic studies is not consistently specified in the reviewed literature.
-
Dogs: The specific breed used in the early pharmacokinetic studies is not consistently specified in the reviewed literature.
Drug Administration
-
This compound: Administered as a single intravenous infusion. The duration of the infusion is a critical parameter that is not consistently detailed in the available literature for these specific animal studies.
-
Aprepitant: For comparative purposes in bioequivalence studies, aprepitant is typically administered orally.
Blood Sampling
-
Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile of aprepitant. The exact sampling schedule is not detailed in the reviewed literature.
Bioanalytical Method
-
Plasma concentrations of aprepitant are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
Experimental Workflow
The typical workflow for assessing the bioequivalence of this compound to aprepitant in animal models is depicted below.
A Comparative Analysis of Off-Target Effects: Fosaprepitant vs. Aprepitant
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of fosaprepitant and its active metabolite, aprepitant. Both are potent and selective neurokinin-1 (NK-1) receptor antagonists utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV). While their on-target pharmacological activity is identical, their distinct formulations and metabolic pathways give rise to different off-target considerations. This analysis is supported by experimental data from clinical trials and pharmacokinetic studies.
Executive Summary
This compound is a water-soluble prodrug of aprepitant, designed for intravenous administration. Following administration, it is rapidly and completely converted to aprepitant.[1] Therefore, the systemic off-target effects related to drug-drug interactions are largely attributable to aprepitant for both formulations. The primary distinguishing off-target effect is the occurrence of injection-site reactions (ISRs) associated with the intravenous administration of this compound. Preclinical studies have demonstrated that aprepitant is highly selective for the NK-1 receptor, with minimal to no binding affinity for other common receptors, suggesting that off-target receptor binding is not a significant concern.[2][3]
Data Presentation: Quantitative Comparison of Off-Target Effects
The following tables summarize the key quantitative data regarding the primary off-target effects of this compound and aprepitant.
Table 1: Incidence of Injection-Site Reactions (ISRs) in Patients Receiving this compound
| Clinical Study/Regimen | This compound Group (ISRs) | Comparator Group (Aprepitant or Control) | Key Findings |
| Gynecologic Cancer Chemotherapy (TC±Bev) | Pain, swelling, induration, and pyrexia were significantly higher (p=0.034, 0.016, 0.001, and 0.003, respectively) | Aprepitant Group (Oral) | This compound was associated with a higher risk of ISRs.[3] |
| Cisplatin-Based Chemotherapy | 2.2% incidence of infusion-site AEs | Aprepitant Group (Oral): 0.7% | Higher incidence of infusion-site adverse events with this compound. |
| Anthracycline-Treated Patients | 67% of patients experienced an ISR | Control Group (No this compound): 16% of patients | This compound injection was a significant independent risk factor for ISRs. |
Note: As an orally administered agent, aprepitant is not associated with injection-site reactions. The comparator groups in these studies either received oral aprepitant or a control regimen without an intravenous NK-1 receptor antagonist.
Table 2: Clinically Significant Pharmacokinetic Drug-Drug Interactions of Aprepitant (the active metabolite of this compound)
| Co-administered Drug (Victim Drug) | Effect of Aprepitant on Victim Drug's Pharmacokinetics | Magnitude of Interaction (Approximate) |
| Dexamethasone | Increased AUC | 2.2-fold increase |
| Methylprednisolone | Increased AUC | 2.5-fold increase (oral) |
| Midazolam | Increased AUC | 2.3-fold increase on day 1; 3.3-fold on day 5 |
| Bosutinib | Increased AUC | Clinically significant |
| Cabazitaxel | Increased AUC | Clinically significant |
| Cyclophosphamide | Increased AUC | Clinically significant |
| Oxycodone | Increased AUC | Clinically significant |
| Warfarin | Altered INR | Clinically significant |
AUC: Area Under the Curve; INR: International Normalized Ratio. Data compiled from a systematic review of drug interactions. Aprepitant is a moderate inhibitor and inducer of CYP3A4 and a weak inducer of CYP2C9.[2]
Experimental Protocols
Assessment of Injection-Site Reactions (ISRs)
Methodology: The evaluation of ISRs is a critical component of clinical trials involving intravenous formulations like this compound.
-
Patient Population: Patients with a cancer diagnosis scheduled to receive chemotherapy and antiemetic prophylaxis.
-
Randomization: Patients are randomly assigned to receive either intravenous this compound or an oral aprepitant-based regimen.
-
Observation: The injection site is monitored by trained clinical staff at regular intervals (e.g., during and after infusion, and on subsequent days).
-
Standardized Scoring: ISRs are graded using a standardized scale, such as the Visual Infusion Phlebitis (VIP) score . This scale provides a consistent method for quantifying the severity of phlebitis based on observable signs like pain, erythema, swelling, and induration.
-
Data Collection: The incidence, severity, and duration of all ISRs are recorded and compared between the treatment arms.
Assessment of Pharmacokinetic Drug-Drug Interactions
Methodology: These studies are designed to quantify the impact of aprepitant on the metabolism of other drugs.
-
Study Design: Typically conducted as open-label, randomized, crossover, or single-period studies in healthy volunteers.
-
Probe Substrate: A "probe" drug that is a known substrate of a specific metabolic enzyme (e.g., midazolam for CYP3A4) is administered.
-
Treatment Periods: Subjects receive the probe drug alone in the first period. In a subsequent period, they receive the probe drug in combination with aprepitant.
-
Pharmacokinetic Sampling: Blood samples are collected at multiple time points after the administration of the probe drug in both periods.
-
Bioanalysis: Plasma concentrations of the probe drug and its metabolites are measured using validated analytical methods (e.g., liquid chromatography-mass spectrometry).
-
Data Analysis: Key pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax), are calculated and compared between the periods with and without aprepitant to determine the magnitude of the interaction.
Mandatory Visualizations
Figure 1. Metabolic conversion of this compound to aprepitant.
Figure 2. Mechanism of aprepitant-mediated CYP3A4 drug interactions.
Figure 3. Workflow for a clinical trial comparing ISRs.
Conclusion
The primary off-target effects of this compound and aprepitant differ mainly due to their route of administration. This compound carries a risk of injection-site reactions, which is absent with the oral formulation of aprepitant. The systemic off-target effects, predominantly drug-drug interactions mediated by CYP3A4, are a common feature of both drugs due to the rapid conversion of this compound to aprepitant. Preclinical data indicate a high selectivity of aprepitant for the NK-1 receptor, minimizing concerns about off-target receptor binding. Researchers and clinicians should consider the risk of ISRs when choosing the intravenous formulation and be vigilant about potential drug-drug interactions with both agents.
References
Comparative Analysis of Fosaprepitant: Central vs. Peripheral Neurokinin-1 Receptor Effects
A Guide for Researchers and Drug Development Professionals
Fosaprepitant, a water-soluble prodrug of aprepitant, is a selective, high-affinity antagonist of the neurokinin-1 (NK-1) receptor.[1][2] Its primary clinical application is the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][3] The therapeutic efficacy of this compound is contingent on its interaction with NK-1 receptors, which are widely distributed in both the central nervous system (CNS) and peripheral tissues. Understanding the differential effects of this drug on central versus peripheral receptors is crucial for optimizing its clinical use and for the development of next-generation NK-1 receptor antagonists.
This guide provides an objective comparison of this compound's activity at central and peripheral NK-1 receptor sites, supported by quantitative experimental data, detailed methodologies, and visual diagrams to elucidate key pathways and processes.
Central NK-1 Receptor Effects: The Core of Antiemetic Efficacy
The antiemetic action of this compound is primarily mediated through the blockade of NK-1 receptors in the brain.[4] After intravenous administration, this compound is rapidly converted to its active form, aprepitant, within approximately 30 minutes. Aprepitant readily crosses the blood-brain barrier, achieving high levels of receptor occupancy in key areas of the brain stem emetic center, such as the nucleus tractus solitarius and the area postrema. This central blockade prevents the binding of substance P, an excitatory neurotransmitter implicated in the vomiting reflex, thereby inhibiting emesis.
The clinical efficacy of NK-1 receptor antagonists is directly correlated with achieving high occupancy (>90%) of these central receptors.
Data Presentation: Central NK-1 Receptor Occupancy
Positron Emission Tomography (PET) studies have been instrumental in quantifying the degree and duration of NK-1 receptor occupancy in the human brain following this compound administration. These studies demonstrate that a single intravenous dose of this compound (150 mg) achieves brain receptor occupancy rates bioequivalent to a standard oral aprepitant regimen.
| Time Post-Dose | This compound (150 mg IV) Brain NK-1 Receptor Occupancy (%) | Aprepitant (165 mg Oral) Brain NK-1 Receptor Occupancy (%) |
| Tmax (~30 min for IV, ~4h for Oral) | 100% | ≥99% |
| 24 hours | 100% | ≥99% |
| 48 hours | ≥97% | ≥97% |
| 120 hours (5 days) | 41-75% | 37-76% |
Comparative Performance with Alternative NK-1 Antagonists
This compound (aprepitant) exhibits a high binding affinity for the human NK-1 receptor, a key characteristic for its potent antagonist activity. Its affinity is comparable to or greater than other approved NK-1 receptor antagonists.
| NK-1 Receptor Antagonist | Inhibitory Constant (Ki) |
| Aprepitant | 0.12 nM |
| Rolapitant | 0.66 nM |
| Netupitant | 1.0 nM |
Peripheral NK-1 Receptor Effects: Adverse Events and Localized Actions
While central receptor blockade is key to this compound's therapeutic effect, interactions with peripheral NK-1 receptors are also significant. NK-1 receptors are present in the gastrointestinal tract, and their activation by substance P may contribute to the emetic signal. Therefore, aprepitant's presence in the periphery could theoretically contribute to its overall antiemetic profile.
However, the most clinically relevant peripheral effect of intravenous this compound is the occurrence of infusion-site adverse events (ISAEs). These reactions, which include pain, erythema, swelling, and thrombophlebitis, are a direct consequence of the drug's local effects on peripheral tissues and vasculature at the site of administration. The incidence of these reactions is notably higher when this compound is administered through a peripheral intravenous line compared to a central line.
Data Presentation: Incidence of Peripheral Infusion-Site Reactions
Retrospective studies have documented the incidence of ISAEs associated with the peripheral administration of this compound, revealing rates significantly higher than those reported in initial pivotal trials.
| Study | Patient Population | Incidence of ISAEs (per dose) | Incidence of ISAEs (per patient) |
| Leal et al. (2014) | Cancer patients receiving IV this compound through a peripheral line | 15% (50/333) | 28.7% (43/150) |
Experimental Protocols
Protocol 1: In Vivo Brain Receptor Occupancy via PET Imaging
This protocol provides a generalized workflow for determining NK-1 receptor occupancy in the human brain using Positron Emission Tomography (PET).
-
Subject Selection: Healthy volunteers or patients are recruited. Exclusion criteria typically include neurological disorders, contraindications to the drug, or excessive radiation exposure.
-
Radiotracer Synthesis: A specific PET radioligand for the NK-1 receptor, such as [¹⁸F]MK-0999 or [¹¹C]GR205171, is synthesized. This tracer must have high affinity and selectivity for the NK-1 receptor and be able to penetrate the blood-brain barrier.
-
Baseline PET Scan: Each subject undergoes an initial PET scan to measure baseline receptor density. The radiotracer is administered intravenously, and dynamic imaging is performed for 90-120 minutes.
-
Drug Administration: Following the baseline scan, the subject is administered a single dose of the investigational drug (e.g., 150 mg IV this compound).
-
Post-Dose PET Scans: A series of PET scans are conducted at various time points after drug administration (e.g., Tmax, 24h, 48h, 120h) to measure the displacement of the radiotracer by the unlabeled drug.
-
Image Analysis and Quantification:
-
PET images are co-registered with anatomical MRI scans for accurate region-of-interest (ROI) delineation.
-
ROIs are drawn in receptor-rich areas (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).
-
The binding potential (BP_ND) or the ratio of specific-to-nonspecific binding is calculated for each scan.
-
-
Occupancy Calculation: Receptor occupancy (RO) is calculated as the percentage reduction in specific binding of the radiotracer from baseline to the post-dose scan:
-
RO (%) = [ (BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline ] * 100
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Aprepitant and this compound: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fosaprepitant's Impact on CYP Enzyme Induction: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the impact of fosaprepitant and other neurokinin-1 (NK1) receptor antagonists on the induction of cytochrome P450 (CYP) enzymes. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and clinical development.
This compound, the intravenous prodrug of aprepitant, is a cornerstone in the prevention of chemotherapy-induced nausea and vomiting. However, its interaction with the CYP enzyme system, a critical component of drug metabolism, necessitates a thorough understanding to mitigate the risk of drug-drug interactions. This guide presents a detailed comparison of this compound/aprepitant with other approved NK1 receptor antagonists, namely netupitant and rolapitant, focusing on their differential effects on CYP enzyme induction.
Data Presentation: Quantitative Comparison of CYP Enzyme Interactions
The following table summarizes the known effects of this compound/aprepitant, netupitant, and rolapitant on the induction and inhibition of key CYP enzymes based on clinical and in vitro data.
| Drug | CYP Enzyme | Effect | Quantitative Data | Citation(s) |
| This compound/Aprepitant | CYP3A4 | Weak Induction (transient) & Moderate Inhibition | Following a 3-day oral aprepitant regimen (125 mg day 1, 80 mg days 2-3), the geometric mean AUC ratio of intravenous midazolam (a CYP3A4 substrate) was 0.81 on day 8, indicating induction.[1] | [1][2][3][4] |
| CYP2C9 | Weak to Moderate Induction | Following the same aprepitant regimen, the geometric mean AUC ratio of oral tolbutamide (a CYP2C9 substrate) was 0.72 on day 8. A decrease in S-warfarin trough plasma concentration of up to 34% by day 8 has also been observed. | ||
| Netupitant | CYP3A4 | Moderate Inhibition | Co-administration of netupitant increased the exposure (AUC) of the CYP3A4 substrate dexamethasone in a dose-dependent manner. In vitro data also suggest netupitant inhibits CYP3A4. | |
| CYP1A2, CYP2C9, CYP2C19, CYP2D6 | No Inhibition or Induction | In vitro studies have shown that netupitant does not inhibit or induce these CYP enzymes. | ||
| Rolapitant | CYP3A4 | No Inhibition or Induction | The pharmacokinetic profiles of midazolam and its metabolite were unchanged when co-administered with rolapitant, indicating a lack of clinically relevant inhibition or induction. In vitro studies also confirm that rolapitant is neither an inhibitor nor an inducer of CYP3A4. | |
| CYP2D6 | Moderate Inhibition | Rolapitant is a moderate inhibitor of CYP2D6. | ||
| CYP2C9 | No Clinically Significant Interaction | No clinically significant interaction was observed between rolapitant and the CYP2C9 substrate tolbutamide. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis, providing a framework for the in vitro and in vivo assessment of CYP enzyme induction.
In Vitro CYP Induction Assessment in Human Hepatocytes
This protocol outlines a common method for evaluating the potential of a test compound to induce CYP enzymes using primary human hepatocytes.
1. Cell Culture and Treatment:
-
Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.
-
Cells are cultured in a suitable medium, allowing them to form a monolayer.
-
After stabilization, the hepatocytes are treated with the test compound (e.g., this compound, netupitant, rolapitant) at various concentrations for 48-72 hours. The medium is replaced with fresh medium containing the test compound every 24 hours.
-
Positive controls (known inducers) and a vehicle control (solvent) are run in parallel. Examples of positive controls include omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4.
2. Assessment of CYP Induction:
-
mRNA Analysis (qRT-PCR): After the treatment period, total RNA is extracted from the hepatocytes. The expression levels of CYP1A2, CYP2B6, CYP3A4, and CYP2C9 mRNA are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). The fold induction is calculated relative to the vehicle control.
-
Enzyme Activity Assay:
-
The treated hepatocytes are incubated with a cocktail of probe substrates specific for different CYP enzymes (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4, and diclofenac for CYP2C9).
-
The formation of the corresponding metabolites is measured in the incubation medium using liquid chromatography-mass spectrometry (LC-MS/MS).
-
The enzyme activity is calculated and expressed as the rate of metabolite formation (e.g., pmol/min/mg protein). The fold induction is determined by comparing the enzyme activity in treated cells to that in vehicle-treated cells.
-
3. Data Analysis:
-
The concentration-response curve for CYP induction is plotted, and parameters such as EC50 (the concentration causing 50% of the maximal induction) and Emax (the maximum induction effect) are determined.
Clinical Drug-Drug Interaction Study for CYP Induction
This protocol describes a typical clinical study design to evaluate the in vivo induction potential of a drug.
1. Study Design:
-
A randomized, placebo-controlled, two-period crossover study is conducted in healthy volunteers.
2. Study Periods:
-
Period 1: Subjects receive a single dose of a probe substrate for a specific CYP enzyme (e.g., oral tolbutamide for CYP2C9, intravenous midazolam for CYP3A4) at baseline.
-
Treatment Phase: Subjects are randomized to receive either the test drug (e.g., a multi-day regimen of aprepitant) or a placebo for a specified duration.
-
Period 2: After the treatment phase, subjects again receive the probe substrate.
3. Pharmacokinetic Analysis:
-
Serial blood samples are collected after each administration of the probe substrate to determine its plasma concentration-time profile.
-
Pharmacokinetic parameters, primarily the Area Under the Curve (AUC) and maximum concentration (Cmax), of the probe substrate are calculated.
4. Data Analysis:
-
The geometric mean ratio of the AUC of the probe substrate with and without the test drug is calculated. A decrease in the AUC of the probe substrate in the presence of the test drug suggests CYP enzyme induction.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the assessment of CYP enzyme induction.
Caption: Signaling pathway of CYP enzyme induction.
Caption: Workflow for in vitro CYP induction assessment.
References
- 1. Evaluation of potential inductive effects of aprepitant on cytochrome P450 3A4 and 2C9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism Underlying Conflicting Drug-Drug Interaction Between Aprepitant and Voriconazole via Cytochrome P450 3A4-Mediated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal of Fosaprepitant: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of fosaprepitant, ensuring the safety of personnel and compliance with regulatory standards.
This compound, an antiemetic agent, requires careful handling and disposal due to its potential hazards. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring environmental protection.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, although this compound is not classified as such.[1][2] Many states have their own regulations that may be more stringent than federal laws.
In 2019, the EPA introduced Subpart P to the RCRA, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals. A key provision of Subpart P is the ban on flushing hazardous waste pharmaceuticals down drains.
Hazard Profile of this compound
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause damage to organs (Respiratory Tract, Reproductive organs, Prostate) through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.
Given its classification as a cytotoxic drug, all waste contaminated with this compound must be handled as hazardous waste.
Personal Protective Equipment (PPE)
When handling this compound and its waste, appropriate personal protective equipment must be worn to minimize exposure.
| PPE Item | Specification |
| Gloves | Two pairs of chemotherapy-grade gloves. |
| Gown | A disposable, impermeable gown with long sleeves and cuffs. |
| Eye and Face Protection | Safety glasses with side shields, goggles, or a face shield if there is a risk of splashing. |
| Respiratory Protection | A NIOSH-approved respirator should be worn when handling the powder form to avoid dust inhalation. |
Step-by-Step Disposal Procedure
The following steps outline the proper procedure for the disposal of this compound and contaminated materials.
1. Segregation of Waste:
-
Immediately segregate all items that have come into contact with this compound from other waste streams.
-
This includes unused or expired vials, syringes, needles, IV bags, tubing, contaminated gloves, gowns, and any absorbent materials used for spills.
2. Use of Designated Waste Containers:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container with a purple lid, specifically labeled for cytotoxic waste.
-
Non-Sharps Solid Waste: Unused vials, IV bags, tubing, contaminated PPE, and other solid materials should be placed in a designated, leak-proof hazardous waste container lined with a yellow bag and clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".
-
Liquid Waste: Unused or partially used solutions of this compound should not be disposed of down the drain. They should be collected in a designated, sealed, and leak-proof container clearly labeled as "Hazardous Waste: this compound".
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wear the appropriate PPE before cleaning the spill.
-
Use a spill kit designed for cytotoxic drugs.
-
Absorb the spill with an absorbent material, working from the outside in.
-
Clean the area with a suitable decontaminating agent.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
4. Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste contractor.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration at a permitted facility.
-
Ensure that all waste containers are properly sealed and labeled before being handed over to the disposal company.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive approach to the disposal of this compound will help ensure a safe working environment and maintain compliance with all relevant regulations. Always refer to your institution's specific safety protocols and the manufacturer's most recent Safety Data Sheet for the most up-to-date information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fosaprepitant
Essential protocols for the safe handling, storage, and disposal of Fosaprepitant are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. As a substance P/neurokinin-1 (NK-1) receptor antagonist, this compound requires careful management to mitigate risks associated with its handling. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to support researchers, scientists, and drug development professionals.
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation[1][2][3][4][5]. Prolonged or repeated exposure may lead to organ damage, specifically targeting the respiratory tract, reproductive organs, and prostate. Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE) for Handling this compound
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling this compound, based on safety data sheet (SDS) guidelines.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Protective Gloves | Chemotherapy-rated gloves meeting ASTM D6978 standards. Two pairs should be worn. | To prevent skin contact and absorption. Change gloves every 30 minutes or if compromised. |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be worn with a face shield for full protection against splashes. | To protect eyes from serious irritation or damage. |
| Body Protection | Protective Gown | Disposable, long-sleeved gown resistant to permeability by hazardous drugs. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Respirator | An N95 respirator or a powered air-purifying respirator (PAPR) is recommended, especially when there is a risk of generating dust or aerosols. | To prevent inhalation of the substance, which can cause respiratory irritation. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposing of this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to final disposal.
First Aid Measures in Case of Exposure
Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If skin irritation occurs, get medical attention. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if you feel unwell. |
| Ingestion | DO NOT induce vomiting unless directed to do so by medical personnel. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a doctor if you feel unwell. |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in accordance with good industrial hygiene and safety practices.
-
Use only in a well-ventilated area to avoid breathing dust.
-
Minimize dust generation and accumulation.
-
Keep containers tightly closed when not in use and store in a cool, dry place.
-
Avoid contact with strong oxidizing agents, heat, flames, and sparks.
Disposal:
-
Dispose of contents and containers to an approved waste disposal plant. This compound is considered an environmentally hazardous substance.
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.
-
For at-home disposal of unused medication, do not flush down the toilet unless specifically instructed to do so. Mix the medicine with an unappealing substance like dirt, cat litter, or used coffee grounds, place it in a sealed plastic bag, and then throw it in the trash.
-
The safest method for disposing of unwanted medication is through a drug take-back program.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
